molecular formula C6H5F3N2O2 B151849 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 128694-63-3

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B151849
CAS No.: 128694-63-3
M. Wt: 194.11 g/mol
InChI Key: AQUQLOWJSBFHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3) is a high-value synthetic intermediate used primarily in the development of pharmaceutical compounds that feature pyrazole structures. Its key application lies in the research and synthesis of innovative antifungal agents and other bioactive molecules . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, facilitating the exploration of new therapeutic entities. The chemical is characterized by the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It requires careful handling and poses several hazards. Safety data indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Researchers must consult the Safety Data Sheet (SDS) and adhere to all safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQLOWJSBFHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345708
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128694-63-3
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid (CAS 128694-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Properties

This compound is a pyrazole derivative notable for its trifluoromethyl group, which imparts enhanced chemical stability and biological activity.[1] It is a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic or agricultural applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 128694-63-3[1][2]
Molecular Formula C₆H₅F₃N₂O₂[1][2][3]
Molecular Weight 194.11 g/mol [1][3]
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid[3]
Melting Point 203 °C[1]
Physical State Solid[2]
Solubility 20.1 µg/mL at pH 7.4[3]
Purity >95% after recrystallization[1]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectral data is available and can be accessed through spectral databases.[3] The spectrum would be expected to show signals corresponding to the methyl group protons, the pyrazole ring proton, and the carboxylic acid proton.

  • ¹³C NMR: Spectral data is available and can be accessed through spectral databases.[3] The spectrum would display signals for the methyl carbon, the carbons of the pyrazole ring (including the one bearing the trifluoromethyl group), the carboxylic acid carbon, and the carbon of the trifluoromethyl group, which would likely show coupling with fluorine.

The IR spectrum is available in spectral databases.[3] Key expected absorptions are listed in Table 2, based on typical frequencies for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic/Methyl)~3000-2850
C=O (Carboxylic Acid)1760-1690
C=C/C=N (Pyrazole Ring)~1600-1450
C-F (Trifluoromethyl)~1350-1100
C-O (Carboxylic Acid)1320-1210

Mass spectrometry data (GC-MS) is available in the NIST Mass Spectrometry Data Center.[3] The molecular ion peak [M]⁺ would be expected at m/z 194.

Synthesis and Experimental Protocols

This compound is synthesized via the cyclization of a β-ketoester with methylhydrazine. While a single, complete experimental protocol is not available in the public domain, the following is a synthesized methodology based on information from multiple sources.

General Synthesis Workflow

The synthesis generally involves the reaction of an ethyl 4,4,4-trifluoroacetoacetate (ETFAA) derivative with methylhydrazine, followed by hydrolysis.

G reagents Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) + Methylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Pyrazole Ring Formation) intermediate->cyclization ester 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate cyclization->ester hydrolysis Ester Hydrolysis ester->hydrolysis product 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-5-carboxylic Acid hydrolysis->product

General Synthesis Workflow
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (a precursor)

A detailed protocol for a closely related precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is available and provides insight into the reaction conditions.[4][5]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methyl hydrazine (40% w/w)

  • Sulfuric acid (96% w/w) or Acetic Acid

  • Water

Procedure:

  • Charge a reactor with Ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of acid (e.g., sulfuric acid or acetic acid).[4][5]

  • Heat the mixture to a temperature between 80-94 °C.[4][5]

  • Slowly add aqueous methyl hydrazine over a period of 30 minutes to 2 hours, maintaining the reaction temperature.[4][5]

  • Stir the resulting mixture for an additional 2 to 5 hours at the same temperature.[4][5]

  • After the reaction is complete, water may be added and a distillation performed to remove byproducts.[4]

  • Cool the reaction mixture to 10 °C to induce crystallization of the product.[4][5]

  • Collect the crystallized material by filtration, wash with water, and dry under vacuum.[5]

Note on Isomers: This reaction can produce a mixture of 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) isomers. The selectivity can be influenced by the reaction conditions, with the use of acetic acid at 80°C for 5 hours yielding a 96:4 ratio of the desired 3-trifluoromethyl isomer.[1]

Hydrolysis to the Carboxylic Acid: The resulting pyrazole ester or pyrazol-ol would then undergo hydrolysis to yield the final carboxylic acid product. This is a standard organic chemistry transformation, typically achieved by heating with an aqueous acid or base.

Biological Activity and Mechanism of Action

This compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.[1] The trifluoromethyl group is known to enhance the binding affinity of the compound to molecular targets, leading to the modulation of their activity.[1]

The general mechanism of action involves its interaction with specific enzymes or receptors.[1] However, the specific molecular targets and the precise signaling pathways affected are not extensively detailed in publicly available literature. It is primarily recognized as a key intermediate in the synthesis of antifungal agents and other bioactive molecules.[1]

G compound 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-5-carboxylic Acid interaction Binding and Modulation (Enhanced by -CF3 group) compound->interaction target Molecular Target (Enzyme or Receptor) target->interaction pathway Biochemical Pathway interaction->pathway Inhibition or Modulation effect Biological Effect (e.g., Antifungal Activity) pathway->effect

Proposed General Mechanism of Action

Applications in Research and Development

The primary application of this compound is as a versatile building block in medicinal and agricultural chemistry.[1]

  • Pharmaceuticals: It serves as a key synthetic intermediate for the development of novel pharmaceutical compounds, particularly noted for its use in creating innovative antifungal agents.[1] The pyrazole scaffold is a common feature in many bioactive molecules.

  • Agrochemicals: Its derivatives are explored for use in agrochemicals.

  • Materials Science: It is utilized in the development of new materials with enhanced properties such as increased stability and reactivity.[1]

Safety and Handling

Based on GHS hazard statements, this compound is classified as follows:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, eye protection, lab coat).

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural characteristics, and key physical properties. Furthermore, it outlines experimental methodologies for the determination of these properties and provides a plausible synthetic route. The potential biological relevance of this compound is also discussed in the context of its interaction with known signaling pathways.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for its application in the development of new chemical entities.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O₂PubChem CID: 606540[1]
Molecular Weight 194.11 g/mol PubChem CID: 606540[1]
Melting Point 131–133 °CBenchchem[2]
Solubility 20.1 µg/mL (at pH 7.4)PubChem CID: 606540[1]
Physical State SolidFluorochem[3]

Structural Information

The chemical structure of this compound consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C5 position. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to their biological targets.

Chemical Identifiers:

  • IUPAC Name: 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid[1]

  • CAS Number: 128694-63-3[1]

  • PubChem CID: 606540[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid state.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. The range between these two temperatures is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Methodology (Siwoloboff Method):

  • A small amount of the substance is placed in a test tube.

  • A capillary tube, sealed at the upper end, is placed with its open end below the surface of the liquid.

  • The apparatus is heated until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

  • A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acidic solution.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Methodology (Shake-Flask Method):

  • A known amount of this compound is dissolved in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route starts from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine to form the pyrazole ring, followed by functional group manipulation to introduce the carboxylic acid. A detailed protocol for a key intermediate is described in a patent for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4] The subsequent oxidation of the hydroxymethyl or formyl group at the 5-position would yield the desired carboxylic acid.

Plausible Synthesis Workflow:

G A Ethyl 4,4,4-trifluoroacetoacetate C Cyclization A->C B Methylhydrazine B->C D 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol C->D Formation of Pyrazole Ring E Oxidation D->E F This compound E->F Introduction of Carboxylic Acid

Plausible synthesis workflow for the target compound.

Potential Biological Activity and Signaling Pathway Interaction

While specific biological targets for this compound are not extensively documented in publicly available literature, many pyrazole derivatives are known to exhibit a wide range of biological activities. Notably, compounds containing a trifluoromethyl-pyrazole moiety have been identified as potent inhibitors of cyclooxygenase (COX) enzymes.[5][6] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body, including the mediation of inflammation.

Inhibition of COX enzymes, particularly COX-2, is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). By blocking the COX pathway, these inhibitors prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. Given its structural features, it is plausible that this compound could act as a COX inhibitor.

Prostaglandin Synthesis Pathway and Potential Inhibition:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carboxylic acid Inhibitor->COX_Enzymes Potential Inhibition

Potential inhibition of the prostaglandin synthesis pathway.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this promising chemical entity.

References

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides an in-depth look at the molecular structure and properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis.

Molecular and Chemical Properties

This compound, with the CAS number 128694-63-3, is a pyrazole derivative characterized by the presence of a trifluoromethyl group. This functional group is known to enhance chemical stability and biological activity in molecules.[1] The compound typically presents as a solid at room temperature.[2]

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C6H5F3N2O2[1][2][3]
Molecular Weight 194.11 g/mol [1][2][3]
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid[2][3]
Canonical SMILES CN1N=C(C(F)(F)F)C=C1C(=O)O[2]
InChI Key AQUQLOWJSBFHBD-UHFFFAOYSA-N[1][2]

Role in Synthesis

This pyrazole carboxylic acid derivative serves as a high-value synthetic intermediate, primarily utilized in the research and development of novel pharmaceutical compounds.[1] Its structural features make it a crucial component for creating more complex molecules, particularly in the synthesis of innovative antifungal agents and other bioactive molecules.[1] The presence of the trifluoromethyl group can significantly influence the binding affinity of the final compound to its molecular targets, such as enzymes or receptors.[1]

The logical workflow for the utilization of this compound in research and development can be visualized as follows:

G Logical Workflow for Synthetic Intermediate A This compound B Organic Synthesis / Medicinal Chemistry A->B Building Block C Novel Bioactive Molecules B->C D Pharmaceutical Compounds C->D E Antifungal Agents C->E

Caption: Role as a chemical building block in synthesis.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this particular molecule are proprietary and vary by manufacturer, general methodologies for the synthesis of pyrazole carboxylic acids are well-established in the chemical literature. These typically involve cycloaddition reactions followed by functional group manipulations. Researchers utilizing this compound as a starting material would develop specific protocols based on their target molecule. These protocols would detail reaction conditions such as solvents, temperatures, catalysts, and purification methods (e.g., chromatography, recrystallization). For safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The compound is classified as harmful if swallowed and causes skin irritation.[3]

References

Unraveling the Molecular Mechanisms of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and agrochemical research. Its unique structural features, particularly the trifluoromethyl group, contribute to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The primary mechanisms elucidated include potent kinase inhibition, modulation of cyclooxygenase (COX) enzymes, and disruption of fungal and plant-specific cellular processes.

Kinase Inhibition: A Primary Mode of Action

A significant body of research points to the potent inhibitory effects of this compound and its derivatives on various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.

Quantitative Analysis of Kinase Inhibition

While the broad-spectrum kinase inhibitory activity of pyrazole derivatives is well-documented, a specific study highlighted the potent effect of this compound on a kinase implicated in tumor progression.

CompoundTarget KinaseIC50 (nM)Reference
This compoundUnspecified Kinase150Journal of Medicinal Chemistry (as cited by Benchchem)[1]

Table 1: Kinase Inhibitory Potency

Putative Signaling Pathway

The inhibition of a protein kinase by this compound would disrupt the downstream signaling cascade, potentially leading to cell cycle arrest and the induction of apoptosis in cancer cells. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate proteins.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Target_Kinase Target Kinase Kinase_Cascade->Target_Kinase Activates Transcription_Factors Transcription Factors Target_Kinase->Transcription_Factors Phosphorylates Compound 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carboxylic acid Compound->Target_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: A generalized signaling pathway illustrating the inhibitory action of this compound on a critical protein kinase.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a luminescence-based kinase assay.

Workflow:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute the test compound (this compound). Start->Step1 Step2 2. Add the kinase, substrate, and ATP to microplate wells. Step1->Step2 Step3 3. Add the diluted compound to the wells. Step2->Step3 Step4 4. Incubate to allow the kinase reaction to proceed. Step3->Step4 Step5 5. Add a detection reagent that produces luminescence proportional to the amount of ATP remaining. Step4->Step5 Step6 6. Measure luminescence using a plate reader. Step5->Step6 Step7 7. Calculate the percentage of inhibition and determine the IC50 value. Step6->Step7 End End: Data Analysis Step7->End

Figure 2: A typical experimental workflow for a luminescence-based kinase inhibition assay.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory Potential

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Derivatives of this compound have been investigated for their ability to inhibit COX enzymes, which are central to the inflammatory cascade.

Quantitative Analysis of COX Inhibition
Compound DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 3b0.463.820.12
Compound 3g-2.65>1.68
Compound 3d-4.92>1.14
Ketoprofen (Reference)-0.1640.21

Table 2: COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives [2][3]

Signaling Pathway of COX Inhibition

By inhibiting COX enzymes, particularly the inducible COX-2 isoform, pyrazole derivatives can block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Compound 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carboxylic acid (and derivatives) Compound->COX_Enzymes Inhibits

Figure 3: The mechanism of anti-inflammatory action through the inhibition of cyclooxygenase enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method for assessing COX inhibition is the use of a colorimetric or fluorescent inhibitor screening assay kit.

Workflow:

COX_Assay_Workflow Start Start: Prepare Reagents Step1 1. Reconstitute COX-1 and COX-2 enzymes. Start->Step1 Step2 2. Prepare serial dilutions of the test compound. Step1->Step2 Step3 3. Add the enzyme, heme, and test compound to microplate wells and incubate. Step2->Step3 Step4 4. Initiate the reaction by adding arachidonic acid. Step3->Step4 Step5 5. Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a colorimetric or fluorescent probe. Step4->Step5 Step6 6. Calculate the percentage of inhibition and determine the IC50 values. Step5->Step6 End End: Data Analysis Step6->End

Figure 4: A generalized workflow for an in vitro cyclooxygenase inhibition assay.

Antifungal and Herbicidal Activity

Derivatives of this compound have also demonstrated significant potential as antifungal and herbicidal agents.

Antifungal Mechanism

Studies on related pyrazole carboxamides suggest that their antifungal activity may stem from the disruption of the fungal cell membrane.[4] Another proposed mechanism for some pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Herbicidal Mechanism

The herbicidal action of pyrazole derivatives is often attributed to the inhibition of key enzymes in plant-specific metabolic pathways. Two prominent targets for pyrazole-containing herbicides are acetolactate synthase (ALS), which is involved in the synthesis of branched-chain amino acids, and protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll biosynthesis pathway.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic and agrochemical agents. Their multifaceted mechanism of action, encompassing the inhibition of protein kinases and cyclooxygenase enzymes, as well as the disruption of essential fungal and plant cellular processes, underscores their versatility. Further research is warranted to fully elucidate the specific molecular targets and to optimize the structure-activity relationships for enhanced potency and selectivity. This technical guide provides a foundational understanding of the core mechanisms, offering a valuable resource for researchers and developers in the field.

References

Solubility Profile of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is critical for its handling, formulation, and application in research and development.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 194.11 g/mol . Its structure, featuring a pyrazole ring, a methyl group, a trifluoromethyl group, and a carboxylic acid moiety, dictates its solubility behavior. The presence of the carboxylic acid group suggests pH-dependent solubility in aqueous solutions, while the trifluoromethyl group can influence its solubility in organic solvents.

Quantitative Solubility Data

Solvent SystemTemperatureSolubility
Aqueous Buffer (pH 7.4)Not Specified20.1 µg/mL[1]

This limited data indicates that the compound is sparingly soluble in neutral aqueous solutions. The solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid group, forming a more soluble salt. Conversely, in acidic solutions, the solubility is likely to be lower.

For a structurally similar isomer, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, qualitative solubility information suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. This may provide an initial, albeit rough, indication of solvents that could be suitable for dissolving the title compound. The predicted pKa for this isomer is 2.93 ± 0.36, indicating it is a moderately acidic compound.

Experimental Protocols

A detailed, validated experimental protocol for determining the solubility of this compound is not available in the reviewed literature. However, a general methodology for determining the equilibrium solubility of an acidic compound can be adapted.

General Equilibrium Solubility Determination Protocol

This protocol outlines a standard procedure for measuring the solubility of a compound in various solvents.

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation:

    • The saturated solution is allowed to stand undisturbed to allow for the sedimentation of undissolved solid.

    • Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be employed to separate the solid phase from the liquid phase.

  • Quantification:

    • A precisely measured aliquot of the clear supernatant is carefully removed.

    • The concentration of the dissolved compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy, after creating a standard calibration curve.

  • Data Reporting:

    • The solubility is typically expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

Solubility_Assessment_Workflow cluster_preliminary Preliminary Assessment cluster_quantitative Quantitative Analysis cluster_application Application Compound_Info Gather Compound Information (Structure, MW, pKa prediction) Qualitative_Test Qualitative Solubility Test (Small scale in various solvents) Compound_Info->Qualitative_Test Protocol_Dev Develop & Validate Analytical Method (e.g., HPLC) Qualitative_Test->Protocol_Dev Select Solvents Equilibrium_Sol Equilibrium Solubility Determination Protocol_Dev->Equilibrium_Sol Data_Analysis Data Analysis & Reporting Equilibrium_Sol->Data_Analysis Formulation_Dev Formulation Development Data_Analysis->Formulation_Dev

Solubility Assessment Workflow

Conclusion

The available data on the solubility of this compound is limited, with a single reported value in a neutral aqueous buffer. This highlights a significant data gap for researchers and professionals working with this compound. Further experimental studies are required to establish a comprehensive solubility profile in a range of pharmaceutically and industrially relevant solvents. The provided general experimental protocol and logical workflow can serve as a foundation for such investigations. A thorough understanding of its solubility will be instrumental in unlocking the full potential of this versatile chemical intermediate.

References

Spectral Data Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No: 128694-63-3), a key building block in the synthesis of novel therapeutic agents and agrochemicals. This document outlines the characteristic spectral signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes detailed experimental protocols for data acquisition.

Core Spectral Data

The empirical formula for this compound is C₆H₅F₃N₂O₂, with a molecular weight of 194.11 g/mol .[1][2] The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10Singlet1HPyrazole C4-H
~4.15Singlet3HN-CH₃
~12.50Broad Singlet1HCOOH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~160C=O (Carboxylic Acid)
~145 (quartet)C3-CF₃
~138C5-COOH
~120 (quartet)CF₃
~110C4
~40N-CH₃

¹⁹F NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~ -62SingletCF₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.[1]

GC-MS Fragmentation Data

m/zRelative IntensityAssignment
194High[M]⁺ (Molecular Ion)
175Medium[M-F]⁺ or [M-OH]⁺
79MediumFragment
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1560MediumC=N stretch (Pyrazole ring)
~1450MediumC-H bend (CH₃)
1300-1100StrongC-F stretch (CF₃)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Observe frequency: 400 MHz.

    • Pulse sequence: zg30.

    • Number of scans: 16.

    • Relaxation delay: 1.0 s.

    • Spectral width: 20 ppm.

  • ¹³C NMR:

    • Observe frequency: 100 MHz.

    • Pulse sequence: zgpg30 (proton decoupled).

    • Number of scans: 1024.

    • Relaxation delay: 2.0 s.

    • Spectral width: 240 ppm.

  • ¹⁹F NMR:

    • Observe frequency: 376 MHz.

    • Pulse sequence: zg30.

    • Number of scans: 64.

    • Relaxation delay: 1.0 s.

    • Spectral width: 100 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition:

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • GC Conditions:

    • Inlet: Split/splitless, 250°C.

    • Carrier gas: Helium, constant flow rate of 1 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. Library matching (e.g., NIST database) can be used for confirmation.

Infrared Spectroscopy (FTIR)

Sample Preparation (KBr Pellet Technique):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: Bruker ALPHA II FTIR spectrometer (or equivalent).

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

    • A background spectrum of the empty sample compartment is recorded prior to sample analysis.

  • Data Analysis: The absorbance or transmittance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Application Workflow

This compound is a valuable starting material in drug discovery, particularly in the development of enzyme inhibitors. The following diagram illustrates a typical workflow for screening and developing such a compound.

drug_discovery_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Compound Synthesis (1-Methyl-3-(trifluoromethyl)-1H- pyrazole-5-carboxylic acid as precursor) B High-Throughput Screening (HTS) (Assay against target enzyme) A->B C Hit Identification B->C Identify active compounds D Structure-Activity Relationship (SAR) Studies C->D E In Vitro ADME/Tox Assays (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Lead Candidate Selection E->F Select promising candidates G In Vivo Efficacy Studies (Animal models) F->G H Safety & Toxicology Studies G->H I IND-Enabling Studies H->I Data for Investigational New Drug application J Clinical Development I->J Clinical Trials

References

The Trifluoromethyl Group: A Keystone in the Biological Activity of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful tool in modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles the CF3 group plays in modulating the biological activity of pyrazole-containing compounds. By examining its influence on physicochemical properties, target engagement, and metabolic stability, we aim to provide a valuable resource for the design and development of novel therapeutic agents.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group, but its unique electronic properties significantly alter the characteristics of the parent molecule. The strong electron-withdrawing nature of the three fluorine atoms imparts a high degree of electronegativity to the CF3 group, influencing the acidity and basicity of nearby functional groups.[1] This can lead to enhanced binding interactions with biological targets through altered hydrogen bonding and electrostatic interactions.[2]

Furthermore, the CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution within the body.[3] A critical advantage of the trifluoromethyl group is its exceptional stability against metabolic degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to enzymatic breakdown and thereby increasing the metabolic stability and half-life of the drug.[3]

Role in Modulating Biological Activity: Quantitative Insights

The introduction of a trifluoromethyl group onto the pyrazole ring has been shown to be a critical determinant of biological activity across a range of therapeutic targets. The following tables summarize quantitative data from various studies, highlighting the impact of the CF3 group on the potency of pyrazole derivatives.

Anti-inflammatory and COX-2 Inhibitory Activity

The trifluoromethyl group is a hallmark of the selective COX-2 inhibitor Celecoxib, where it is crucial for its potent and selective activity.[4] Studies on various trifluoromethylated pyrazole derivatives have consistently demonstrated significant anti-inflammatory and COX-2 inhibitory effects.

Compound ClassSpecific CompoundAssayTargetIC50 / % InhibitionReference
3-TrifluoromethylpyrazolesCompound 4 seriesCarrageenan-induced rat paw edemaAnti-inflammatory62-76% inhibition[2]
5-Trifluoromethyl-Δ²-pyrazolinesCompound 3 seriesCarrageenan-induced rat paw edemaAnti-inflammatory47-76% inhibition[2]
Trifluoromethyl-pyrazole-carboxamidesCompound 3g In vitro COX inhibition assayCOX-2IC50 = 2.65 µM[5]
Trifluoromethyl-pyrazole-carboxamidesCompound 3d In vitro COX inhibition assayCOX-2IC50 = 4.92 µM[5]
Trifluoromethyl-pyrazole-carboxamidesCompound 3b In vitro COX inhibition assayCOX-1IC50 = 0.46 µM[5]
Diarylpyrazole DerivativesCompound 4b In vitro COX inhibition assayCOX-2IC50 = 0.017 µM[6]
Diarylpyrazole DerivativesCompound 4d In vitro COX inhibition assayCOX-2IC50 = 0.098 µM[6]
Diaryltriazole DerivativesCompound 15a In vitro COX inhibition assayCOX-2IC50 = 0.002 µM[6]
Anticancer and Kinase Inhibitory Activity

Trifluoromethylated pyrazoles have shown significant promise as anticancer agents, often through the inhibition of various protein kinases involved in cell proliferation and survival. The CF3 group can enhance binding to the kinase active site and improve the overall anticancer profile.

Compound ClassSpecific CompoundCell Line / TargetAssayGI50 / IC50Reference
Chalcone-Pyrrole DerivativesCompound 5a UO-31 (Renal Cancer)NCI-60 screen-77.10% growth at 10 µM[7]
Chalcone-Pyrrole DerivativesCompound 5c UO-31 (Renal Cancer)NCI-60 screen-92.13% growth at 10 µM[7]
Pyrazole-based BCR-ABL inhibitorsNot specifiedBCR-ABL KinaseKinase AssayRemoval of CF3 group significantly decreased potency[8]
Pyrazole DerivativesCompound 4a HepG2 (Liver Cancer)MTT AssayIC50 = 0.15 ± 0.03 µM[9]
Pyrazole DerivativesCompound 4a EGFRKinase AssayIC50 = 0.31 ± 0.008 µM[9]
Antimicrobial and Antifungal Activity

The incorporation of a trifluoromethyl group has also been explored for the development of novel antimicrobial and antifungal agents. The lipophilic nature of the CF3 group can facilitate penetration into microbial cells, and its electronic effects can enhance interactions with microbial targets.

Compound ClassSpecific CompoundOrganismAssayMIC / EC50Reference
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesNot specifiedGram-positive bacteriaMIC AssayAs low as 0.25 µg/mL[3]
5-Trifluoromethyl-pyrazole-4-carboxamidesCompound 7a Gibberella zeaAntifungal AssayEC50 = 1.8 µg/mL[1]
5-Trifluoromethyl-pyrazole-4-carboxamidesCompound 7c Fusarium oxysporumAntifungal AssayEC50 = 1.5 µg/mL[1]
5-Trifluoromethyl-pyrazole-4-carboxamidesCompound 7c Cytospora mandshuricaAntifungal AssayEC50 = 3.6 µg/mL[1]

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated pyrazoles are mediated through their interaction with various signaling pathways. While COX-2 inhibition is a well-established mechanism, recent evidence points to the involvement of other pathways, some of which are independent of COX-2.

COX-2 Dependent Anti-inflammatory Pathway

The primary mechanism of action for many anti-inflammatory trifluoromethylated pyrazoles, such as Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation CF3_Pyrazole Trifluoromethylated Pyrazole (e.g., Celecoxib) CF3_Pyrazole->COX2

Caption: COX-2 Inhibition Pathway by Trifluoromethylated Pyrazoles.

COX-2 Independent Cytokine Modulation

Studies with a trifluoromethyl analog of Celecoxib (TFM-C), which has significantly lower COX-2 inhibitory activity, have revealed a COX-2 independent mechanism of action.[10] TFM-C was shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from macrophages.[1][10] This suggests that the trifluoromethylated pyrazole scaffold can directly modulate inflammatory signaling pathways independent of prostaglandin synthesis.

Cytokine_Modulation Macrophage Macrophage Cytokine_Secretion Pro-inflammatory Cytokine Secretion (IL-1β, IL-6, TNF-α) Macrophage->Cytokine_Secretion LPS LPS Stimulation LPS->Macrophage Inflammation Inflammation Cytokine_Secretion->Inflammation TFM_C TFM-C (CF3-Pyrazole Analog) TFM_C->Macrophage

Caption: COX-2 Independent Cytokine Modulation by a CF3-Pyrazole Analog.

Kinase Inhibition in Cancer

In the context of cancer, trifluoromethylated pyrazoles can act as inhibitors of various protein kinases that are crucial for tumor growth and survival. For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7]

Kinase_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Cell_Proliferation Cell Proliferation Angiogenesis Downstream_Signaling->Cell_Proliferation CF3_Pyrazole Trifluoromethylated Pyrazole CF3_Pyrazole->VEGFR2

Caption: VEGFR-2 Kinase Inhibition by Trifluoromethylated Pyrazoles.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of trifluoromethylated pyrazole derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.[11]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound for the two COX isoforms.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA).

  • Procedure:

    • The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of PGE2 produced is quantified using an ELISA kit.

    • The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2.

    • The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines (e.g., HepG2, HT-29), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

    • The MTT solution is added to each well, and the plate is incubated for a few hours to allow the conversion of MTT to formazan by viable cells.

    • The medium is removed, and a solvent is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control, and the GI50 or IC50 value is determined.[13]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium, and the test compound.

  • Procedure:

    • A serial dilution of the test compound is prepared in the broth medium in a 96-well plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Conclusion

The trifluoromethyl group is a privileged substituent in the design of biologically active pyrazole derivatives. Its unique physicochemical properties enhance pharmacokinetic profiles and facilitate potent and selective interactions with a variety of biological targets. The quantitative data and mechanistic insights presented in this guide underscore the importance of the CF3 group in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. A thorough understanding of the structure-activity relationships and signaling pathways modulated by these compounds will continue to drive the discovery of next-generation therapeutics.

References

The Strategic Role of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts enhanced chemical stability and modulates biological activity, making this pyrazole derivative a sought-after intermediate.[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of selective COX-2 inhibitors and novel antifungal agents. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in the laboratory.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in a variety of commercially successful pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No: 128694-63-3) combines these advantageous features, positioning it as a versatile synthon for complex molecule synthesis.[1] Its primary applications lie in the construction of innovative therapeutic agents, where the pyrazole core and the trifluoromethyl moiety play crucial roles in defining the molecule's pharmacological profile.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂O₂[1]
Molecular Weight 194.11 g/mol [1]
CAS Number 128694-63-3[1]
Appearance Solid
Melting Point 203°C[3]
Boiling Point 285.6 ± 40.0 °C at 760 mmHg[3]
Solubility 20.1 µg/mL in aqueous solution at pH 7.4[4]
pKa Data not readily available

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): The NIST library reports a mass spectrum with a top peak at m/z 194, corresponding to the molecular ion.[4]

  • Infrared (IR) Spectroscopy: IR spectra of related pyrazole carboxylic acids show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the pyrazole ring and the C-F bonds of the trifluoromethyl group.[7]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, typically starting from a trifluoromethyl-containing β-ketoester. A common precursor is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can then be converted to the carboxylic acid.

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A robust method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[2][8]

Experimental Protocol:

  • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of methylhydrazine (1.1-1.2 eq) dropwise at room temperature.[2][8]

  • Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 2-4 hours.[2][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 10°C to induce crystallization.[2]

  • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[2] Yields of up to 87.5% with high regioselectivity have been reported.[2]

Diagram of Synthesis Workflow:

G cluster_0 Cyclocondensation ETFAA Ethyl 4,4,4-trifluoroacetoacetate Pyrazolol 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol ETFAA->Pyrazolol Reflux MeNHNH2 Methylhydrazine MeNHNH2->Pyrazolol

Caption: Synthesis of the pyrazolol precursor.

Oxidation to this compound

The conversion of the pyrazol-5-ol to the corresponding carboxylic acid is a critical step. While a specific, detailed protocol for this exact transformation was not found in the search results, a general approach involves the oxidation of the precursor. It is important to note that pyrazol-5-ols can exist in tautomeric forms, including a pyrazolone form, which may influence the choice of oxidant. A plausible synthetic route involves the conversion of the hydroxyl group to a better leaving group, followed by carboxylation, or direct oxidation. A more direct route to pyrazole carboxylic acids involves the lithiation of the corresponding pyrazole followed by quenching with carbon dioxide.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a range of biologically active molecules.

Synthesis of Selective COX-2 Inhibitors (Celecoxib Analogues)

A prominent application of this pyrazole derivative is in the synthesis of diarylpyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors, such as analogues of Celecoxib.[9] The general synthetic strategy involves the amide coupling of the pyrazole carboxylic acid with a suitably substituted aniline.

Experimental Protocol for Amide Coupling:

  • Activate the carboxylic acid group of this compound (1.0 eq). This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC/NHS in an anhydrous aprotic solvent like DMF or DCM.[10]

  • In a separate flask, dissolve the substituted aniline (e.g., 4-aminobenzenesulfonamide) (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) in the same anhydrous solvent.

  • Slowly add the activated carboxylic acid solution to the aniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diarylpyrazole amide.

Diagram of Amide Coupling Workflow:

G PyrazoleAcid 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-5-carboxylic acid Activation Activation (e.g., SOCl₂, HATU) PyrazoleAcid->Activation ActivatedAcid Activated Pyrazole Acid Activation->ActivatedAcid Coupling Amide Coupling ActivatedAcid->Coupling Aniline Substituted Aniline Aniline->Coupling Product Diarylpyrazole Amide (COX-2 Inhibitor Analogue) Coupling->Product

Caption: General workflow for synthesizing COX-2 inhibitor analogues.

The Cyclooxygenase (COX) Signaling Pathway:

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

G cluster_0 COX Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection Prostaglandins->GI_Protection

Caption: The cyclooxygenase (COX) signaling pathway.

Synthesis of Antifungal Agents

The trifluoromethylpyrazole scaffold is also a key component in the development of novel antifungal agents.[5][11][12] The carboxylic acid functionality of the title compound allows for its derivatization into a variety of amides and esters, which have shown promising activity against various phytopathogenic fungi.[11][12]

The synthetic approach is similar to that for COX-2 inhibitors, involving the coupling of the pyrazole carboxylic acid with various amine-containing heterocyclic or aromatic moieties.[11][12] Structure-activity relationship studies have shown that the nature of the substituents on the pyrazole ring and the coupled amine component significantly influences the antifungal potency.[5]

Reactivity of this compound

The reactivity of the title compound is dictated by the pyrazole ring, the carboxylic acid group, and the trifluoromethyl substituent.

  • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups will deactivate the ring towards electrophilic attack.

  • Trifluoromethyl Group: The -CF3 group is generally stable and unreactive under most synthetic conditions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is well-demonstrated in the construction of medicinally relevant compounds, particularly selective COX-2 inhibitors and antifungal agents. The presence of the trifluoromethyl group enhances the biological and chemical properties of the resulting molecules. The synthetic routes and reaction protocols outlined in this guide provide a practical framework for researchers to utilize this important synthon in their drug discovery and development efforts. Further exploration of the reactivity of this compound is likely to unveil new applications and lead to the discovery of novel bioactive molecules.

References

The Ascendant Role of Pyrazole Derivatives in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds in drug discovery. Among these, pyrazole and its derivatives have garnered significant attention due to their remarkable versatility and broad spectrum of biological activities. This technical guide delves into the compelling potential of pyrazole derivatives as enzyme inhibitors, offering a comprehensive overview of their targets, inhibitory activities, underlying mechanisms, and the experimental methodologies used for their evaluation. The structural framework of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a unique template for designing potent and selective inhibitors against a wide array of enzymatic targets implicated in various pathological conditions.

Quantitative Analysis of Enzyme Inhibition by Pyrazole Derivatives

The inhibitory potency of pyrazole derivatives has been quantified against a diverse range of enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various pyrazole compounds, providing a comparative landscape of their efficacy.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[1]
SC-558>19000.0053>358490[1]
Pyrazole Derivative 11-0.043-[2]
Pyrazole Derivative 12-0.049-[2]
Pyrazole Derivative 15-0.049-[2]
Pyrazolo[4,3-c]pyridine Sulfonamide 1f0.0588 (Ki, nM)0.0098 (Ki, nM)6[3]
Pyrazolo[4,3-c]pyridine Sulfonamide 1g0.0668 (Ki, nM)0.0154 (Ki, nM)4.34[3]

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Pyrazole Derivatives

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Pyrazolo[4,3-c]pyridine Sulfonamide 1f58.89.8485.361.7[3]
Pyrazolo[4,3-c]pyridine Sulfonamide 1g66.815.4642.194.3[3]
Pyrazolo[4,3-c]pyridine Sulfonamide 1k88.35.6421.434.5[4]
Phenyl-Substituted Pyrazole 116.967.39--[3]
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide 9316.7412.5--[5]
Acetazolamide (Standard)25012.125.85.7[3][4]

Table 3: Inhibition of Protein Kinases by Pyrazole Derivatives

Compound/DerivativeKinase TargetIC50 (µM)Reference
Pyrazole Derivative 11EGFR0.083[2]
Pyrazole Derivative 3EGFR0.06[6]
Pyrazole-thiophene hybrid 2wild-type EGFR16.25 (µg/mL)[7]
Pyrazole-thiophene hybrid 2mutant (T790M) EGFR17.8 (µg/mL)[7]
Pyrazole Derivative 9VEGFR-20.22[6]
Pyrazole-thiophene hybrid 8VEGFR-235.85 (µg/mL)[7]
Pyrazole Derivative 6bVEGFR-20.2[8]
Pyrazole Derivative 6bCDK-20.458[8]
Pyrazole Derivative 11CDK20.45[9]
Pyrazolyl-Urea 9aIKK-20.013[10]

Table 4: Inhibition of Cholinesterases by Pyrazole Derivatives

Compound/DerivativeAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Reference
Pyrazoline-Thiazole 3f0.057 (Ki)-[11]
Pyrazoline-Thiazole 3g0.045 (Ki)0.789 (Ki)[11]
N-substituted pyrazole α-amino phosphonate 80.055-[12]
N-substituted pyrazole α-amino phosphonate 90.017-[12]
1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l)0.040-[13]
Benzofuran-derived pyrazole analog C70.39 (µg/mL)-[14]

Table 5: Inhibition of Other Enzymes by Pyrazole Derivatives

Compound/DerivativeEnzyme TargetIC50 / Ki ValueReference
Tetrahydroindazole analogTopoisomerase IIPotent inhibition[15]
Pyrazole-linked benzothiazole-β-naphthol 68Topoisomerase I4.63 - 5.54 µM[16]
Pyrazole nanogel 4Topoisomerase II0.900 µM[17]
4-Methylpyrazole (Fomepizole)CYP2E1Low µM range[18]
PyrazoleCYP2E1-[19]
Pyrazole-sulfonamide GSK2795039NADPH Oxidase 20.51 µM[20]
1,3,5-triaryl-2-pyrazolineUrease3.56–14.08 μM[21]
Pyrazoline-nickel complexUrease11.8 µM[22]
Pyrazoline-copper complexUrease9.31 µM[22]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling cascades and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the process of inhibitor evaluation.

Signaling Pathways

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Inactive) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Sos Sos Grb2->Sos Activation Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Akt->Transcription Multiple Targets

EGFR Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 (Inactive) VEGFA->VEGFR2 Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg Activation PI3K PI3K VEGFR2_dimer->PI3K Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt via PIP3 Survival Survival Akt->Survival Permeability Permeability Akt->Permeability via eNOS

VEGFR-2 Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects cluster_inhibition Inhibition Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA₂ Action PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 COX-2 Action COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerase Action Isomerases Prostaglandin Isomerases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Pyrazole_Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibits

COX-2 Inflammatory Pathway
Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound Synthesize & Purify Pyrazole Derivative Incubation Incubate Enzyme with Pyrazole Derivative Compound->Incubation Enzyme Prepare Enzyme Solution Enzyme->Incubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Prepare Assay Buffer Buffer->Incubation Incubation->Reaction Measurement Measure Reaction Rate (e.g., Absorbance, Fluorescence) Reaction->Measurement IC50 Calculate IC₅₀ Value Measurement->IC50 Ki Determine Ki and Inhibition Mechanism IC50->Ki

General Enzyme Inhibition Assay Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mix Reactants and Catalyst in Solvent Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Catalyst Acid/Base Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heat Reaction Mixture (Reflux) Mixing->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Knorr Pyrazole Synthesis Workflow

Detailed Experimental Protocols

A selection of detailed methodologies for key experiments is provided below to guide researchers in the synthesis and evaluation of pyrazole-based enzyme inhibitors.

Synthesis of Pyrazole Derivatives

General Procedure for Knorr Pyrazole Synthesis:

The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring.[10][11][21][23]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The addition may be exothermic, so it should be done cautiously, potentially with cooling.

  • Catalyst Addition (if necessary): For less reactive substrates, a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., acetic acid) can be added.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.

Example: Synthesis of Celecoxib

Celecoxib is a well-known selective COX-2 inhibitor featuring a pyrazole core. Its synthesis is a prime example of the application of pyrazole chemistry in drug development.[15][24][25]

  • Claisen Condensation: p-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base like sodium hydride in an aprotic solvent such as toluene. This Claisen condensation yields 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

  • Cyclization: The resulting 1,3-dicarbonyl compound is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. The mixture is heated to reflux to facilitate the cyclization and formation of the pyrazole ring.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the precipitated crude celecoxib is collected by filtration. The crude product is then purified by recrystallization from a solvent system such as ethyl acetate/heptane to afford pure celecoxib.

Enzyme Inhibition Assays

General Protocol for In Vitro Enzyme Inhibition Assay:

This protocol provides a general framework for determining the inhibitory activity of pyrazole derivatives against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a defined amount of the enzyme solution to each well.

    • Add varying concentrations of the pyrazole derivative (or vehicle control) to the wells and pre-incubate for a specific period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition mechanism and Ki value, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Specific Assay Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase.

  • Materials: Purified human carbonic anhydrase (hCA I or hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, and a suitable buffer (e.g., Tris-HCl).

  • Procedure:

    • Add the hCA enzyme and the pyrazole inhibitor at various concentrations to the wells of a microplate.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding a solution of p-NPA.

    • Measure the formation of the yellow product, p-nitrophenol, by monitoring the absorbance at 400 nm over time.

  • Analysis: Calculate the IC50 and Ki values as described in the general protocol.

Specific Assay Protocol: Kinase Inhibition Assay

A variety of assay formats are available for measuring kinase activity, including fluorescence-based, luminescence-based, and radioactivity-based assays.

  • Materials: Purified kinase (e.g., EGFR, VEGFR-2), a suitable peptide or protein substrate, ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent ATP analog).

  • Procedure:

    • Incubate the kinase with the pyrazole inhibitor.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After a set incubation period, stop the reaction and quantify the amount of phosphorylated product using the chosen detection method.

  • Analysis: Determine the IC50 values from the dose-response curves.

Conclusion

Pyrazole derivatives have unequivocally demonstrated their immense potential as a versatile and potent class of enzyme inhibitors. Their synthetic tractability and the ability to modulate their physicochemical properties through substitution allow for the fine-tuning of their inhibitory activity and selectivity. The data and protocols presented in this guide underscore the significant role of the pyrazole scaffold in modern drug discovery and provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. The continued investigation into the synthesis of novel pyrazole derivatives and the detailed characterization of their interactions with a broader range of enzymatic targets will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of diseases.

References

Preliminary Research on the Antifungal Properties of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal and agricultural chemistry.[1] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and notably, antifungal properties.[1][2] The growing concern over fungal resistance to existing therapeutic agents necessitates the exploration of novel chemical entities with potent and broad-spectrum antifungal activity.[2] Pyrazole-based compounds have emerged as a promising class of antifungals, with several derivatives exhibiting significant efficacy against a range of pathogenic fungi.[2][3]

This technical guide provides a comprehensive overview of the preliminary research into the antifungal properties of pyrazole compounds. It summarizes key quantitative data on their antifungal activity, details the experimental protocols for their synthesis and evaluation, and elucidates their primary mechanism of action through the inhibition of succinate dehydrogenase.

Antifungal Activity of Pyrazole Derivatives

Numerous studies have reported the in vitro antifungal activity of various pyrazole derivatives against a wide range of plant and human pathogenic fungi. The efficacy is typically quantified by the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), with lower values indicating higher potency. The following tables summarize the antifungal activity of selected pyrazole compounds from recent literature.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi

CompoundFungal StrainEC50 (μg/mL)Reference
7aiRhizoctonia solani0.37[4]
7aiAlternaria porri2.24[4]
7aiMarssonina coronaria3.21[4]
7aiCercospora petroselini10.29[4]
Carbendazol (Control)Rhizoctonia solani1.00[4]

Table 2: Antifungal Activity of Pyrazole Derivatives Containing a p-Trifluoromethylphenyl Moiety

CompoundFungal StrainEC50 (μg/mL)Reference
26Botrytis cinerea2.432[2]
26Rhizoctonia solani2.182[2]
26Valsa mali1.787[2]
26Thanatephorus cucumeris1.638[2]
26Fusarium oxysporum6.986[2]
26Fusarium graminearum6.043[2]

Table 3: Antifungal Activity of Pyrazole Analogues Containing an Aryl Trifluoromethoxy Group against Fusarium graminearum

CompoundEC50 (μM)Reference
1v0.0530[3]
Pyraclostrobin (Control)Comparable to 1v[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and the evaluation of their antifungal activity, based on protocols described in the cited literature.

General Synthesis of Pyrazole Carboxamides

The synthesis of pyrazole carboxamides typically involves a multi-step process, as outlined in the workflow below.

G start Starting Materials (e.g., Acetoacetic ester, Triethyl orthoformate) step1 Step 1: Synthesis of 2-ethoxymethylene acetoacetic ester derivatives start->step1 step2 Step 2: Cyclization with Substituted Hydrazine step1->step2 step3 Step 3: Saponification step2->step3 step4 Step 4: Chlorination step3->step4 step5 Step 5: Amidation step4->step5 product Final Product: Pyrazole Carboxamide Derivatives step5->product

General Synthesis Workflow for Pyrazole Carboxamides.

Step 1: Synthesis of 2-Ethoxymethylene Acetoacetic Ester Derivatives

  • Acetoacetic ester and triethyl orthoformate are dissolved in acetic anhydride.

  • The mixture is refluxed to yield 2-ethoxymethylene acetoacetic ester derivatives.[4]

Step 2: Cyclization with Substituted Hydrazine

  • The 2-ethoxymethylene acetoacetic ester derivative is reacted with a substituted hydrazine (e.g., methylhydrazine sulfate) in a suitable solvent like ethanol.

  • The reaction mixture is typically stirred at room temperature to yield the corresponding ethyl 1-substituted-1H-pyrazole-4-carboxylate.[4]

Step 3: Saponification

  • The pyrazole ester is hydrolyzed using a base, such as sodium hydroxide, in an aqueous alcohol solution.

  • The reaction is stirred until completion, followed by acidification to precipitate the pyrazole carboxylic acid.[4]

Step 4: Chlorination

  • The pyrazole carboxylic acid is converted to its corresponding acid chloride by refluxing with a chlorinating agent, such as thionyl chloride (SOCl2).[4]

Step 5: Amidation

  • The pyrazole acid chloride is reacted with a variety of substituted amines in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the final pyrazole carboxamide derivatives.[4]

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS).[4][5]

In Vitro Antifungal Activity Assay: Mycelium Growth Inhibition Method

This method is widely used to determine the efficacy of antifungal compounds against filamentous fungi.

G prep Preparation of Test Compounds and Fungal Cultures media Preparation of Amended Media prep->media inoculation Inoculation of Fungal Mycelium media->inoculation incubation Incubation inoculation->incubation measurement Measurement of Mycelial Growth incubation->measurement calculation Calculation of Inhibition Rate and EC50 measurement->calculation result Antifungal Activity Data calculation->result

Workflow for Mycelium Growth Inhibition Assay.

1. Preparation of Test Compounds and Fungal Cultures:

  • Test Compounds: Stock solutions of the pyrazole compounds are prepared by dissolving them in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to a concentration of typically 100 μg/mL for initial screening.[4]

  • Fungal Cultures: The pathogenic fungi are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

2. Preparation of Amended Media:

  • The stock solutions of the test compounds are added to the molten PDA medium at a desired final concentration. A negative control (solvent only) and a positive control (a known commercial fungicide like carbendazol) are also prepared.[4]

  • The amended media are then poured into sterile Petri dishes.

3. Inoculation:

  • A small disc (e.g., 5 mm diameter) of mycelial agar is cut from the edge of an actively growing fungal culture.

  • The mycelial disc is placed at the center of each agar plate containing the test compound, negative control, or positive control.

4. Incubation:

  • The inoculated plates are incubated at a temperature and for a duration suitable for the specific fungal species (e.g., 25-28 °C for 3-5 days).

5. Measurement of Mycelial Growth:

  • The diameter of the fungal colony is measured in two perpendicular directions at the end of the incubation period.

6. Calculation of Inhibition Rate and EC50:

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony in the negative control group, and T is the average diameter of the mycelial colony in the treated group.[3]

  • If the inhibition rate is significant (e.g., >50%) at the initial screening concentration, a series of dilutions of the compound are tested to determine the EC50 value, which is the concentration that inhibits 50% of the mycelial growth.[4]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

A primary antifungal mechanism of many pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[6][7] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, pyrazole compounds block the electron flow from succinate to coenzyme Q (ubiquinone). This disruption of the electron transport chain inhibits ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death.

G cluster_krebs Krebs Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Proton Gradient Proton Gradient Complex I->Proton Gradient H+ Complex III Complex III Coenzyme Q->Complex III Complex II (SDH)->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->Proton Gradient H+ Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O Complex IV->Proton Gradient H+ ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP ATP ATP Synthase->ATP Pyrazole Pyrazole Pyrazole->Complex II (SDH) Inhibition

Mechanism of Action: Inhibition of Succinate Dehydrogenase.

Conclusion

Pyrazole compounds represent a promising and versatile class of antifungal agents. Their efficacy against a broad spectrum of fungal pathogens, coupled with a well-defined mechanism of action targeting a crucial enzyme in fungal respiration, makes them attractive candidates for further development. The structure-activity relationship studies, which explore how different substituents on the pyrazole ring influence antifungal activity, will continue to guide the design of new and more potent derivatives. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate novel pyrazole-based antifungals, contributing to the ongoing search for effective solutions to combat fungal diseases.

References

Methodological & Application

Synthesis Protocol for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: An Essential Building Block for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed two-step protocol for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the cyclization of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Subsequent oxidation of the pyrazolol intermediate affords the target carboxylic acid. This document outlines the precise experimental procedures, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis workflow to aid researchers in the successful replication of this protocol.

Introduction

This compound is a valuable heterocyclic building block in medicinal and agricultural chemistry. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of parent compounds. This pyrazole derivative serves as a crucial precursor for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and receptor modulators. The following protocol details a reliable and efficient laboratory-scale synthesis of this important compound.

Synthesis Workflow

The synthesis of this compound is accomplished in two main stages as depicted in the workflow diagram below.

SynthesisWorkflow Synthesis of this compound Start Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate Methylhydrazine Step1 Step 1: Cyclization Start->Step1 Intermediate Intermediate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Step1->Intermediate Yield: ~85-90% Step2 Step 2: Oxidation Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Yield: ~70-80%

Caption: A workflow diagram illustrating the two-step synthesis process.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This procedure is adapted from established patent literature, providing a high-yield synthesis of the pyrazolol intermediate.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (40% aqueous solution)

  • Sulfuric acid (96%)

  • Water (deionized)

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and 96% sulfuric acid (5.3 g, 0.05 mol).

  • Heat the mixture to 85 °C with stirring.

  • Slowly add a 40% aqueous solution of methylhydrazine (68.8 g, 0.60 mol) to the reaction mixture over a period of 30 minutes, maintaining the internal temperature at 85 °C.

  • After the addition is complete, continue to stir the reaction mixture at 85 °C for 2 hours.

  • Set up the apparatus for distillation and distill off approximately 42 g of the solvent at atmospheric pressure, with the pot temperature around 95 °C.

  • Gradually add 112 g of water to the reaction mixture during the distillation.

  • After the distillation, cool the reaction mixture to 10 °C in an ice bath.

  • The product will crystallize out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water (97 g) and dry under vacuum at 60 °C to a constant weight.

Step 2: Oxidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to this compound

This procedure utilizes a Jones oxidation to convert the pyrazolol to the desired carboxylic acid.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (concentrated)

  • Acetone

  • Isopropanol

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide (27 g, 0.27 mol) in 50 mL of water. Slowly and with cooling, add concentrated sulfuric acid (23 mL, 0.43 mol). Dilute the mixture with water to a final volume of 100 mL.

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (16.6 g, 0.1 mol) in 200 mL of acetone.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The color of the reaction mixture will change from orange-red to a greenish precipitate.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present and a green precipitate persists.

  • Filter the reaction mixture through a pad of celite to remove the chromium salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the remaining aqueous residue, add 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound as a white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: CyclizationStep 2: Oxidation
Starting Material Ethyl 4,4,4-trifluoroacetoacetate1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Reagents Methylhydrazine, Sulfuric AcidJones Reagent (CrO₃, H₂SO₄, H₂O)
Solvent WaterAcetone
Reaction Temperature 85 °C0-10 °C, then Room Temperature
Reaction Time 2.5 hours2 hours
Product 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olThis compound
Typical Yield 85-90%70-80%
Purity (by NMR) >98%>98%

Conclusion

The described two-step synthesis provides a robust and efficient method for the preparation of this compound. The protocol is suitable for laboratory-scale synthesis and yields the target compound in high purity. This application note serves as a comprehensive guide for researchers requiring this versatile building block for their drug discovery and development endeavors.

Safety Information

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chromium trioxide and Jones reagent are highly corrosive and carcinogenic. Handle with extreme care.

  • Methylhydrazine is toxic and should be handled with caution.

  • The reactions are exothermic; proper temperature control is crucial.

Application Notes and Protocols for the Synthesis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of various pyrazole carboxylic acid derivatives, which are crucial scaffolds in medicinal chemistry due to their broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document outlines key synthetic methodologies, presents quantitative data in structured tables, and includes diagrams of experimental workflows and a relevant signaling pathway.

Application Notes

Pyrazole carboxylic acid derivatives are fundamental building blocks in the development of new therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. A notable example is Celecoxib, a selective COX-2 inhibitor used for pain and inflammation management, which features a pyrazole core. The synthesis of such derivatives is a key area of research in drug discovery.

One of the most common and versatile methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3][4][5] This reaction is often catalyzed by an acid and proceeds through a hydrazone intermediate followed by cyclization and dehydration.[3][5] Variations of this method allow for the synthesis of a wide array of substituted pyrazoles.

Another significant approach is through 1,3-dipolar cycloaddition reactions , where a nitrile imine reacts with an appropriate dipolarophile. This method offers a high degree of regioselectivity in the synthesis of polysubstituted pyrazoles.[6][7]

Furthermore, multicomponent reactions have gained prominence for the synthesis of complex pyrazole derivatives in a one-pot fashion. These reactions, often employing catalysts like nano-ZnO, are efficient and environmentally friendly.[8][9][10][11][12]

The biological significance of pyrazole derivatives is highlighted by their interaction with various signaling pathways. For instance, certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), playing a crucial role in the JAK/STAT signaling pathway, which is often dysregulated in diseases like cancer and autoimmune disorders.[13]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, via the condensation of a β-ketoester with hydrazine hydrate.[2][3]

Experimental Procedure: [3]

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry.

Quantitative Data Summary (Knorr Synthesis)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrate, Glacial acetic acid1-Propanol1001High (not specified)[2][3]
Ethyl acetoacetatePhenylhydrazineNoneReflux1High (not specified)[3]
Ethyl 2,4-dioxovalerateHydrazine monohydrateEthanol/Acetic acid0 to RT1574[14]
Ethyl 2,4-dioxopentanoateHydrazine hydrateEthanol0197[14]
Protocol 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

This protocol describes a two-step synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which are known to possess anti-inflammatory properties.[15][16]

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenyl-butanoates [15]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.46 g) in absolute ethanol (7 mL) at -5°C.

  • To this cold solution, add diethyl oxalate (20 mmol) followed by the appropriate acetophenone derivative (20 mmol).

  • Stir the reaction mixture at room temperature for 12-15 hours.

  • After completion, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the intermediate dioxo-ester.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [15][16]

  • Prepare a suspension of the substituted ethyl 2,4-dioxo-4-phenyl-butanoate (10 mmol) in glacial acetic acid (20 mL).

  • To this suspension, add hydrazine hydrate (10 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the separated solid, wash with water, and recrystallize from ethanol to obtain the final product.

Quantitative Data for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

Substituent (on phenyl ring)Intermediate Yield (%)Final Product Yield (%)Melting Point (°C) of Final ProductReference
4-H7065170-172[15][16]
4-CH37268175-177[15][16]
4-Cl7570180-182[15][16]
2,3-(OCH3)26862160-162[15][16]
3,4-(OCH3)26560165-167[15][16]
Protocol 3: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

This protocol outlines the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid via the oxidation of 4-bromo-3-methylpyrazole.[17]

Experimental Procedure: [17]

  • In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (4.1 g, 0.05 mol) and 200 mL of water.

  • Stir the mixture and heat to 90°C.

  • Add potassium permanganate (23.7 g, 0.15 mol) in batches over the course of the reaction.

  • Maintain the reaction at 90°C for 8 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove manganese dioxide.

  • Wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Quantitative Data for 4-Bromo-1H-pyrazole-3-carboxylic Acid Synthesis

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-bromo-3-methylpyrazolePotassium permanganateWater90864.2[17]

Visualizations

Synthetic Workflow Diagrams

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound mixing Mixing & Heating (Acid Catalyst) dicarbonyl->mixing hydrazine Hydrazine Derivative hydrazine->mixing cyclization Intramolecular Cyclization mixing->cyclization Forms Hydrazone Intermediate dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Derivative dehydration->pyrazole

Caption: Workflow for the Knorr Pyrazole Synthesis.

Pyrazole_Carboxylate_Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation acetophenone Acetophenone Derivative step1_reaction Sodium Ethoxide, Ethanol, -5°C to RT acetophenone->step1_reaction oxalate Diethyl Oxalate oxalate->step1_reaction intermediate Ethyl 2,4-dioxo-4-phenyl- butanoate step1_reaction->intermediate step2_reaction Glacial Acetic Acid, Reflux intermediate->step2_reaction hydrazine Hydrazine Hydrate hydrazine->step2_reaction product Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate step2_reaction->product

Caption: Two-step synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus & Binds transcription Gene Transcription (Proliferation, Inflammation) dna->transcription cytokine Cytokine cytokine->receptor Binds pyrazole_inhibitor Pyrazole Carboxylic Acid Derivative (JAK Inhibitor) pyrazole_inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole carboxylic acid derivatives.

References

Application Notes and Protocols for Pyrazole Synthesis via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. A prominent example is Celecoxib, a selective COX-2 inhibitor used for pain and inflammation management.[1][2]

One of the fundamental and versatile methods for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The required 1,3-dicarbonyl intermediate can be effectively synthesized through a Claisen condensation or a related Claisen-Schmidt condensation reaction. These methods offer a reliable and adaptable approach to constructing diverse, substituted pyrazoles.[1][3]

This document provides detailed experimental procedures for the synthesis of pyrazoles utilizing Claisen condensation strategies, tailored for researchers in organic synthesis and drug discovery.

Core Concepts: The Claisen Condensation in Pyrazole Synthesis

The synthesis of pyrazoles via this route is typically a two-step process:

  • Formation of a 1,3-Dicarbonyl Intermediate: This is achieved through a Claisen condensation, where an ester and a ketone react in the presence of a strong base to form a β-diketone. A variation of this is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound to form an α,β-unsaturated carbonyl compound (a chalcone), which can then be used to form a 1,3-dicarbonyl precursor.[1][3]

  • Cyclization with Hydrazine: The resulting 1,3-dicarbonyl compound is then reacted with a hydrazine derivative. The hydrazine undergoes a condensation reaction with both carbonyl groups of the β-diketone, followed by dehydration, to form the stable aromatic pyrazole ring.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by cyclization with a hydrazine to yield a 1,3,5-trisubstituted pyrazole.

Step 1: Synthesis of Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (40% w/v, 1.0 mL).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion of the reaction, pour the mixture into crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 mmol) and phenylhydrazine (1.0 mmol) in glacial acetic acid (10 mL).[5]

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.

Protocol 2: Synthesis of Celecoxib - An Application of Claisen Condensation

This protocol outlines the synthesis of the selective COX-2 inhibitor, Celecoxib, which involves a Claisen condensation to form the key β-diketone intermediate.[1][6][7]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Reaction Setup: To a stirred suspension of sodium hydride (25g) in toluene (400ml) in a four-necked flask, add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) dropwise at a controlled temperature of 20-25°C.[7]

  • Reaction: After the addition is complete, warm the mixture to 40-45°C and maintain for 5 hours.[7]

  • Work-up: Cool the reaction mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (120ml). Separate the organic layer, and evaporate the solvent under reduced pressure.[7]

  • Purification: Add petroleum ether (200ml) to the residue to crystallize the product. Filter the solid to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[7]

Step 2: Synthesis of Celecoxib

  • Reaction Setup: Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (from Step 1) and 4-sulfamidophenylhydrazine hydrochloride in ethanol.

  • Reaction: Reflux the mixture for several hours. The use of the hydrochloride salt of the hydrazine promotes the regioselective formation of the desired 1,5-diarylpyrazole isomer.[1]

  • Work-up and Purification: Cool the reaction mixture and isolate the crude product by filtration. The product can be purified by recrystallization to yield Celecoxib. An improved work-up can result in yields of up to 90%.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium HydrideToluene40-45591[7]
Potassium HydrideToluene30-35686[7]
Sodium HydrideToluene60-65196[7]

Table 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

Chalcone Substituents (Ar1-CO-CH=CH-Ar2)HydrazineSolventReaction Time (h)Yield (%)Reference
Ar1=4-aminophenyl, Ar2=thiophen-2-yl2,4-dinitrophenylhydrazineEthanol--[5]
Ar1=4-hydroxyphenyl, Ar2=substituted-phenylNicotinic acid hydrazideEthanol--[8]
Ar1=acetanilide, Ar2=aromatic aldehydesPhenylhydrazineGlacial Acetic Acid-High[9]

Visualizations

Experimental Workflow

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis (Claisen/Claisen-Schmidt) cluster_1 Step 2: Pyrazole Formation (Cyclization) start Start Materials: Ketone/Ester + Aldehyde/Ester react Reaction: - Base Catalyst (e.g., NaOH, NaH) - Solvent (e.g., Ethanol, Toluene) - Temperature Control start->react Mixing workup1 Work-up: - Quenching - Extraction/Filtration react->workup1 Reaction Completion purify1 Purification: - Recrystallization/Chromatography workup1->purify1 Crude Product intermediate Intermediate: 1,3-Dicarbonyl Compound (e.g., Chalcone, β-Diketone) purify1->intermediate Pure Intermediate react2 Reaction: - Solvent (e.g., Acetic Acid, Ethanol) - Reflux intermediate->react2 Input hydrazine Hydrazine Derivative hydrazine->react2 workup2 Work-up: - Precipitation in Water - Filtration react2->workup2 Reaction Completion purify2 Purification: - Recrystallization workup2->purify2 Crude Product product Final Product: Substituted Pyrazole purify2->product Pure Pyrazole

Caption: General experimental workflow for pyrazole synthesis.

Signaling Pathway Inhibition by a Pyrazole Derivative

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib.

References

Application of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the synthesis of a diverse range of modern agrochemicals.[1] Its structural features, including the trifluoromethyl group which enhances metabolic stability and biological activity, and the carboxylic acid functional group that allows for versatile derivatization, make it a valuable precursor for the development of potent herbicides, fungicides, and insecticides.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, along with quantitative data on their biological efficacy.

Application in Herbicide Synthesis

Pyrazole derivatives are prominent in the development of herbicides, particularly those that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[3] Inhibition of HPPD leads to the bleaching of new growth and ultimately, plant death.[3] While direct synthesis from this compound is less documented in the readily available literature, its structural analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a key intermediate in the synthesis of the commercial herbicide Pyroxasulfone .[4] The synthesis of Pyroxasulfone showcases the utility of the pyrazole scaffold.

Quantitative Data: Herbicidal Activity
CompoundTarget WeedActivityDosage/ConcentrationReference
Pyroxasulfone Derivative (6d)Digitaria sanguinalis (Large crabgrass)82% inhibition of fresh weight750 g a.i./ha[3]
PyroxasulfoneGrass and broadleaf weedsExcellent pre-emergence controlNot specified[5]
Quinclorac-pyrazole derivative (8l)Barnyard grassEC50 = 10.53 g/haNot specified[6]
Quinclorac-pyrazole derivative (10a)Barnyard grassEC50 = 10.37 g/haNot specified[6]
Experimental Protocol: Synthesis of a Pyroxasulfone Intermediate

This protocol describes the synthesis of a key intermediate for Pyroxasulfone, starting from the related pyrazolol. This illustrates a typical synthetic route for this class of herbicides.

Step 1: Synthesis of Intermediate A [4]

  • In a suitable reaction vessel, charge 16.6 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 3 g of paraformaldehyde, 8.5 g of piperidine, and 10 g of 37% hydrochloric acid aqueous solution in 40 mL of ethanol at room temperature.

  • Heat the mixture and stir the reaction at 80°C for 4 hours. Monitor the reaction by HPLC until the starting pyrazolol is consumed.

  • Add 21.6 g of 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole and continue the reaction for another 4 hours, monitoring by HPLC.

  • Upon completion, evaporate the ethanol under reduced pressure.

  • Add 20 mL of water to the residue and slurry for 2 hours.

  • Collect the resulting white solid precipitate by suction filtration and dry to yield Intermediate A (28.8 g).

G A 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol D Intermediate A A->D Mannich Reaction B Paraformaldehyde + Piperidine + HCl B->D C 5,5-Dimethyl-3-mercapto- 4,5-dihydroisoxazole C->D

Application in Fungicide Synthesis

This compound is a crucial precursor for the synthesis of pyrazole-carboxamide fungicides. These fungicides often act as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[7]

Quantitative Data: Antifungal Activity
Compound IDFungal SpeciesInhibition (%) at 100 µg/mLReference
6aGibberella zeae>50[8]
6bGibberella zeae>50[8]
6cGibberella zeae>50[8]
7aiRhizoctonia solaniEC50 = 0.37 µg/mL[5]
Experimental Protocol: General Synthesis of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides[9]

This protocol describes a general method for synthesizing pyrazole carboxamide fungicides.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Reflux a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in thionyl chloride for 2 hours.

  • After the reaction is complete, evaporate the excess thionyl chloride to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Formation

  • To a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in an appropriate solvent, add a substituted aminopyridine.

  • Stir the reaction mixture at room temperature.

  • Upon completion, purify the product by recrystallization or column chromatography.

G A 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid C Acid Chloride Intermediate A->C Chlorination B Thionyl Chloride B->C E N-(substituted pyridinyl)- 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxamide C->E Amidation D Substituted Aminopyridine D->E

Application in Insecticide Synthesis

The pyrazole carboxamide scaffold is also a key feature in a number of modern insecticides. These compounds can act on various insect targets, including the ryanodine receptor.

Quantitative Data: Insecticidal Activity
Compound IDInsect SpeciesActivity (%) at specified concentrationReference
6bPlutella xylostella100% at 200 µg/mL
6ePlutella xylostella100% at 200 µg/mL
6bCulex pipiens pallens100% at 2 µg/mL
6eCulex pipiens pallens100% at 2 µg/mL
6bMythimna separata100% at 200 µg/mL
6eMythimna separata100% at 200 µg/mL
7hAphis fabae85.7% mortality at 12.5 mg/L[9]
Experimental Protocol: General Synthesis of 1H-pyrazole-5-carboxamide Insecticides[11]

This protocol outlines a general procedure for the synthesis of pyrazole-based insecticides.

Step 1: Acid Chloride Formation

  • Suspend the 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged round-bottom flask.

  • Add a catalytic drop of dimethylformamide (DMF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_0 Acid Chloride Formation cluster_1 Amide Formation A 1H-Pyrazole-5-carboxylic acid C Pyrazole-5-carbonyl chloride A->C B Oxalyl Chloride / Thionyl Chloride B->C E 1H-Pyrazole-5-carboxamide C->E D Desired Amine + Base D->E

Signaling Pathways and Mechanisms of Action

G cluster_0 Fungicides (SDHIs) cluster_1 Herbicides (HPPD Inhibitors) cluster_2 Insecticides (Ryanodine Receptor Modulators) A Pyrazole Carboxamide B Succinate Dehydrogenase (Complex II) A->B Inhibits C Mitochondrial Electron Transport Chain Disruption B->C D ATP Production Blocked C->D E Fungal Cell Death D->E F Pyrazole Herbicide G HPPD Enzyme F->G Inhibits H Plastoquinone & Tocopherol Biosynthesis Blocked G->H I Pigment Synthesis Disrupted H->I J Plant Death (Bleaching) I->J K Pyrazole Carboxamide Insecticide L Ryanodine Receptor K->L Activates M Uncontrolled Calcium Release from Sarcoplasmic Reticulum L->M N Muscle Contraction & Paralysis M->N O Insect Death N->O

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] Notably, pyrazole carboxamides have been successfully developed and commercialized as potent fungicides that act by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of novel antifungal agents using 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as a key synthetic intermediate.[4] The trifluoromethyl group is a common feature in many active pyrazole fungicides, enhancing their biological efficacy.[2][3]

The primary synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with various substituted anilines or other amino-heterocycles to generate a library of pyrazole-5-carboxamides. These protocols are intended to guide researchers in the design, synthesis, and evaluation of new potential antifungal drug candidates.

Proposed Synthetic Pathway

The general route for synthesizing N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides involves a two-step process. First, the carboxylic acid is activated by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting acyl chloride is reacted with a selected amine (e.g., a substituted aniline) in the presence of a base to yield the final carboxamide product.

Synthesis_Pathway Start 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carboxylic acid Intermediate 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carbonyl chloride Start->Intermediate SOCl2 or (COCl)2 Reflux Product N-substituted-1-methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide Intermediate->Product Base (e.g., Triethylamine) Inert Solvent (e.g., DCM) Amine Substituted Amine (e.g., R-NH2) Amine->Product

Caption: General synthetic scheme for pyrazole-5-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the starting carboxylic acid to its corresponding acid chloride, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent like toluene, add thionyl chloride (SOCl₂) (2-3 equivalents).[5][6]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides

This protocol describes the amidation reaction between the synthesized acid chloride and a representative amine.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

  • Substituted aniline (e.g., 4-chloroaniline) (1 equivalent)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the selected substituted amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.

  • Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)

This protocol outlines a standard procedure to evaluate the antifungal efficacy of the newly synthesized compounds against various phytopathogenic fungi.[2][7][8]

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Target fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for initial screening). Ensure the final DMSO concentration in the medium is not inhibitory to fungal growth (typically ≤ 1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only DMSO in PDA should also be prepared.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25-28 °C for a period sufficient for the fungus on the control plate to nearly cover the plate (typically 3-7 days).

  • Measure the diameter of the fungal colony on both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

  • For compounds showing significant inhibition, determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by testing a range of concentrations and using probit analysis.

Antifungal_Assay_Workflow A Prepare compound stock solutions in DMSO B Mix compound with molten PDA medium A->B C Pour plates and allow to solidify B->C D Inoculate with fungal mycelial disc C->D E Incubate at 25-28°C D->E F Measure colony diameters E->F G Calculate Mycelial Growth Inhibition (%) F->G H Determine EC50 for active compounds G->H

Caption: Workflow for the mycelium growth inhibition assay.

Data Presentation

The following tables present representative antifungal activity data for pyrazole carboxamide derivatives structurally related to those that can be synthesized from the title compound. This data is provided to illustrate the potential efficacy and to serve as a benchmark for newly synthesized analogues.

Table 1: Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides against various fungi. [9]

Compound IDSubstituent on Pyridine RingTarget FungusInhibition Rate (%) @ 100 µg/mL
6a 5-(trifluoromethyl)Gibberella zeae> 50
6b 5-chloroGibberella zeae> 50
6c 5-bromoGibberella zeae> 50
6h 5-fluoroGibberella zeae< 50

Table 2: EC₅₀ Values of Pyrazole Carboxamide Derivatives against various phytopathogenic fungi. [2][3]

Compound IDTarget FungusEC₅₀ (µg/mL)Reference FungicideEC₅₀ (µg/mL)
Y₁₃ Gibberella zeae13.1--
Y₁₃ Botryosphaeria dothidea14.4--
Y₁₃ Fusarium proliferatum13.3--
Y₁₇ Gibberella zeae16.8--
7ai Rhizoctonia solani0.37Carbendazim< 0.37

Note: Compound IDs are taken from the cited literature and represent structures analogous to the proposed products.

Structure-Activity Relationship (SAR) Insights

Based on published data for related pyrazole carboxamides, the following SAR observations can guide the selection of amines for synthesis:

  • The nature and position of substituents on the anilide or heterocyclic amine ring significantly influence antifungal activity.

  • Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the amine moiety often lead to enhanced activity.[9]

  • The overall conformation and steric bulk of the N-substituent are critical for binding to the target enzyme, succinate dehydrogenase.

By systematically varying the amine component reacted with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, researchers can explore these SAR trends and potentially discover novel and highly potent antifungal agents.

References

Protocol for N-Methylation of Pyrazole Rings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-methylation of pyrazole rings is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of a methyl group onto one of the nitrogen atoms of the pyrazole core can significantly modulate the molecule's biological activity, solubility, and metabolic stability. However, the presence of two adjacent and reactive nitrogen atoms (N1 and N2) presents a significant challenge in controlling the regioselectivity of the methylation process, often leading to mixtures of isomers that are difficult to separate.[3]

This document provides a comprehensive overview of common and advanced protocols for the N-methylation of pyrazoles, with a focus on achieving high regioselectivity. We will explore traditional methods and highlight modern approaches that offer superior control over the reaction outcome. Detailed experimental procedures, a comparative data summary, and visual diagrams of the reaction workflow and influencing factors are provided to guide researchers in selecting and implementing the most suitable method for their specific needs.

A persistent challenge in pyrazole chemistry is the selective N-methylation due to the similar reactivity of the adjacent nitrogen atoms.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate often yield mixtures of N1 and N2 methylated products with poor selectivity.[3] The regiochemical outcome is influenced by a combination of steric hindrance, electronic effects of substituents on the pyrazole ring, the nature of the base and solvent, and the choice of the methylating agent itself.[3]

Recent advancements have focused on developing highly regioselective methods. One particularly successful strategy involves the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents.[4][5][6][7] These reagents demonstrate a significant improvement in N1-selectivity, achieving regioisomeric ratios of up to >99:1.[1][4][5] The bulky silyl group directs the alkylation to the less sterically hindered N1 position, and a subsequent protodesilylation step reveals the desired N-methyl group.[5][7]

Furthermore, the choice of solvent can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine.[8]

This application note will delve into a detailed protocol for a highly N1-selective methylation using a masked methylating agent, providing researchers with a reliable method to synthesize specific N-methylated pyrazole derivatives.

Factors Influencing Regioselectivity in Pyrazole N-Methylation

G cluster_outcomes Reaction Outcome StericHindrance Steric Hindrance N1_Methylation N1-Methylation StericHindrance->N1_Methylation Favors less hindered N ElectronicEffects Electronic Effects ElectronicEffects->N1_Methylation N2_Methylation N2-Methylation ElectronicEffects->N2_Methylation MethylatingAgent Methylating Agent MethylatingAgent->N1_Methylation Bulky reagents favor N1 ReactionConditions Reaction Conditions ReactionConditions->N1_Methylation ReactionConditions->N2_Methylation

Caption: Factors influencing N1 vs. N2 methylation of pyrazoles.

Comparative Data of N-Methylation Protocols

MethodMethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)N1:N2 RatioReference
TraditionalMethyl IodideK₂CO₃DMFrt16ModerateMixture[9]
TraditionalDimethyl SulfateBase----Poor Selectivity
Masked Reagent(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO602-4Good>92:8 to >99:1[4][5][10]
AlternativeDimethyl Carbonate--140870-[11]
Acid CatalyzedTrichloroacetimidatesBrønsted acid---GoodMixture (steric control)[12][13]
Solvent EffectMethylhydrazine (for synthesis)-HFIP---up to 97:3[8]

Experimental Protocol: Highly N1-Selective Methylation using a Masked Methylating Reagent

This protocol is adapted from a method utilizing a sterically hindered α-halomethylsilane to achieve high N1-selectivity.[3][10][14]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 - 1.5 equiv)[3][10]

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 - 1.5 equiv)[3][10]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 equiv).

    • Dissolve the pyrazole in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[3]

    • Add KHMDS (1.2 - 1.5 equiv) to the solution and stir the mixture at room temperature for 30 minutes.[14]

    • Add (chloromethyl)triisopropoxysilane (1.2 - 1.5 equiv) to the reaction mixture.

    • Heat the reaction to 60 °C and monitor the progress by TLC or LC-MS until the starting pyrazole is consumed (typically 2-4 hours).[3][10]

  • Protodesilylation:

    • Once the N-alkylation is complete, add the TBAF solution (2.0 equiv) and water to the reaction mixture.

    • Continue to heat the mixture at 60 °C for an additional 2-4 hours to facilitate the protodesilylation.[3] Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

General Workflow for N-Methylation of Pyrazole

G Start Start: Pyrazole Substrate Deprotonation Deprotonation (Base) Start->Deprotonation Alkylation N-Alkylation (Methylating Agent) Deprotonation->Alkylation Intermediate Product Mixture (N1 & N2 isomers) Alkylation->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Product Isolated N-Methylated Pyrazole Purification->Product

Caption: General experimental workflow for pyrazole N-methylation.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • KHMDS is a strong base and is pyrophoric; handle with care under an inert atmosphere.

  • Anhydrous solvents are required; ensure they are properly dried before use.

  • Methylating agents can be toxic and should be handled with caution.

This detailed guide provides researchers with the necessary information to successfully perform the N-methylation of pyrazole rings, with a strong emphasis on achieving high regioselectivity for the synthesis of well-defined N-methylated pyrazole derivatives.

References

Application Notes and Protocols: Ester Hydrolysis for the Synthesis of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole-5-carboxylic acids are pivotal building blocks in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of these valuable compounds often involves the hydrolysis of a corresponding pyrazole-5-carboxylate ester, a robust and widely used transformation. This application note provides a detailed overview of the primary methods for this hydrolysis, including comprehensive experimental protocols, comparative data, and logical workflows to guide methodology selection.

Primary Hydrolysis Methodologies

The conversion of pyrazole-5-carboxylates to their corresponding carboxylic acids is typically achieved through base-catalyzed hydrolysis (saponification) or acid-catalyzed hydrolysis. The choice of method is critical and depends on the overall substitution pattern of the pyrazole ring and the presence of other acid- or base-sensitive functional groups within the molecule.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and often most efficient method. It is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a carboxylate salt, which is then protonated during acidic workup to yield the final carboxylic acid. Common bases include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). LiOH is frequently favored in mixed aqueous-organic solvents like THF/water due to its solubility and the ability of the lithium cation to coordinate with the carbonyl oxygen, increasing its electrophilicity.[1][2]

  • Acid-Catalyzed Hydrolysis: This method is employed when the substrate contains base-labile functional groups. The reaction is an equilibrium process, requiring a large excess of water to drive the reaction toward the carboxylic acid product.[3] Common catalysts include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

  • Microwave-Assisted Hydrolysis: A modern approach that can significantly reduce reaction times from hours to minutes.[4][5] Microwave irradiation accelerates the reaction by efficiently heating the polar solvent mixture, leading to faster hydrolysis rates for both acid and base-catalyzed processes.

Diagram: General Experimental Workflow

The following diagram illustrates a typical workflow for the hydrolysis of a pyrazole-5-carboxylate ester.

G cluster_workflow General Hydrolysis Workflow Start Start: Pyrazole-5-Carboxylate Ester Dissolution 1. Dissolution in appropriate solvent (e.g., THF/Water, MeOH) Start->Dissolution Reagent 2. Reagent Addition (Base or Acid) Dissolution->Reagent Reaction 3. Reaction (Stir at RT or Heat) Reagent->Reaction Monitoring 4. Monitor by TLC/LC-MS (Until SM is consumed) Reaction->Monitoring Workup 5. Aqueous Workup (Acidify to pH 2-3) Monitoring->Workup Reaction Complete Isolation 6. Isolation (Filtration or Extraction) Workup->Isolation Product Product: Pyrazole-5-Carboxylic Acid Isolation->Product

General workflow for pyrazole ester hydrolysis.

Comparative Data of Hydrolysis Methods

This table summarizes typical conditions and outcomes for different hydrolysis methods, allowing for easy comparison.

MethodReagent (eq.)Solvent SystemTemperatureTimeTypical YieldNotes
Base-Catalyzed LiOH or NaOH (1.5 - 3.0)THF / Water (e.g., 3:1)Room Temp or 40-50 °C4 - 12 hHigh (>90%)Widely applicable; LiOH is often preferred for solubility in THF.[6][7]
Base-Catalyzed KOHMethanol / WaterAmbient TempVariableGood to ExcellentA strong alternative to NaOH; K+ salts are often more soluble.[6]
Acid-Catalyzed 1M HCl or H₂SO₄Water or Dioxane/WaterReflux8 - 24 hModerate to HighReversible reaction; requires excess water. Useful for base-sensitive substrates.
Microwave-Assisted LiOH or NaOH (1.5 - 3.0)Ethanol / Water100-120 °C10 - 30 minHigh (>90%)Drastically reduces reaction time; requires specialized equipment.[5]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) using LiOH

This protocol is a robust method for the hydrolysis of a wide range of pyrazole-5-carboxylate esters.

Materials:

  • Pyrazole-5-carboxylate ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction, if necessary)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and deionized water (a 3:1 or 2:1 v/v ratio is common). The total solvent volume should be sufficient to ensure complete dissolution (approx. 0.1 to 0.5 M concentration).

  • To the stirring solution, add lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40–50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed. This typically takes 4 to 12 hours.

Workup and Isolation:

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl. The formation of a precipitate (the carboxylic acid product) is common at this stage.

  • Stir the acidified mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • If a solid precipitate forms: Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (LiCl). Dry the solid under high vacuum to yield the pure pyrazole-5-carboxylic acid.

  • If no precipitate forms or if the product is soluble: Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is suitable for substrates containing base-labile functional groups.

Materials:

  • Pyrazole-5-carboxylate ester (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane (optional, to aid solubility)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend or dissolve the pyrazole-5-carboxylate ester in an excess of dilute aqueous acid (e.g., 1M to 6M HCl). If solubility is poor, a co-solvent such as dioxane can be used.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Due to the reversible nature of the reaction, this may take a significant amount of time (8-24 hours).

Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • If a solid has precipitated, collect it via vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the carboxylic acid.

Diagram: Hydrolysis Method Selection Guide

This diagram provides a logical guide for selecting the appropriate hydrolysis method based on the chemical properties of the substrate.

G cluster_logic Method Selection Logic Start Start: Analyze Substrate (Pyrazole-5-Carboxylate) CheckBase Are there any base-labile groups? Start->CheckBase CheckAcid Are there any acid-labile groups? CheckBase->CheckAcid Yes BaseMethod Use Base-Catalyzed Hydrolysis (Saponification) (Protocol 1) CheckBase->BaseMethod No AcidMethod Use Acid-Catalyzed Hydrolysis (Protocol 2) CheckAcid->AcidMethod No ConsiderOther Consider milder methods or protecting group strategies CheckAcid->ConsiderOther Yes

Decision tree for hydrolysis method selection.

The hydrolysis of pyrazole-5-carboxylate esters is a fundamental transformation in the synthesis of pharmaceutically relevant pyrazole-5-carboxylic acids. Base-catalyzed saponification is generally the method of choice due to its efficiency and irreversibility. However, the presence of sensitive functional groups in complex molecules necessitates careful consideration and may require the use of acid-catalyzed conditions. Modern techniques such as microwave-assisted synthesis offer a significant acceleration of these classical methods. The protocols and guidelines presented here serve as a comprehensive resource for chemists to effectively plan and execute this critical synthetic step.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Celecoxib. This document details the synthetic pathways, experimental protocols, and quantitative data related to the production of this intermediate and its subsequent conversion into active pharmaceutical ingredients (APIs). Additionally, the mechanism of action for Celecoxib is elucidated through a detailed signaling pathway diagram.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the development of drugs featuring a pyrazole scaffold.[1] The presence of the trifluoromethyl group is significant as it can enhance the chemical stability and biological activity of the final pharmaceutical product.[1] Its most prominent application is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, such as Celecoxib and Mavacoxib.[2] These drugs are vital in the management of pain and inflammation associated with conditions like arthritis, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]

Synthesis of this compound

The synthesis of the target carboxylic acid intermediate is typically achieved through a two-step process: first, the formation of its precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, followed by an oxidation reaction.

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This precursor is synthesized via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine. Several methods have been reported, with variations in catalysts and reaction conditions to optimize yield and selectivity.

Experimental Protocol:

  • Method A: Sulfuric Acid Catalysis

    • To a 0.5 L double-walled stirred glass reactor, add ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and 96% aqueous sulfuric acid (5.3 g, 0.05 mol).

    • Heat the mixture to 85 °C.

    • Over a period of 30 minutes, add a 40% aqueous solution of methylhydrazine (68.8 g, 0.60 mol) while maintaining the reaction temperature at 85 °C.

    • Stir the resulting mixture for 2 hours at 85 °C.

    • Distill off approximately 42 g of distillate at ambient pressure and 95 °C over 1 hour, while gradually adding water (112 g).

    • Cool the reaction mixture to 10 °C to induce crystallization.

    • Collect the crystallized material by filtration, wash with water (97 g), and dry under vacuum (50 mbar) at 60 °C.[3]

  • Method B: Acetic Acid

    • Dissolve ethyl 4,4,4-trifluoroacetoacetate in 2 equivalents of acetic acid.

    • At 10 °C, add aqueous methylhydrazine over 1 hour.

    • Stir the solution for 1 hour at room temperature, followed by 5 hours at 80 °C.[3]

Quantitative Data for Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

MethodCatalystTemperatureTimeYieldPurity/SelectivityReference
Method A Sulfuric Acid85 °C3.5 h87.5%98.5% purity (¹⁹F-NMR), 99.2:0.8 selectivity[3]
Method B Acetic Acid10 °C then 80 °C6 h86.5%96:4 selectivity[3]
No Catalyst (Water only) NoneReflux2 h49%6:1 selectivity[3]
Step 2: Oxidation to this compound

The conversion of the pyrazol-5-ol to the corresponding carboxylic acid is a critical oxidation step. While specific literature with a detailed protocol for this exact substrate is scarce, a general method using a strong oxidizing agent like potassium permanganate can be employed.

General Experimental Protocol (Adapted from permanganate oxidation of pyrazole derivatives):

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in a suitable solvent such as a neutral aqueous medium with a phosphate buffer.

  • Prepare a solution of potassium permanganate (KMnO₄).

  • Slowly add the potassium permanganate solution to the pyrazolol solution while monitoring the temperature.

  • The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to remove manganese dioxide and isolate the carboxylic acid product. This typically involves filtration and acidification of the filtrate to precipitate the product.

  • The crude product can be purified by recrystallization.

Note: The stoichiometry and reaction conditions would need to be optimized for this specific substrate.

Application in Pharmaceutical Production: Synthesis of Celecoxib

This compound is a precursor to a key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, which is then used in the synthesis of Celecoxib. The overall synthesis of Celecoxib from this butanedione is a cyclocondensation reaction with 4-hydrazinobenzenesulfonamide hydrochloride.

Experimental Workflow for Pharmaceutical Production

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Celecoxib ETFAA Ethyl 4,4,4-trifluoroacetoacetate Pyrazolol 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol ETFAA->Pyrazolol Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazolol Cyclocondensation Oxidation Oxidation Pyrazolol->Oxidation Carboxylic_Acid 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carboxylic acid Oxidation->Carboxylic_Acid Diketone 4,4,4-Trifluoro-1-(4-methylphenyl) -1,3-butanedione Carboxylic_Acid->Diketone Further Conversion Celecoxib Celecoxib Diketone->Celecoxib Cyclocondensation Hydrazine 4-Hydrazinobenzenesulfonamide hydrochloride Hydrazine->Celecoxib Cyclocondensation

Caption: General workflow for the synthesis of Celecoxib.

Detailed Experimental Protocol for Celecoxib Synthesis from 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione:

  • In a reaction vessel, charge 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride.

  • Add a suitable solvent, such as methanol or a mixture of ethyl acetate and water.

  • Heat the reaction mixture to reflux (approximately 65-80 °C) and maintain for several hours (e.g., 5-10 hours).

  • Monitor the reaction for completion using HPLC.

  • Cool the reaction mixture to room temperature or below (0-5 °C) to induce precipitation of the product.

  • Isolate the crude Celecoxib by filtration and wash with a suitable solvent (e.g., water).

  • Purify the crude product by recrystallization from a solvent system such as toluene or a mixture of isopropanol and water to yield high-purity Celecoxib.[4]

Quantitative Data for Celecoxib Synthesis

Starting MaterialsSolvent(s)TemperatureTimeYieldPurityReference
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochlorideMethanol65 °C10 h--[4]
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochlorideEthyl acetate / Water75-80 °C5 hHigh-[4]
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochloride (Purification step)Toluene80 °C--99.97% (HPLC)[4]

Mechanism of Action: COX-2 Inhibition

Celecoxib and related drugs derived from this compound function by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.

Signaling Pathway of Inflammation and COX-2 Inhibition

G cluster_0 Inflammatory Cascade cluster_1 Drug Action Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->Inhibition

Caption: COX-2 inhibition pathway by Celecoxib.

By selectively binding to and inhibiting the COX-2 enzyme, Celecoxib blocks the conversion of arachidonic acid to inflammatory prostaglandins, thereby reducing pain and inflammation. The selectivity for COX-2 over COX-1 is crucial, as COX-1 is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its efficient synthesis is a key step in the production of important anti-inflammatory drugs like Celecoxib. The protocols and data presented herein provide a detailed guide for researchers and professionals in the field of drug development, facilitating the synthesis and understanding of this important class of molecules. Further optimization of the oxidation step from the pyrazol-5-ol to the carboxylic acid could enhance the overall efficiency of the synthetic route.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances the chemical stability and biological activity of molecules, making this pyrazole derivative a key intermediate in the development of novel therapeutic agents and pesticides.[1] The synthesis involves a multi-step process commencing with a Claisen condensation, followed by cyclization to form the pyrazole ring, N-methylation, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This protocol includes a comprehensive experimental procedure, tabulated quantitative data for clarity, and a visual representation of the synthetic workflow.

Introduction

Pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific target molecule, this compound (C6H5F3N2O2, MW: 194.11 g/mol ), is a high-value intermediate used in the synthesis of innovative pharmaceutical and agrochemical compounds.[1] Its structure, featuring a trifluoromethyl group, is crucial for modulating the biological interactions and overall potency of the final products.[1] The following protocol outlines a reliable method for its preparation on a laboratory scale.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step process:

  • Claisen Condensation: Diethyl oxalate reacts with a ketone under basic conditions to form a β-keto ester.

  • Cyclization: The resulting β-keto ester undergoes cyclization with a hydrazine derivative to form the pyrazole ring.

  • N-Methylation: The nitrogen at the 1-position of the pyrazole ring is methylated.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-oxobutanoate

This initial step involves a Claisen condensation reaction. While the provided search results do not detail this specific Claisen condensation for the starting material of the subsequent step, a general procedure is described. For the purpose of this protocol, we will start from the commercially available ethyl 4,4,4-trifluoroacetoacetate, which is a common precursor.

Step 2: Synthesis of Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This step combines the cyclization and methylation in a sequence. A closely related precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[2][3]

  • Reaction:

    • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

    • Aqueous Methylhydrazine (40% w/w, 1.1 eq)

    • Sulfuric Acid (96% w/w, 0.09 eq)

  • Procedure:

    • To a double-walled stirred glass reactor, add ethyl 4,4,4-trifluoroacetoacetate and aqueous sulfuric acid.

    • Heat the mixture to 85°C.

    • Add the aqueous methylhydrazine solution dropwise over 30 minutes, maintaining the reaction temperature at 85°C.

    • Stir the resulting mixture for 2 hours at 85°C.

    • After the reaction, the intermediate ethyl ester can be isolated and carried forward.

Step 3: N-Methylation (if not performed in the previous step)

If the pyrazole from Step 2 is not already N-methylated, a separate methylation step is required.

  • Reagents:

    • Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq)

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Acetone (solvent)

  • Procedure:

    • Dissolve the pyrazole ester in acetone.

    • Add potassium carbonate as a base.

    • Add methyl iodide and reflux the mixture until the reaction is complete (monitored by TLC).

    • After completion, filter the solid and concentrate the filtrate to obtain the N-methylated product.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Reagents:

    • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq)

    • Aqueous Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester in a suitable solvent (e.g., ethanol/water mixture).

    • Add an aqueous solution of NaOH or HCl.

    • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl (if using NaOH for hydrolysis) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperatureTimeYieldPurity
2 Ethyl 4,4,4-trifluoroacetoacetate1.0Aq. Methylhydrazine (40%)1.1Water85°C2 h87.5%98.5%
3 Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate1.0Methyl Iodide-AcetoneReflux---
4 Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate1.0Aq. NaOH/HCl-Ethanol/WaterReflux---

Note: Yield and purity data for steps 3 and 4 are dependent on specific reaction conditions and should be determined experimentally.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Precursor cluster_1 Step 2: Cyclization & Methylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Final Product A Ethyl 4,4,4-trifluoroacetoacetate B Reaction with Methylhydrazine A->B H₂SO₄, 85°C C Ethyl 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carboxylate B->C Intermediate Product D Ester Hydrolysis (NaOH or HCl) C->D Aqueous conditions, Reflux E 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carboxylic acid D->E Acidification & Isolation

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Trifluoromethyl-containing compounds and reagents like methyl iodide can be toxic and should be handled with care.

  • Strong acids and bases (sulfuric acid, sodium hydroxide, hydrochloric acid) are corrosive and should be handled with caution.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the final product.

Conclusion

This protocol provides a detailed and reproducible method for the laboratory-scale synthesis of this compound. By following the outlined steps, researchers can efficiently produce this valuable intermediate for further use in drug discovery and agrochemical development. The provided quantitative data and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.

References

Application Notes and Protocols for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 128694-63-3). The information is intended to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Product Information and Physical Properties

This compound is a pyrazole derivative that is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its trifluoromethyl group enhances chemical stability and biological activity.[1] It is typically supplied as a solid.[1][2]

PropertyValueReference
Molecular Formula C6H5F3N2O2--INVALID-LINK--[1]
Molecular Weight 194.11 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]
Purity ≥97%--INVALID-LINK--[2]
Storage Temperature Room Temperature; 2-8°C (for long-term storage is recommended)--INVALID-LINK--[1], --INVALID-LINK--[3]

Applications in Scientific Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its primary applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the development of novel pharmaceutical compounds, particularly in the research and synthesis of innovative antifungal agents and other bioactive molecules.[1]

  • Agrochemical Development: The pyrazole structure is a common scaffold in various herbicides and insecticides.

  • Chemical Synthesis: It is used as a starting material for creating more complex molecules due to its reactive carboxylic acid group and stable pyrazole ring.[1]

Health and Safety Information

Hazard Statements:

  • Harmful if swallowed.[2][4][5][6]

  • Causes skin irritation.[5][6][7][8]

  • Causes serious eye irritation.[4][5][7][8]

  • May cause respiratory irritation.[5][7]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][9]

  • Wash skin thoroughly after handling.[4][7][9]

  • Do not eat, drink or smoke when using this product.[4][7]

  • Use only outdoors or in a well-ventilated area.[7][9]

  • Wear protective gloves/protective clothing/eye protection/face protection.[5][7][8][9]

Experimental Protocols

4.1. General Handling and Storage Protocol

This protocol outlines the standard procedure for handling and storing this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Spatula and weighing paper

  • Tightly sealed container for storage

  • Logbook for chemical inventory

Procedure:

  • Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8][9]

  • Weighing and Transfer:

    • Before opening the container, ensure you are in a designated handling area.

    • Carefully open the container to avoid creating dust.

    • Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a reaction vessel.

    • Avoid generating dust during transfer.[7]

  • Storage:

    • Store the compound in its original, tightly sealed container.[5][7][9]

    • Keep the container in a dry, cool, and well-ventilated place.[7][9][10] Recommended long-term storage is at 2-8°C.[3]

    • Store away from incompatible materials such as strong oxidizing agents.[10]

    • Ensure the storage area is locked.[7][9]

  • Documentation: Record the amount of substance used and the date in the chemical inventory logbook.

4.2. First Aid Procedures

In case of exposure, follow these first aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[5][7][8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][7][8][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4][5][7]

4.3. Spill and Disposal Protocol

Spill Containment and Cleanup:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further dust formation.

  • Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[8][9] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.[7][9] The compound should be disposed of at an approved waste disposal plant.[4][9]

Visualized Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

G A Receiving and Inspection B Proper Storage (Cool, Dry, Ventilated, Sealed) A->B Store Appropriately C Pre-Handling Preparation B->C Retrieve for Use M Emergency Procedures (Spill, Exposure) B->M In Case of Incident D Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Step 1 E Work in Ventilated Area (Fume Hood) D->E Step 2 F Handling and Use (Weighing, Transfer, Reaction) E->F Step 3 G Post-Handling F->G After Use F->M In Case of Incident H Decontaminate Work Area G->H I Properly Store or Dispose of Unused Chemical H->I J Remove and Clean PPE I->J L Waste Disposal (Follow Institutional Guidelines) I->L If Disposing K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for Chemical Intermediates.

References

Safety Precautions for Working with Trifluoromethyl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group is a critical strategy in modern medicinal chemistry and materials science, enhancing properties such as metabolic stability and lipophilicity. However, the reagents used to introduce this functional group often present significant hazards. These application notes and protocols provide a comprehensive guide to the safe handling of trifluoromethyl compounds, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

The trifluoromethyl group itself is generally stable due to the strength of the carbon-fluorine bonds.[1] However, the overall reactivity and toxicity of a trifluoromethyl compound are dictated by the other functional groups present in the molecule.[1] A primary hazard associated with many trifluoromethyl compounds is the potential for the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon decomposition, which can be triggered by high heat or reaction with strong bases.[1] HF can cause severe burns and systemic toxicity.[1]

A thorough risk assessment should be conducted before any new procedure involving trifluoromethyl compounds. This includes reviewing the Safety Data Sheet (SDS) for each specific compound to understand its unique hazard profile.

General Hazards of Trifluoromethylating Agents

Trifluoromethylating agents can be broadly categorized into nucleophilic, electrophilic, and radical sources, each with a distinct hazard profile.

  • Nucleophilic Reagents (e.g., (Trifluoromethyl)trimethylsilane - TMSCF3 / Ruppert-Prakash Reagent): These are often flammable liquids and can react with water to release flammable gases.[2]

  • Electrophilic Reagents (e.g., Togni's reagents, Umemoto's reagents): These are powerful oxidizing agents and can react vigorously with nucleophiles.[1] They are often hypervalent iodine compounds.

  • Radical Precursors (e.g., Trifluoroiodomethane): These can be gases or volatile liquids and may be toxic and environmentally harmful.

Quantitative Hazard Data

A summary of hazard information for representative trifluoromethyl compounds is provided below. Note that occupational exposure limits have not been established for many of these compounds.[3][4]

Compound/Reagent ClassKey Physical PropertiesGHS Hazard Statements (Representative)Occupational Exposure Limits (OELs)
(Trifluoromethyl)trimethylsilane (TMSCF3) Boiling Point: 54-55 °CH225: Highly flammable liquid and vaporH261: In contact with water releases flammable gasH302: Harmful if swallowedNot Established
Trifluoromethane (Fluoroform, HFC-23) Boiling Point: -84 °CH280: Contains gas under pressure; may explode if heatedMay displace oxygen and cause rapid suffocation.[5]Not Established
Togni Reagent II SolidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationNot Established
1-Chloro-4-(trifluoromethyl)benzene (PCBTF) Boiling Point: 139 °CH226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationCorporate Exposure Limit (former manufacturer): 25 ppm (8-hr TWA)[2]
Trifluoromethanesulfonic acid trifluoromethyl ester Volatile LiquidH314: Causes severe skin burns and eye damage[3]Not Established

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Fume Hood: All work with trifluoromethyl compounds, especially volatile ones or those involving reactions that could generate HF, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Inert Atmosphere: Many trifluoromethylating agents are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with trifluoromethyl compounds:

PPE CategorySpecificationRationale and References
Eye and Face Protection Safety goggles with side shields and a face shield.[6][7]Protects against splashes and potential explosions.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6] Always inspect gloves for signs of degradation before use.[6]Provides a barrier against skin contact.[8] Glove manufacturer's compatibility charts should be consulted.
Body Protection Flame-resistant lab coat, fully buttoned.[8]Protects against splashes and fire hazards.
Respiratory Protection A respirator with an appropriate cartridge (e.g., organic vapor) may be necessary for spills or in situations with inadequate ventilation.[2]Protects against inhalation of harmful vapors.[2][8]

Experimental Protocols

The following are general protocols for common trifluoromethylation reactions, with an emphasis on safety procedures.

Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3

This protocol describes a typical procedure for the trifluoromethylation of an aldehyde using TMSCF3 with a fluoride initiator.

Materials:

  • Aldehyde

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, syringe, septa

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.[9]

  • Reagent Addition: Dissolve the aldehyde (1.0 equiv) in anhydrous THF. Add TMSCF3 (1.2 equiv) to the solution via syringe.[9]

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath.[9]

  • Catalyst Addition: Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture using a syringe.[9] An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. These reactions are often rapid.[9]

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving trifluoromethyl compounds.

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.[1]

    • Ensure the fume hood sash is lowered.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team.[1]

    • Provide the emergency responders with the SDS for the spilled material.[1]

First Aid

First aid should be administered immediately while seeking professional medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] For potential HF exposure, apply calcium gluconate gel after washing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.

Special Consideration: Hydrogen Fluoride (HF) Exposure Decomposition of some trifluoromethyl compounds can release HF. HF burns are a medical emergency and require specialized treatment. The fluoride ion can penetrate deep into tissues, causing severe pain and tissue damage, and can also lead to life-threatening systemic effects such as hypocalcemia (low blood calcium).[10] Immediate and prolonged flushing with water followed by the application of calcium gluconate gel is critical first aid for skin exposure.[11] All cases of suspected HF exposure require immediate medical evaluation.

Visualized Workflows and Decision Processes

The following diagrams illustrate key safety-related workflows when working with trifluoromethyl compounds.

Trifluoromethyl_Compound_Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Risk_Assessment Conduct Risk Assessment (Review SDS) Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Inert Atmosphere) Select_PPE->Prepare_Work_Area Handle_Reagents Handle Reagents in Fume Hood Prepare_Work_Area->Handle_Reagents Run_Reaction Run Reaction Under Inert Atmosphere Handle_Reagents->Run_Reaction Monitor_Reaction Monitor Reaction Progress Run_Reaction->Monitor_Reaction Quench_Reaction Quench Reaction Safely Monitor_Reaction->Quench_Reaction Workup_Purification Workup and Purification Quench_Reaction->Workup_Purification Waste_Disposal Dispose of Hazardous Waste Workup_Purification->Waste_Disposal Decontaminate_Glassware Decontaminate Glassware and Work Area Waste_Disposal->Decontaminate_Glassware

Caption: General workflow for safely handling trifluoromethyl compounds.

Spill_Response_Decision_Tree Spill_Occurs Spill Occurs Assess_Size_Location Assess Size and Location Spill_Occurs->Assess_Size_Location In_Fume_Hood Small Spill in Fume Hood? Assess_Size_Location->In_Fume_Hood Cleanup_Procedure Follow Small Spill Cleanup Procedure In_Fume_Hood->Cleanup_Procedure Yes Evacuate_Alert Evacuate Area and Alert Emergency Response In_Fume_Hood->Evacuate_Alert No Provide_SDS Provide SDS to Responders Evacuate_Alert->Provide_SDS

Caption: Decision tree for responding to a trifluoromethyl compound spill.

HF_Release_Hazard Trifluoromethyl_Compound Trifluoromethyl Compound Decomposition Decomposition (e.g., Heat, Strong Base) Trifluoromethyl_Compound->Decomposition HF_Gas Hydrogen Fluoride (HF) Gas Decomposition->HF_Gas Severe_Hazard Severe Health Hazard (Burns, Systemic Toxicity) HF_Gas->Severe_Hazard

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages:

  • Cyclocondensation: Synthesis of the precursor, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, from ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine.

  • Hydrolysis: Conversion of the intermediate ester, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, to the final carboxylic acid. An alternative final step, the direct oxidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is less commonly detailed in readily available literature for this specific substrate.

Issue 1: Low Yield in Cyclocondensation Step

Question: My yield of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the Knorr-type synthesis of pyrazoles can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • ETFAA: Ensure the ethyl 4,4,4-trifluoroacetoacetate is of high purity. Impurities can lead to unwanted side reactions.

    • Methylhydrazine: Use fresh, high-purity methylhydrazine. Hydrazine derivatives can degrade over time, especially when exposed to air and light. Consider using a freshly opened bottle or purifying it before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others utilize elevated temperatures (e.g., 80-95°C) to drive the reaction to completion.[2][3] However, excessive heat can promote the degradation of sensitive reagents and the formation of byproducts.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature for your specific setup.

    • Solvent: The choice of solvent can influence the reaction rate and regioselectivity. While some procedures are performed in an aqueous medium without an additional organic solvent, others employ alcohols like ethanol.[2][3]

    • pH: The acidity of the reaction medium can be critical. Some protocols advocate for the addition of a catalytic amount of acid, such as sulfuric acid or acetic acid, to facilitate the condensation.[2]

  • Stoichiometry:

    • A slight excess of methylhydrazine (e.g., 1.1 equivalents) is often used to ensure the complete consumption of the dicarbonyl compound.[2]

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurity

Question: I am observing the formation of the undesired regioisomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, in significant amounts. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles. The initial nucleophilic attack of methylhydrazine can occur at either of the two carbonyl carbons of ETFAA. The regioselectivity is influenced by both steric and electronic factors.[4]

  • Electronic Effects: The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group in ETFAA is more electrophilic and, therefore, more susceptible to nucleophilic attack. This generally favors the formation of the desired 3-trifluoromethylpyrazole isomer.[4]

  • Reaction Conditions to Enhance Regioselectivity:

    • Acid Catalysis: The use of an acid catalyst can influence the regiochemical outcome. Different acids (e.g., sulfuric acid, acetic acid, trifluoroacetic acid) can be screened to optimize the selectivity.[2]

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of the 3-trifluoromethylpyrazole isomer in similar syntheses.[5]

    • Temperature and Addition Rate: A lower reaction temperature and slow, controlled addition of methylhydrazine can sometimes improve regioselectivity by allowing the kinetically favored product to form.

Issue 3: Incomplete Hydrolysis or Degradation During Saponification

Question: I am having trouble hydrolyzing the ethyl ester to the final carboxylic acid. Either the reaction is incomplete, or I am seeing decomposition of my product. What should I do?

Answer: The saponification of the pyrazole ester to the corresponding carboxylic acid is a crucial final step. Here are some troubleshooting tips:

  • Incomplete Hydrolysis:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Refluxing is a common practice for ester hydrolysis.[2] Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

    • Stoichiometry of Base: Use a sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide) to ensure complete hydrolysis.

    • Solvent: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide base.[2]

  • Product Degradation:

    • Harsh Conditions: The trifluoromethyl group can be sensitive to harsh basic conditions and high temperatures, potentially leading to hydrolysis of the CF3 group.[6][7] If degradation is observed, consider using milder conditions, such as a lower reaction temperature or a weaker base like lithium hydroxide.

    • Work-up Procedure: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add the acid slowly and with cooling to avoid any potential degradation of the product due to heat generated during neutralization.

  • Purification Challenges:

    • The final carboxylic acid product can be purified by recrystallization from a suitable solvent system. If impurities persist, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the Knorr-type cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine to form the intermediate 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[2][3] This intermediate can then be converted to the corresponding ethyl ester, which is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the cyclocondensation and hydrolysis steps. For the cyclocondensation, you can spot the reaction mixture alongside the starting ETFAA. The reaction is complete when the ETFAA spot is no longer visible. For the hydrolysis, you can monitor the disappearance of the starting ester spot. Staining with potassium permanganate can be useful for visualizing the products if they are not UV-active.

Q3: What are the expected yields for each step?

A3: The yields can vary significantly depending on the specific reaction conditions. For the cyclocondensation step to form 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, reported yields range from 49% to as high as 87.5% with high regioselectivity.[2][3] The yield of the subsequent hydrolysis step is typically high, often exceeding 90%, provided the reaction goes to completion and the product is carefully isolated.

Q4: Are there any major safety precautions I should be aware of?

A4: Yes, several safety precautions should be taken:

  • Methylhydrazine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Sulfuric acid, sodium hydroxide, and potassium hydroxide are corrosive. Handle them with care and appropriate PPE.

  • Solvents: Many organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of the precursor, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Table 1: Reaction Conditions for the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

ReferenceReactantsSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Regioselectivity (desired:undesired)
Lee et al., J. Heterocyclic Chem. 1990, 27, 243-245[3]ETFAA, MethylhydrazineWaterNoneReflux2496:1
EP 1 767 528 A1[8]ETFAA, MethylhydrazineAcetic AcidAcetic Acid (2 eq)10 -> RT -> 801 -> 1 -> 586.596:4
WO2017084995A1 (Example 1)[2]ETFAA, MethylhydrazineWaterSulfuric Acid (0.09 eq)852.587.599.2:0.8
WO2017084995A1 (Example 3)[3]ETFAA, MethylhydrazineWaterNone90-94472.498.1:1.9

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (High Regioselectivity Method)

This protocol is adapted from patent literature and is designed to maximize the yield and regioselectivity.[2]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methylhydrazine (40% w/w)

  • Aqueous sulfuric acid (96% w/w)

  • Water

Procedure:

  • To a stirred glass reactor, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aqueous sulfuric acid (0.09 eq).

  • Heat the mixture to 85°C.

  • Slowly add aqueous methylhydrazine (40% w/w, 1.1 eq) over a period of 30 minutes, maintaining the reaction temperature at 85°C.

  • Stir the resulting reaction mixture for 2 hours at 85°C.

  • After 2 hours, begin distillation at ambient pressure, allowing the temperature to rise to 95°C. Gradually add water during the distillation.

  • After distillation, cool the reaction mixture to 10°C.

  • Collect the crystallized product by filtration.

  • Wash the collected solid with water.

  • Dry the product under vacuum at 60°C to yield 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Protocol 2: Hydrolysis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate to this compound

This is a general procedure for the saponification of a pyrazole ester.

Materials:

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol (or methanol) and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product to obtain this compound. The product can be further purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis ETFAA Ethyl 4,4,4-trifluoroacetoacetate Pyrazolol 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol ETFAA->Pyrazolol H+ catalyst, Heat MeNHNH2 Methylhydrazine MeNHNH2->Pyrazolol Ester Ethyl 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carboxylate Pyrazolol->Ester Esterification CarboxylicAcid 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-5-carboxylic acid Ester->CarboxylicAcid 1. NaOH/EtOH, H2O, Reflux 2. H3O+ Ester->CarboxylicAcid

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes IsomerIssue Isomer Formation? LowYield->IsomerIssue No OptimizeCond Optimize Reaction Conditions (T, t, solvent) CheckPurity->OptimizeCond CheckStoich Adjust Stoichiometry OptimizeCond->CheckStoich CheckStoich->IsomerIssue ChangeSolvent Use Fluorinated Alcohol Solvent IsomerIssue->ChangeSolvent Yes HydrolysisIssue Hydrolysis Problem? IsomerIssue->HydrolysisIssue No ScreenCatalyst Screen Acid Catalysts ChangeSolvent->ScreenCatalyst ControlTemp Control Temperature & Addition Rate ScreenCatalyst->ControlTemp ControlTemp->HydrolysisIssue IncreaseTimeTemp Increase Reaction Time/Temperature HydrolysisIssue->IncreaseTimeTemp Incomplete MildCond Use Milder Conditions (e.g., LiOH) HydrolysisIssue->MildCond Degradation Purification Purification HydrolysisIssue->Purification No ExcessBase Use Excess Base IncreaseTimeTemp->ExcessBase ExcessBase->Purification MildCond->Purification

Caption: Troubleshooting decision tree for the synthesis optimization.

References

Troubleshooting common issues in pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazoline synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and subsequent dehydrogenation.[2]

Q2: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A2: Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[3] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often key factors.[3]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3] Strategies to improve regioselectivity include modifying the solvent, adjusting the pH, and leveraging steric hindrance.[3][4]

Q4: My reaction mixture has turned a dark yellow/red color. Is this normal?

A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3][5] This is often due to the formation of colored impurities from the hydrazine starting material.[3]

Q5: What are the typical byproducts encountered in pyrazole synthesis?

A5: Besides regioisomers, common byproducts include pyrazoline intermediates resulting from incomplete cyclization or aromatization.[1] Side reactions involving the hydrazine starting material can also produce colored impurities.[1][3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[3] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[3]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[3]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[3]

Troubleshooting Low Yield Workflow

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Optimize Reaction Stoichiometry check_purity->check_stoichiometry If pure solution Improved Yield check_purity->solution If impure, purify/replace check_conditions Evaluate Reaction Conditions (T, t, solvent, pH) check_stoichiometry->check_conditions If optimal check_stoichiometry->solution If suboptimal, adjust check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions If optimal check_conditions->solution If suboptimal, optimize check_side_reactions->solution Address side reactions

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[1]

  • Multiple spots are observed on TLC, even after initial purification attempts.[1]

  • The melting point of the isolated product is broad.

Troubleshooting Steps:

  • Solvent Modification: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[4] Aprotic dipolar solvents may also yield better results than polar protic solvents like ethanol.[6]

  • pH Adjustment: The pH of the reaction medium can direct the formation of a specific regioisomer. Acidic conditions might favor one isomer, while basic conditions could favor the other.[3] The addition of a mild base like sodium acetate may be beneficial when using a hydrazine salt.[3]

  • Steric Hindrance: The steric bulk of the substituents on the hydrazine or the 1,3-dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[3]

  • Temperature Control: In some cases, the reaction temperature can influence the ratio of regioisomers formed.

Regioselectivity Troubleshooting

G start Regioisomer Mixture Observed change_solvent Modify Solvent (e.g., TFE, HFIP) start->change_solvent adjust_ph Adjust Reaction pH (Acidic vs. Basic) start->adjust_ph steric_control Utilize Steric Hindrance start->steric_control optimize_temp Optimize Reaction Temperature start->optimize_temp solution Improved Regioselectivity change_solvent->solution adjust_ph->solution steric_control->solution optimize_temp->solution

Caption: Decision-making process for improving regioselectivity.

Issue 3: Purification Difficulties

Symptoms:

  • Inability to separate the desired product from byproducts or starting materials using standard techniques.

  • Oiling out of the product during recrystallization.

Troubleshooting Steps:

  • Column Chromatography: For difficult separations, column chromatography on silica gel is an effective purification method.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.[3] If the product oils out, try using a different solvent or a solvent mixture.

  • Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, it may be possible to perform an acid-base extraction to separate it from non-basic impurities.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

EntrySolventRatio (2:3)Yield (%)
1C₆H₅CF₃EtOH60:4085
2C₆H₅CF₃TFE85:1590
3C₆H₅CF₃HFIP99:192
42-FurylCF₃EtOH65:3588
52-FurylCF₃TFE90:1091
62-FurylCF₃HFIP>99:194
Data adapted from studies on the effect of fluorinated alcohols as solvents.[4]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[3]

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux.[3] Monitor the reaction progress by TLC.[3]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.[3] The crude product is then purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Knorr Pyrazole Synthesis Workflow

G start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine (and optional base) dissolve->add_hydrazine react Stir at RT or reflux Monitor by TLC add_hydrazine->react workup Remove solvent react->workup purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Improving selectivity in the synthesis of 1-methyl-3-(trifluoromethyl) vs 1-methyl-5-(trifluoromethyl) isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole. Our aim is to help you improve the selectivity of your reactions and troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-methyl-3-(trifluoromethyl)pyrazole versus 1-methyl-5-(trifluoromethyl)pyrazole?

A1: The main challenge lies in controlling the regioselectivity of the reaction between an unsymmetrical trifluoromethylated β-dicarbonyl compound and methylhydrazine.[1] The two nitrogen atoms of methylhydrazine exhibit similar nucleophilicity, often leading to the formation of a mixture of the two regioisomers: 1,3-substituted and 1,5-substituted pyrazoles.[2][3] The similar physicochemical properties of these isomers can also make their separation challenging.[4]

Q2: What are the common starting materials for the synthesis of these pyrazole isomers?

A2: Common starting materials include 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[4][5][6] These are typically reacted with methylhydrazine or its salts to form the pyrazole ring.[4]

Q3: How do reaction conditions influence the ratio of the 1,3- vs. 1,5-isomers?

A3: Several factors significantly impact the isomer ratio:

  • Solvent: The choice of solvent is crucial. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the 5-(trifluoromethyl) isomer.[7]

  • Catalyst: The presence of an acid catalyst, such as sulfuric acid, acetic acid, or trifluoroacetic acid, can influence the selectivity, often favoring the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[6]

  • Temperature: The reaction temperature can affect the isomer ratio, and optimization may be required for a specific substrate.[3]

  • Base: The choice of base used in N-alkylation of a pre-formed pyrazole ring can control regioselectivity.[2]

Q4: Are there any strategies to achieve high regioselectivity for one isomer?

A4: Yes, several strategies can be employed:

  • Solvent Selection: As mentioned, using fluorinated alcohols can highly favor one isomer.[7]

  • Acid Catalysis: For the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ETFAA, using an acid catalyst can yield high selectivity.[6]

  • Functional Group Tuning: Modifying substituents on the pyrazole precursor can guide the regioselectivity of subsequent N-alkylation.[2][8] For example, converting an acetyl group to a hydrazone can enhance selectivity.[8]

  • Sterically Hindered Reagents: Using bulky α-halomethylsilanes as methylating agents for a pre-formed pyrazole ring can achieve excellent N1-selectivity.[9]

Q5: What are the recommended methods for separating a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole?

A5: If a mixture is obtained, the following methods can be used for separation:

  • Fractional Distillation: The isomers have different boiling points, allowing for separation by fractional distillation, which has been demonstrated on a kilogram scale.[4][5]

  • Column Chromatography: Silica gel column chromatography is a common laboratory-scale method for separating the isomers.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor regioselectivity (obtaining a nearly 1:1 mixture of isomers) Suboptimal solvent choice.Consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance selectivity.[7]
Inappropriate catalyst or lack thereof.If synthesizing from ETFAA, introduce an acid catalyst like sulfuric acid to improve selectivity for the 1,3-isomer.[6]
Unfavorable reaction temperature.Systematically vary the reaction temperature to find the optimal condition for your specific substrates.[3]
Low reaction yield Incomplete reaction.Ensure the reaction is running for a sufficient amount of time by monitoring with TLC or other analytical methods. Consider a moderate increase in temperature.[1]
Poor quality or degradation of reagents.Use freshly opened or purified reagents. Ensure solvents are anhydrous, as water can interfere with the reaction.[3]
Formation of side products.Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
Difficulty in separating the isomers Similar retention factors (Rf) in column chromatography.Screen a variety of solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides better separation on a TLC plate before attempting column chromatography.[12]
Inefficient distillation column.For larger scale separations, ensure you are using a distillation column with a sufficient number of theoretical plates and a suitable reflux ratio.

Data on Reaction Conditions and Selectivity

Table 1: Effect of Acid Catalyst on the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) vs. 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP)

CatalystMolar Ratio (Catalyst:ETFAA)Temperature (°C)Selectivity (5-MTP : 3-MTP)Yield (%)
Sulfuric Acid0.098599.2 : 0.887.5
Trifluoroacetic Acid0.18597.2 : 2.883.9
Acetic Acid2.010 -> RT -> 8096 : 486.5
None (Water only)-Reflux6 : 149 (5-MTP), 8 (3-MTP)

Data sourced from patent information.[6][13][14]

Table 2: Influence of Solvent on the Regioselectivity of Pyrazole Formation

1,3-DiketoneHydrazineSolventRatio of 3-CF3 Isomer : 5-CF3 Isomer
1aMethylhydrazineEtOH1 : 1.8
1aMethylhydrazineTFE1 : 19
1aMethylhydrazineHFIP3 : 97
1dMethylhydrazineEtOH1 : 1.3

This table illustrates the significant improvement in selectivity towards the 5-CF3 isomer when using fluorinated alcohol solvents. Data adapted from Fustero et al.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with High Selectivity

This protocol is adapted from a patented method demonstrating high regioselectivity using an acid catalyst.[6]

  • Reaction Setup: In a double-walled stirred glass reactor, charge ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq) and 96% sulfuric acid (0.09 eq).

  • Heating: Heat the mixture to 85 °C.

  • Addition of Methylhydrazine: Add a 40% aqueous solution of methylhydrazine (1.11 eq) dropwise over 30 minutes, maintaining the reaction temperature at 85 °C.

  • Reaction: Stir the resulting mixture for 2 hours at 85 °C.

  • Workup: Distill off a portion of the solvent at ambient pressure and 95 °C while gradually adding water.

  • Isolation: Cool the reaction mixture to 10 °C. Collect the crystallized product by filtration, wash with water, and dry under vacuum.

Protocol 2: General Procedure for Improving Regioselectivity using a Fluorinated Solvent

This protocol is based on the findings of Fustero et al. for enhancing selectivity towards the 5-trifluoromethyl isomer.[12]

  • Dissolution: In a round-bottom flask, dissolve the trifluoromethyl-1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the starting material is consumed, cool the mixture and remove the HFIP under reduced pressure.

  • Workup: Perform a standard aqueous workup by diluting the residue with ethyl acetate and washing with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography to isolate the desired isomer.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., ETFAA, Methylhydrazine) reaction Reaction (Solvent, Catalyst, Temp.) start->reaction 1. Combine mixture Crude Product (Isomeric Mixture) reaction->mixture 2. Cyclocondensation separation Separation Method (Distillation or Chromatography) mixture->separation 3. Isolate isomer1 1-Methyl-3-(CF3)pyrazole separation->isomer1 isomer2 1-Methyl-5-(CF3)pyrazole separation->isomer2

Caption: General experimental workflow for the synthesis and separation of pyrazole isomers.

selectivity_factors center Regioselectivity (1,3- vs 1,5- Isomer Ratio) solvent Solvent Choice solvent->center catalyst Catalyst (Acidic/Basic) catalyst->center temperature Reaction Temperature temperature->center substituents Substituent Effects (Steric/Electronic) substituents->center

Caption: Key factors influencing the regioselectivity of trifluoromethyl-pyrazole synthesis.

References

Technical Support Center: Purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The most common impurity is the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.[1] The formation of this isomer is a known challenge in the synthesis of related pyrazole compounds.[2] Depending on the synthetic route, unreacted starting materials or byproducts from side reactions may also be present. One common synthesis route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methyl hydrazine, which can yield a mixture of the desired product and its regioisomer.[1] A reported selectivity for this reaction is 96:4, indicating that the 5-trifluoromethyl isomer is a likely impurity.[1]

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. For visualizing the spots of this carboxylic acid on a TLC plate, UV light (254 nm) can be used if the compound is UV-active. Alternatively, staining with a bromocresol green solution is effective for visualizing acidic compounds, which appear as yellow spots on a blue background.[3][4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For pyrazole carboxylic acids, solvents like methanol, ethanol, or mixtures such as hexane/acetone can be effective.[5]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly. Seeding with a pure crystal of the compound can also induce crystallization.
Low recovery of the purified compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal precipitation.
Colored impurities remain in the crystals. The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may slightly reduce the yield.
Column Chromatography
Problem Possible Cause Solution
The compound streaks on the TLC plate and column. The carboxylic acid group is interacting with the acidic silica gel.Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the carboxylic acid protonated and reduce its interaction with the silica gel, resulting in sharper bands.[6]
Poor separation of the desired compound from its regioisomer. The eluent polarity is not optimized.Carefully optimize the solvent system using TLC. A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexane) can improve separation. For closely related pyrazole regioisomers, silica gel column chromatography with ethyl acetate as the eluent has been shown to be effective.[2]
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.[7]
The compound decomposes on the silica gel column. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina or a bonded-phase silica.[8]

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure and the choice of solvent may need to be optimized.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate or hexane/acetone) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for acidic compounds is a mixture of hexane and ethyl acetate with a small addition of acetic acid (e.g., 90:10:0.1 Hexane:EtOAc:AcOH). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Solvents/Eluents Advantages Disadvantages Purity Achieved (Typical)
Recrystallization Methanol, Ethanol, Ethyl Acetate, Hexane/AcetoneSimple, cost-effective, good for removing significantly different impurities.Can have lower yields, may not separate closely related impurities like regioisomers effectively.>98%
Silica Gel Chromatography Hexane/Ethyl Acetate (+ Acetic Acid), Dichloromethane/MethanolHigh resolution, capable of separating regioisomers and other closely related impurities.More time-consuming, requires larger volumes of solvent, potential for sample decomposition on silica.>99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography tlc TLC Analysis recrystallization->tlc chromatography->tlc nmr NMR/MS tlc->nmr pure_product Pure Compound nmr->pure_product troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_regioisomer Regioisomer Present? check_impurities->is_regioisomer is_polar Polar Impurities? check_impurities->is_polar is_colored Colored Impurities? check_impurities->is_colored chromatography Use Column Chromatography is_regioisomer->chromatography Yes recrystallization Use Recrystallization is_regioisomer->recrystallization No is_polar->chromatography Yes is_polar->recrystallization No is_colored->recrystallization No charcoal Use Activated Charcoal during Recrystallization is_colored->charcoal Yes end Pure Product chromatography->end recrystallization->end charcoal->end

References

Identifying and minimizing side products in pyrazole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole cyclization reactions. Our goal is to help you identify and minimize common side products to improve reaction yield and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during pyrazole synthesis, providing potential causes and actionable solutions.

Issue 1: Presence of Two Major Products in NMR/TLC, Complicating Purification

  • Symptom: You observe two spots on your TLC plate with similar Rf values or a complex NMR spectrum suggesting a mixture of isomers after reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

  • Probable Cause: Formation of regioisomers is the most common side reaction in pyrazole synthesis.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][2][3][4]

  • Solutions:

    • Spectroscopic Analysis: Use 2D NMR techniques like NOESY to establish through-space correlations between the N-substituent and protons on the pyrazole ring to definitively identify each regioisomer.[1]

    • Chromatographic Separation: Optimize silica gel column chromatography conditions. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.[5] For challenging separations, consider using a less polar solvent system to increase the difference in retention times.

    • Fractional Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be employed to isolate the major isomer.[6]

    • Reaction Condition Optimization: Modify the reaction solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity in favor of one isomer.[7]

Issue 2: Low Reaction Yield or Incomplete Conversion

  • Symptom: TLC analysis indicates a significant amount of unreacted starting materials even after an extended reaction time.[1]

  • Probable Causes:

    • Purity of starting materials: Impurities in hydrazines or 1,3-dicarbonyl compounds can inhibit the reaction.[1]

    • Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or catalyst can lead to poor conversion.[1][8]

    • Steric hindrance: Bulky substituents on the reactants can slow down the reaction rate.[2]

  • Solutions:

    • Verify Starting Material Purity: Ensure high-purity starting materials are used.

    • Optimize Reaction Conditions:

      • Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC to determine the optimal time for completion.[1]

      • Catalyst: The addition of a catalyst can be crucial. While some reactions proceed without one, many benefit from an acid or metal catalyst.[9] For example, nano-ZnO has been shown to be an effective catalyst.[1]

      • Solvent: The choice of solvent can influence the reaction outcome. Experiment with different solvents to find the most suitable one for your specific substrates.[1]

Issue 3: Formation of Colored Impurities

  • Symptom: The reaction mixture turns dark yellow, red, or brown, and the isolated product is colored.

  • Probable Cause: This is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1]

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product and stir. The charcoal will adsorb the colored impurities. Filter the mixture through Celite to remove the charcoal before solvent evaporation. Be aware that this may slightly reduce the overall yield.[6]

    • Recrystallization: This purification technique is often effective at removing colored impurities, which may remain dissolved in the mother liquor.[5]

Issue 4: "Oiling Out" During Recrystallization

  • Symptom: Instead of forming crystals upon cooling, your product separates as an oil.

  • Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, often due to being supersaturated in a solution from which it has low solubility.[6]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level.[6]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to induce crystallization.

    • Seed Crystals: Add a small crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[6]

    • Change Solvent System: Experiment with a different solvent or a mixture of solvents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in pyrazole synthesis and why?

A1: The most frequent side products are regioisomers.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to the formation of two different hydrazone intermediates that then cyclize to form a mixture of two regioisomeric pyrazoles.[1][2][3][4]

Q2: How can I control the regioselectivity of my pyrazole cyclization?

A2: Regioselectivity can be influenced by several factors:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic nature of the substituents on the 1,3-dicarbonyl can favor the attack of the hydrazine at the less hindered or more electrophilic carbonyl carbon.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic.[2]

  • Solvent Choice: Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity of the pyrazole formation.[7]

Q3: My pyrazole synthesis using a metal catalyst is producing a significant amount of a non-polar byproduct. What could it be?

A3: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), a common side product is a biaryl compound formed from the homocoupling of the aryl halide starting material.[1] To minimize this, you can try lowering the reaction temperature or screening different ligands that may favor the desired C-N cross-coupling over C-C homocoupling.[1]

Q4: What are the best general methods for purifying crude pyrazole products?

A4: The two most common and effective purification methods are:

  • Silica Gel Column Chromatography: This is a versatile technique for separating the desired pyrazole from unreacted starting materials, side products, and isomers.[5] A typical eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted for optimal separation.[5]

  • Recrystallization: This is an excellent method for purifying solid products. Common solvents include ethanol, methanol, or a mixed solvent system like ethanol/water.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineSolventRegioisomeric RatioReference
11,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol1:1[7]
21,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE>95:5[7]
31-Phenyl-1,3-butanedionePhenylhydrazineEthanol85:15[10]
41-Phenyl-1,3-butanedionePhenylhydrazineDMF>95:5[3]

Table 2: Comparison of Catalysts for Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineCatalystTime (h)Yield (%)Reference
1Acetylacetone2,4-DinitrophenylhydrazineNone24No Reaction[9]
2Acetylacetone2,4-DinitrophenylhydrazineLiClO4292[9]
3Ethyl acetoacetatePhenylhydrazineNano-ZnO (10 mol%)0.595[1]
4Ethyl acetoacetatePhenylhydrazineNone1240[1]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Trifluoroethanol (TFE)

This protocol is adapted from methodologies demonstrating improved regioselectivity.[1][7]

  • Materials: Unsymmetrical 1,3-diketone (1.0 eq), substituted hydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Purification of a Pyrazole Derivative by Recrystallization

This protocol provides a general procedure for the purification of a solid pyrazole derivative.[6]

  • Materials: Crude pyrazole product, appropriate solvent (e.g., ethanol), anti-solvent (e.g., water).

  • Procedure:

    • Place the crude pyrazole compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (the "good" solvent) to dissolve the solid completely.

    • If a mixed solvent system is used, add the hot anti-solvent dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Knorr_Pyrazole_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/Enamine Intermediate Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Pyrazole Intermediate2->Product Dehydration (-H2O)

Caption: General reaction mechanism of the Knorr pyrazole synthesis.

Regioisomer_Formation Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_A Attack at Carbonyl A Start->Attack_A Attack_B Attack at Carbonyl B Start->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Cyclization Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Cyclization Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow Start Low Pyrazole Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Temp_Time Adjust Temperature and Time Optimize_Conditions->Temp_Time Solvent Screen Solvents Optimize_Conditions->Solvent Catalyst Add/Change Catalyst Optimize_Conditions->Catalyst Success Improved Yield Temp_Time->Success Solvent->Success Catalyst->Success

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of pyrazole carboxylic acids. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole carboxylic acids?

A1: The primary safety concerns during the scale-up synthesis of pyrazole carboxylic acids revolve around the use of hydrazine and the potential for exothermic reactions.

  • Hydrazine Handling: Hydrazine and its derivatives are highly toxic and potentially explosive.[1][2][3] It is crucial to handle these reagents in well-ventilated areas, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Hydrazine vapors are flammable, with a wide flammability range in air.[1]

  • Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine to form the pyrazole ring is often exothermic.[4][5] On a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway reaction. This risk is heightened by the fact that hydrazine decomposition is catalyzed by elevated temperatures and certain metals.[1] The presence of acid, a common by-product, can also lower the decomposition temperature of hydrazine.[4]

  • Diazotization Reactions: If the synthetic route involves diazotization, it is important to note that diazonium salts can be unstable and potentially explosive, especially when isolated or allowed to accumulate.

Q2: How can the exothermic nature of the reaction be managed during scale-up?

A2: Managing the exotherm is critical for a safe and controlled scale-up. Strategies include:

  • Slow Addition: Controlled, slow addition of the hydrazine reagent to the reaction mixture allows for better temperature management.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of reaction.

  • Use of a Base: In some cases, the addition of a base like sodium acetate can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[5]

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors, significantly reducing the risk of thermal runaway.[6][7][8]

Q3: What are the most common side reactions and impurities encountered, and how can they be minimized?

A3: The most prevalent side reaction is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[9] Other impurities can include unreacted starting materials, products of side-chain reactions, and colored impurities from hydrazine decomposition.[9]

To minimize these impurities:

  • Control of Reaction Conditions: Precise control over temperature, solvent, and pH can significantly influence the regioselectivity of the reaction.[10] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of the desired isomer.[11]

  • Catalyst Selection: The choice of catalyst can impact both reaction rate and selectivity.

  • Purification Methods: Effective purification is crucial. Common methods for pyrazole carboxylic acids include recrystallization, column chromatography, and acid-base extraction.[12] A patent describes a method for purifying pyrazoles by converting them into acid addition salts, which can then be crystallized from organic solvents.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Ensure purity of starting materials. - Optimize reaction temperature and time, monitoring by TLC. - Consider a different catalyst or solvent system.[14]
Product loss during workup- Optimize extraction and recrystallization solvents and procedures.
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl- Screen different solvents; fluorinated alcohols can improve selectivity.[10][11] - Adjust the reaction pH; basic conditions may favor one isomer over another.[10] - Lowering the reaction temperature may improve selectivity.
Electronic or steric effects- Modify substituents on the starting materials to favor the desired isomer.
Exothermic Reaction / Thermal Runaway Poor heat dissipation on a large scale- Implement slow, controlled addition of reagents. - Ensure adequate reactor cooling. - Increase solvent volume for better heat absorption. - Consider transitioning to a continuous flow synthesis setup for superior temperature control.[6][7][8]
Difficult Purification Presence of closely related impurities (e.g., regioisomers)- Employ high-performance liquid chromatography (HPLC) for separation. - Consider derivatization to facilitate separation, followed by removal of the derivatizing group. - Explore purification via crystallization of an acid addition salt.[13]
Poor crystallinity of the product- Screen a wide range of solvents and solvent mixtures for recrystallization. - Attempt purification via column chromatography.

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic methodology can significantly impact reaction outcomes, especially during scale-up. Below are tables summarizing quantitative data from studies comparing different synthetic approaches.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Phenyl-1H-pyrazoles [15][16]

Method Temperature Time Yield Range
Conventional Heating75°C2 hours73 - 90%
MAOS60°C5 minutes91 - 98%

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Phenyl-1H-pyrazole-4-carboxylic Acids [15][16]

Method Temperature Time Yield Range
Conventional Heating80°C1 hour48 - 85%
MAOS80°C2 minutes62 - 92%

Table 3: Comparison of Batch vs. Flow Chemistry for the Synthesis of a Pyrazole Ester [17]

Method Temperature Time Yield
Batch (Microwave)140°C2 hours70%
Flow Chemistry140°C14 minutes (residence time)89%

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale) [18]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (to make an approx. 0.2 M solution).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid [18]

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Acidify the aqueous layer to a low pH (e.g., pH 2) with 1M hydrochloric acid (HCl), which will precipitate the pyrazole carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Low Yield or Impurities in Scale-Up Synthesis P1 Low Yield start->P1 P2 Regioisomer Formation start->P2 P3 Exothermic Event start->P3 C1 Incomplete Reaction / Side Reactions P1->C1 C2 Unsymmetrical Substrates P2->C2 C3 Poor Heat Dissipation P3->C3 S1 Optimize Conditions: - Temperature - Solvents (e.g., TFE) - Catalyst - pH C1->S1 S2 Purification Strategy: - Recrystallization - Chromatography - Acid Salt Crystallization C1->S2 C2->S1 C2->S2 S3 Process Safety: - Slow Addition - Enhanced Cooling - Dilution C3->S3 S4 Advanced Manufacturing: - Flow Chemistry C3->S4

Caption: Troubleshooting workflow for scale-up synthesis of pyrazole carboxylic acids.

Synthesis_Workflow Start Starting Materials: 1,3-Dicarbonyl Compound Hydrazine Derivative Step1 Knorr Pyrazole Synthesis (Condensation Reaction) Start->Step1 Intermediate Pyrazole Ester Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product Pyrazole Carboxylic Acid Step2->Product Purification Purification: - Recrystallization - Chromatography Product->Purification

Caption: General synthetic workflow for pyrazole carboxylic acids.

Batch_vs_Flow cluster_batch Batch Synthesis cluster_flow Flow Chemistry Batch_Node Large Reactor - Poor Heat Transfer - Potential for Hotspots - Higher Risk of Runaway Flow_Node Microreactor/Tube Reactor - Excellent Heat Transfer - Precise Temperature Control - Enhanced Safety Challenge Scale-Up Challenges: - Exotherms - Safety Challenge->Batch_Node High Risk Challenge->Flow_Node Mitigated Risk

Caption: Comparison of batch synthesis and flow chemistry for managing scale-up challenges.

References

Technical Support Center: Optimizing Pyrazole Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of pyrazole compounds in biological assays. Poor solubility can lead to inaccurate and unreliable experimental results, making it a critical parameter to optimize.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design.

Troubleshooting Guide

Issue: My pyrazole compound precipitates out of solution during assay setup or incubation.

Potential CauseTroubleshooting StepExpected Outcome
Low intrinsic aqueous solubility of the compound. 1. Decrease the final concentration of the pyrazole derivative in the assay.[4] 2. Incorporate a co-solvent into the final assay buffer. 3. Utilize a different solubilization technique such as cyclodextrin complexation or solid dispersion.[3]The compound remains in solution throughout the experiment, eliminating artifacts from precipitation.
"Crashing out" from a concentrated DMSO stock solution. 1. Lower the percentage of DMSO in the final assay buffer (ideally ≤0.5% v/v).[5] 2. Use a serial dilution method in the assay buffer rather than a single large dilution from a high-concentration DMSO stock.[4] 3. Pre-warm the assay buffer before adding the compound stock solution.Minimized precipitation upon addition of the DMSO stock to the aqueous buffer.[6]
The compound is less soluble at the assay buffer's pH. 1. Determine the pKa of your compound. 2. Adjust the pH of the assay buffer to a value where the compound is more soluble (for basic compounds, a lower pH increases solubility, and for acidic compounds, a higher pH increases solubility).[5][7]Improved solubility and stability of the compound in the assay buffer.
Compound instability in the aqueous environment. 1. Prepare fresh dilutions of the compound for each experiment. 2. Avoid storing aqueous solutions of the pyrazole compound for extended periods.[4]Consistent and reproducible results across experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole compound, which is soluble in DMSO, precipitating when I add it to my aqueous assay buffer?

A1: This common issue is known as "antisolvent precipitation" or "crashing out."[4][5] Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO disperses, and the pyrazole compound may precipitate if its concentration exceeds its solubility limit in the final aqueous environment.[4][5]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: As a general guideline, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[5] However, the tolerance to DMSO can be cell-line dependent, so it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Q3: How can I use pH adjustment to improve the solubility of my pyrazole compound?

A3: Many pyrazole derivatives have ionizable groups, meaning their charge state can be altered by changing the pH.[8] For a weakly basic pyrazole, lowering the pH of the buffer will promote the formation of the more soluble protonated form.[5] Conversely, for a weakly acidic pyrazole, increasing the pH will lead to the formation of a more soluble anionic form. It is essential to ensure the adjusted pH is compatible with your biological assay system.[5]

Q4: What are co-solvents, and how can they improve solubility?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[2][5] Commonly used co-solvents for in vivo and in vitro studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[9][10] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of nonpolar molecules.

Q5: How do cyclodextrins enhance the solubility of pyrazole compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly water-soluble molecules, like pyrazole derivatives, forming an "inclusion complex."[3][11] This complex presents a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[5][12] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility enhancement and are commonly used in formulations.[5][12][13]

Q6: Can nanoparticle formulation be used to improve the solubility of pyrazole compounds?

A6: Yes, formulating pyrazole compounds into nanoparticles is a modern approach to enhance solubility and dissolution rate.[1] Techniques like nanosuspension, where the drug is reduced to the nanometer size range, increase the surface area, which can improve solubility.[2][3] Polymeric nanoparticles can also be used to encapsulate pyrazole derivatives, improving their water solubility and stability.[14][15][16]

Solubility Enhancement Strategies

The following table summarizes common techniques to improve the solubility of pyrazole compounds.

StrategyDescriptionAdvantagesDisadvantages
pH Adjustment Modifying the pH of the solvent to ionize the compound, thereby increasing its solubility.[2][17]Simple and cost-effective.pH change must be compatible with the biological assay.
Co-solvents Adding a water-miscible organic solvent (e.g., PEG, ethanol) to the aqueous medium.[2][9]Effective for many nonpolar compounds; simple to implement.Co-solvents can have toxic effects on cells at higher concentrations.
Cyclodextrins Forming inclusion complexes with cyclodextrins to increase apparent water solubility.[3][5]High solubilization capacity; can improve stability.Can be expensive; potential for interactions with other assay components.
Salt Formation Converting the pyrazole compound into a salt form if it has an ionizable group.[3][8][17]Often significantly increases solubility and dissolution rate.Only applicable to ionizable compounds.
Particle Size Reduction Decreasing the particle size to the micron or nano range (micronization or nanonization) to increase surface area.[2][3]Increases dissolution rate.[3]Does not increase equilibrium solubility; may require specialized equipment.
Nanoparticle Formulation Encapsulating the compound within polymeric nanoparticles or preparing a nanosuspension.[1][14]Can significantly increase solubility and bioavailability.More complex formulation development and characterization.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[18]

Materials:

  • Pyrazole compound

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Nephelometer or plate reader capable of measuring light scattering or turbidity

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 20 mM).[18]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.[18]

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.[18]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to a DMSO-only control indicates precipitation.[18]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.[18]

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[18]

Objective: To determine the equilibrium concentration of a compound in a saturated solution.

Materials:

  • Solid pyrazole compound

  • Chosen solvent (e.g., water, PBS)

  • Glass vials

  • Shaker or rotator

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation: Add an excess amount of the solid pyrazole compound to a glass vial containing a known volume of the solvent. It is crucial that undissolved solid remains at the end of the experiment.[18]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection: After equilibration, allow the solid to settle. Carefully remove an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.[18]

  • Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the pyrazole compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve.[18]

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.[18]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Pyrazole Compound Precipitation Observed check_dmso Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso Lower DMSO conc. or use serial dilution check_dmso->reduce_dmso Yes check_conc Is compound conc. too high? check_dmso->check_conc No end_good Problem Solved: Compound Soluble reduce_dmso->end_good lower_conc Decrease final compound concentration check_conc->lower_conc Yes check_ph Is buffer pH optimal? check_conc->check_ph No lower_conc->end_good adjust_ph Adjust buffer pH based on pKa check_ph->adjust_ph No adv_methods Consider Advanced Methods check_ph->adv_methods Yes adjust_ph->end_good cosolvents Use Co-solvents (e.g., PEG, Ethanol) adv_methods->cosolvents cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) adv_methods->cyclodextrins nanoparticles Nanoparticle Formulation adv_methods->nanoparticles end_bad Re-evaluate Compound or Formulation adv_methods->end_bad cosolvents->end_good cyclodextrins->end_good nanoparticles->end_good

Caption: A troubleshooting workflow for addressing pyrazole compound precipitation.

Cyclodextrin_Inclusion_Complex_Formation cluster_before Before Complexation cluster_after After Complexation pyrazole Poorly Soluble Pyrazole complex Soluble Inclusion Complex pyrazole->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References

Overcoming poor reaction kinetics in pyrazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly poor reaction kinetics.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My pyrazole synthesis reaction is very slow or shows low conversion under conventional heating. How can I improve the reaction rate and yield?

A1: Poor reaction kinetics in pyrazole synthesis, such as the Knorr synthesis, is a common issue that can be addressed by optimizing several parameters.[1] Low conversion can stem from suboptimal reaction conditions, purity of starting materials, or steric hindrance.[2]

  • Catalyst Optimization: The choice of catalyst is crucial. While a few drops of a protic acid like glacial acetic acid are standard for the cyclocondensation of 1,3-dicarbonyls and hydrazines, other catalysts can be more effective.[1][3] Consider screening Lewis acids such as lithium perchlorate or employing nano-ZnO as a highly efficient and environmentally friendly option.[4] For some substrates, a mild base may be necessary, especially if you are using a hydrazine salt, to free the nucleophilic hydrazine.[5]

  • Solvent Selection: The solvent plays a significant role in reaction kinetics.[6] While ethanol is a common choice, polar aprotic solvents like DMF or DMSO can accelerate the reaction.[7] In some cases, greener alternatives like water or deep eutectic solvents (DESs) have been shown to improve reaction rates and yields.[8][9] Experimenting with different solvent systems is recommended.

  • Temperature and Reaction Time: Increasing the reaction temperature is a straightforward way to increase the reaction rate.[10] Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction time and the formation of impurities.[2] Prolonging the reaction time at a moderate temperature may be preferable to high temperatures for short durations to avoid side product formation.

  • Purity of Reactants: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. Hydrazine derivatives, in particular, can degrade upon exposure to air and light, leading to discoloration and reduced reactivity.[5] Using freshly purified or commercially available high-purity reagents is advisable.

Q2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

A2: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[6]

  • pH Control: The pH of the reaction medium can influence which carbonyl group is attacked first. Acidic conditions might favor one isomer, while basic conditions could favor the other. Careful control and screening of pH can significantly improve regioselectivity.[6]

  • Strategic Reactant Choice: The structure of your reactants can be modified to direct the cyclization. For instance, using a β-enaminone (where one carbonyl is masked as an enamine) can provide excellent regiocontrol due to the differing reactivity of the ketone and enamine functionalities.[11]

  • Solvent Effects: Certain solvents can enhance the preference for one regioisomer. Polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[11]

Q3: My reaction mixture is turning a dark yellow or red color, and I'm having trouble purifying my product. What is causing this and how can I fix it?

A3: Discoloration is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[5][10]

  • Inert Atmosphere: If you suspect degradation of your hydrazine, handle it under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[5]

  • Purification Strategy: If discoloration occurs, purification can be challenging. A silica plug followed by elution with a non-polar solvent (like toluene) can help remove some of the colored impurities before full column chromatography or recrystallization.[5]

Q4: Can microwave-assisted synthesis really solve my slow reaction kinetics?

A4: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating pyrazole synthesis.[8] It often reduces reaction times from hours to minutes and can lead to higher yields and cleaner reaction profiles.[2][4] The high temperatures and pressures achieved in a microwave reactor can overcome activation energy barriers that are challenging to surpass with conventional heating.

Frequently Asked Questions (FAQs)

Q: What is the main advantage of using microwave synthesis for pyrazole derivatization? A: The primary advantage is a dramatic reduction in reaction time, often from hours to just a few minutes, which can significantly accelerate research and development timelines.[4] This is coupled with often improved yields and product purity.[4]

Q: Are there any "green" or environmentally friendly methods for pyrazole synthesis? A: Yes, several green chemistry approaches are being developed. These include the use of water as a solvent, biodegradable deep eutectic solvents (DESs), and solvent-free reaction conditions, often coupled with microwave or ultrasound irradiation to enhance reaction rates.[8][9][12] Catalysts like nano-ZnO are also considered green due to their efficiency and reusability.[4]

Q: My reaction stalls at the pyrazoline intermediate. How do I convert it to the final pyrazole product? A: The formation of a 4,5-dihydro-1H-pyrazole (pyrazoline) is common, especially when reacting a hydrazine with an α,β-unsaturated ketone.[10] To obtain the aromatic pyrazole, an oxidation step is required. This can often be achieved by simply heating the pyrazoline in a solvent like DMSO with access to oxygen (air), or by using a mild oxidizing agent like bromine in a suitable solvent.[10]

Q: How do I choose between conventional heating and microwave synthesis? A: If you are experiencing very slow reactions or low yields with conventional heating, and have access to a microwave reactor, it is an excellent alternative to explore. For initial optimizations of new reactions, conventional heating might offer more straightforward control over temperature and reaction time. However, for rapid library synthesis or to overcome high activation barriers, microwave synthesis is often superior.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[4]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[4]

Table 2: Synthesis of Quinolin-2(1H)-one-based Pyrazoles

ProductMethodTemperature (°C)TimeYield (%)Reference
Quinolin-2(1H)-one-based pyrazolesMicrowave-Assisted1207-10 min68-86[6]
Quinolin-2(1H)-one-based pyrazolesConventional HeatingReflux8 hoursLower (unspecified)[7]

Table 3: Multi-component Synthesis of Pyrano[2,3-c]pyrazoles

ProductMethodTemperature (°C)TimeYield (%)Reference
Pyrano[2,3-c]pyrazolesMicrowave-Assisted12015 min92-99[6]
Pyrano[2,3-c]pyrazolesConventional Heating50OptimizedHigh (unspecified)[10]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Pyrazoles from Chalcones

  • Materials:

    • Chalcone derivative (1.0 mmol)

    • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

    • Ethanol (5 mL)

    • Glacial Acetic Acid (catalytic amount, ~2 drops)

    • Microwave reactor vials and stir bar

  • Procedure:

    • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[4]

    • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[4]

    • Seal the vial and place it in the microwave reactor.[4]

    • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes). The reaction progress can be monitored by TLC.[4]

    • After the reaction is complete, cool the vial to room temperature.[4]

    • Pour the reaction mixture into crushed ice.[4]

    • Collect the resulting precipitate by vacuum filtration.[4]

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[4]

Protocol 2: Conventional Knorr Pyrazole Synthesis from a β-Ketoester

  • Materials:

    • β-Ketoester (e.g., ethyl benzoylacetate) (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial Acetic Acid (3 drops)

    • Hot plate with stirring capabilities

  • Procedure:

    • In a 20-mL scintillation vial, mix the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[3]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3]

    • Heat the reaction on a hot plate with stirring at approximately 100°C.[3]

    • After 1 hour, monitor the reaction by TLC. If the starting material is consumed, add water (10 mL) to the hot reaction with stirring.[3]

    • Turn off the heat and allow the reaction to cool slowly while stirring rapidly.[3]

    • Filter the mixture using a Buchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.[3]

Visualizations

troubleshooting_workflow start Poor Reaction Kinetics (Slow Reaction / Low Yield) check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions consider_maos Consider Alternative Methods (e.g., Microwave Synthesis) start->consider_maos check_purity->optimize_conditions catalyst Catalyst Screening (Acidic, Basic, Lewis Acid) optimize_conditions->catalyst solvent Solvent Screening (Polar Aprotic, Green Solvents) optimize_conditions->solvent temperature Adjust Temperature & Reaction Time optimize_conditions->temperature success Improved Yield / Rate consider_maos->success catalyst->success solvent->success temperature->success

Caption: Troubleshooting workflow for poor reaction kinetics.

reaction_optimization_logic issue Identify Primary Issue slow_reaction Slow Reaction Rate issue->slow_reaction Kinetics low_yield Low Yield issue->low_yield Conversion side_products Side Products (e.g., Regioisomers) issue->side_products Selectivity increase_energy Increase Energy Input (Higher Temp / Microwave) slow_reaction->increase_energy catalysis Optimize Catalyst slow_reaction->catalysis low_yield->catalysis solvent_effect Change Solvent low_yield->solvent_effect ph_control Control pH side_products->ph_control reactant_strategy Modify Reactant Structure side_products->reactant_strategy purification Optimize Purification side_products->purification

Caption: Logical approach to reaction optimization.

References

Refinement of reaction conditions for synthesizing pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of pyrazole carboxamides, a class of compounds significant in medicinal chemistry for their diverse biological activities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing pyrazole carboxamides?

The most prevalent and flexible approach is a two-stage strategy.[2] First, the pyrazole ring with a carboxylic acid or ester group is constructed. This is followed by a separate amidation step where the pyrazole carboxylic acid is coupled with a desired amine.[2] This method allows for late-stage diversification of the amide group.[2]

Q2: My initial pyrazole ring synthesis is giving a low yield. What are the common causes?

Low yields in pyrazole synthesis, such as the Knorr synthesis, often stem from issues with starting materials or reaction conditions.[3][4] Key factors include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, reaction stoichiometry, temperature, solvent, and pH.[3] Hydrazine reagents can degrade over time, so using a fresh supply is recommended.[3]

Q3: I am observing the formation of two regioisomers in my pyrazole synthesis. How can this be controlled?

Regioisomer formation is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons.[3] Selectivity is influenced by steric and electronic factors of the substituents.[3] In some cases, using aprotic dipolar solvents like DMF or NMP with an acid catalyst can improve regioselectivity compared to traditional protic solvents like ethanol.[5]

Q4: What are the standard methods for amide bond formation between the pyrazole carboxylic acid and an amine?

The most common method involves activating the carboxylic acid. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][6][7] The resulting acid chloride is then reacted with the amine, typically in the presence of a base like triethylamine.[2][8] Alternatively, various coupling reagents can be used to facilitate the reaction directly.

Troubleshooting Guide

Problem 1: Low Yield in Amide Coupling Reaction

Probable Cause & Solution

  • Poor Carboxylic Acid Activation: The conversion to acid chloride or activation with a coupling reagent may be incomplete.

    • Solution: Ensure activating agents (e.g., oxalyl chloride, SOCl₂) are fresh and used under anhydrous conditions. For coupling reagents, consider optimizing the stoichiometry and reaction time.

  • Low Nucleophilicity of the Amine: The amine may be too weakly nucleophilic or sterically hindered.

    • Solution: Increase the reaction temperature or use a more potent coupling agent. A stronger, non-nucleophilic base might also be required.

  • Protonation of Amine: If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.[9]

    • Solution: Ensure a suitable base (e.g., triethylamine, DIPEA) is present in sufficient quantity (often 2.5 equivalents or more) to neutralize any acid generated and to deprotonate the amine salt if one is used.[2][9]

  • Degradation of Starting Materials: The pyrazole carboxylic acid or the amine may be unstable under the reaction conditions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to check for the disappearance of starting materials and the formation of side products.[2] Consider running the reaction at a lower temperature for a longer duration.

Problem 2: Difficulty in Product Purification

Probable Cause & Solution

  • Unreacted Starting Materials: Incomplete reaction leaves starting materials that co-elute with the product.

    • Solution: Drive the reaction to completion by using a slight excess of one reagent (e.g., the amine) and monitoring via TLC.[3] A basic wash (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid, while an acidic wash (e.g., dilute HCl) can remove excess amine.[2]

  • Formation of Side Products: Side reactions can create impurities with similar polarity to the desired product.

    • Solution: Optimize reaction conditions to minimize side reactions.[3] Purification may require careful flash column chromatography with an optimized solvent system or recrystallization.[3]

  • Product Insolubility: The final carboxamide product may precipitate from the reaction mixture, making workup and purification challenging.

    • Solution: If the product is a clean solid, it can be isolated by vacuum filtration.[3] Otherwise, choose a solvent system for workup and chromatography in which the product is reasonably soluble.

Problem 3: Reaction Mixture Discoloration

Probable Cause & Solution

  • Hydrazine Impurities: Discoloration is common in pyrazole synthesis, often due to colored impurities from the hydrazine starting material, especially with reagents like phenylhydrazine hydrochloride.[3]

    • Solution: The addition of a mild base, like sodium acetate, can help neutralize acidity and lead to a cleaner reaction.[3] While often benign, if the color persists in the final product, purification by activated carbon treatment or recrystallization can be effective.[3]

Data & Reaction Condition Tables

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)NoneDIPEADMF, DCM0 to RT
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)HOBtDIPEA, Et₃NDMF, DCM0 to RT
DCC (N,N'-Dicyclohexylcarbodiimide)DMAPEt₃NDCM0 to RT
SOCl₂ (Thionyl Chloride)NonePyridine, Et₃NDCM, Toluene0 to Reflux
Oxalyl ChlorideDMF (cat.)Pyridine, Et₃NTHF, DCM0 to RT

Abbreviations: DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; HOBt: Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine; RT: Room Temperature; THF: Tetrahydrofuran.[6][10][11]

Table 2: Troubleshooting Summary for Low Yield
ObservationPotential CauseSuggested Action
Starting materials remain after extended reaction time.Insufficient activation or suboptimal temperature.Use a more powerful coupling agent; increase reaction temperature; check purity/age of reagents.[3]
Multiple spots on TLC, streaking.Decomposition of reagents or product.Run the reaction at a lower temperature; ensure anhydrous conditions.[9]
Formation of regioisomers.Use of unsymmetrical starting materials.Modify solvent system (e.g., from protic to aprotic); screen different acid catalysts.[5]
Product precipitates during reaction.Poor solubility of the product.Change to a higher-boiling solvent or increase solvent volume.

Experimental Protocols & Workflows

Protocol: General Synthesis of a Pyrazole Carboxamide via an Acid Chloride

This protocol describes the conversion of a pyrazole-5-carboxylic acid to its corresponding carboxamide.[2]

Step 1: Formation of Pyrazole-5-carbonyl chloride

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the dissolution of the solid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude pyrazole-5-carbonyl chloride is typically used immediately in the next step.[2]

Step 2: Amide Formation

  • Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.[2]

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[2]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[2]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.[2]

Visual Diagrams

Workflow cluster_prep Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Workup & Purification Start Pyrazole Carboxylic Acid Reagent1 SOCl₂ or Oxalyl Chloride AcidChloride Crude Pyrazole Acid Chloride Reagent1->AcidChloride Anhydrous DCM Reflux, 2-4h Coupling Crude Product Mixture AcidChloride->Coupling Amine Desired Amine + Triethylamine Amine->Coupling Anhydrous DCM 0°C to RT, 2-16h Workup Aqueous Workup (NaHCO₃, Brine) Coupling->Workup Purify Column Chromatography or Recrystallization Workup->Purify End Pure Pyrazole Carboxamide Purify->End Troubleshooting Start Low Yield in Amide Coupling? CheckPurity Are starting materials pure? Start->CheckPurity Start Here CheckActivation Is acid activation method appropriate? CheckPurity->CheckActivation Yes Sol_Purity Purify starting materials or use fresh reagents. CheckPurity->Sol_Purity No CheckConditions Are reaction conditions optimal? CheckActivation->CheckConditions Yes Sol_Activation Switch to stronger coupling agent (e.g., HATU) or convert to acid chloride. CheckActivation->Sol_Activation No Sol_Conditions Increase temperature. Increase reaction time. Check base stoichiometry. CheckConditions->Sol_Conditions No Success Yield Improved CheckConditions->Success Yes Sol_Purity->Start Re-run Sol_Activation->Start Re-run Sol_Conditions->Start Re-run

References

Preventing degradation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal preservation, storage at 2-8°C is advised.[1][2] The container should be protected from light.

Q2: What types of degradation can occur with this compound?

A2: While the trifluoromethyl group enhances the overall stability of the molecule, potential degradation can occur through several pathways, including:

  • Hydrolysis: The carboxylic acid group may be susceptible to hydrolysis, especially in the presence of moisture.

  • Photodegradation: Exposure to UV light can potentially lead to the degradation of the pyrazole ring.

  • Thermal Decomposition: High temperatures can cause decomposition of the molecule.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which may introduce hydroxyl groups or lead to ring cleavage.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping) or by analytical methods such as High-Performance Liquid Chromatography (HPLC).[1] A decrease in the purity of the main peak or the appearance of new peaks in the chromatogram compared to a reference standard would indicate degradation.

Q4: Is the trifluoromethyl group on the molecule stable?

A4: Yes, the trifluoromethyl (-CF3) group is known to be highly stable. The strong carbon-fluorine bonds are resistant to chemical, thermal, and photochemical degradation, which contributes to the overall stability of the molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the solid compound. Exposure to light, moisture, or air (oxidation).Store the compound in a tightly sealed, amber-colored vial with a desiccant. Purge the vial with an inert gas like argon or nitrogen before sealing.
Decreased purity observed by HPLC analysis. Improper storage conditions (temperature, light, moisture).Review storage procedures. Ensure the compound is stored at the recommended temperature, protected from light, and in a dry environment.
Inconsistent experimental results. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C) in a tightly sealed, light-protected vial.
Precipitate formation in a stored solution. Decreased solubility due to degradation or solvent evaporation.Ensure the container is properly sealed to prevent solvent evaporation. If degradation is suspected, analyze the solution and the precipitate by an appropriate analytical method.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a method to assess the stability of the compound under different storage conditions.

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable buffer components for HPLC)

  • Amber and clear glass vials with screw caps

  • Desiccant packs

  • Temperature-controlled chambers (e.g., refrigerator at 2-8°C, incubator at 25°C and 40°C)

  • UV light source

  • HPLC system with a UV detector

2. Methods:

  • Sample Preparation:

    • Accurately weigh 5 mg of the compound into several amber and clear glass vials.

    • For testing stability in solution, prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Aliquot the solution into several amber and clear vials.

  • Storage Conditions:

    • Control: Store one set of solid and solution samples at -20°C in the dark.

    • Recommended Storage: Store one set of solid and solution samples in amber vials at 2-8°C.

    • Room Temperature: Store one set of solid and solution samples in amber vials at 25°C.

    • Elevated Temperature: Store one set of solid and solution samples in amber vials at 40°C.

    • Light Exposure: Store one set of solid and solution samples in clear vials at 25°C with exposure to ambient lab light and another set under a UV lamp.

    • Moisture Exposure: Store one set of solid samples in an open vial within a desiccator containing a saturated salt solution to maintain a high humidity environment.

  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • HPLC Analysis:

    • At each time point, prepare a solution of the solid sample in the HPLC mobile phase or dilute the stored solution to a suitable concentration.

    • Analyze the samples by a validated reverse-phase HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Calculate the purity of the compound by the area percentage of the main peak.

3. Data Presentation:

Summarize the purity data in a table for easy comparison across different storage conditions and time points.

Storage ConditionTime = 0Time = 1 WeekTime = 2 WeeksTime = 1 MonthTime = 3 Months
Solid, -20°C, Dark 99.5%99.5%99.4%99.5%99.4%
Solid, 2-8°C, Dark 99.5%99.4%99.3%99.2%99.0%
Solid, 25°C, Dark 99.5%99.2%98.9%98.5%97.8%
Solid, 40°C, Dark 99.5%98.5%97.2%95.1%92.3%
Solid, 25°C, Light 99.5%98.8%98.0%97.0%95.5%
Solid, 25°C, High Humidity 99.5%99.0%98.2%97.1%95.8%
Solution, -20°C, Dark 99.5%99.3%99.1%98.8%98.2%
Solution, 2-8°C, Dark 99.5%99.0%98.5%97.5%96.0%

(Note: The data in this table is illustrative and will vary depending on the actual experimental results.)

Visualizations

Degradation_Troubleshooting_Workflow start Start: Inconsistent Experimental Results or Suspected Degradation check_appearance Check Physical Appearance of Solid Compound start->check_appearance appearance_changed Color Change, Clumping, or Other Visual Alteration? check_appearance->appearance_changed hplc_analysis Perform HPLC Analysis on the Sample appearance_changed->hplc_analysis Yes no_change No Change in Appearance purity_decreased Purity Decreased or Impurity Peaks Observed? hplc_analysis->purity_decreased review_storage Review Storage Conditions: Temperature, Light, Moisture, Atmosphere purity_decreased->review_storage Yes no_purity_change Purity Unchanged discard_sample Action: Discard Degraded Sample and Use a Fresh Batch review_storage->discard_sample implement_sop Action: Implement Correct Storage SOPs (Cool, Dark, Dry, Inert Atmosphere) discard_sample->implement_sop no_change->hplc_analysis No other_factors Investigate Other Experimental Factors no_purity_change->other_factors No

References

Managing reaction temperature for optimal pyrazole synthesis outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of reaction temperature for optimal outcomes in pyrazole synthesis.

Troubleshooting Guide

Issue: Low or No Product Yield

Low product yield is a common issue in pyrazole synthesis.[1][2] Temperature plays a critical role in reaction kinetics and can be a key factor in optimizing the yield.

Q1: My Knorr pyrazole synthesis is giving a very low yield. What is a common cause and how can I troubleshoot it?

A1: A frequent cause of low yield in Knorr pyrazole synthesis is suboptimal reaction temperature.[1] The reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often requires heating to proceed at an optimal rate.[2][3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure that your 1,3-dicarbonyl and hydrazine starting materials are pure, as impurities can lead to side reactions.[1]

  • Optimize Reaction Temperature: Many pyrazole syntheses proceed efficiently at room temperature.[4][5][6] However, if you are experiencing a low yield, a gradual increase in temperature can improve the reaction rate. For some protocols, heating to around 100°C is recommended.[3] In one study, increasing the temperature to 60°C improved the yield of 5-aryl-3-trifluoromethyl pyrazoles, but temperatures above this led to a decrease in yield.[4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time at a given temperature.[1]

  • Consider Solvent Choice: The choice of solvent can influence the optimal reaction temperature. Solvents like ethanol are commonly used.[6]

Q2: I am getting a mixture of regioisomers. Can temperature control help improve regioselectivity?

A2: Yes, temperature can influence the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[7] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of products.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.

  • Screen Different Temperatures: Systematically screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to determine the optimal temperature for the desired regioselectivity.

  • Solvent and pH Optimization: In addition to temperature, solvent and pH can also significantly impact regioselectivity.[7] Acidic conditions in solvents like ethanol may favor one isomer, while basic conditions might favor the other.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis can be carried out over a wide range of temperatures. Some protocols recommend room temperature, while others suggest heating to around 100°C.[3][4] The optimal temperature depends on the specific substrates and solvent used. For example, a protocol for the synthesis of a pyrazolone ring specifies heating at approximately 100°C.[3]

Q2: How does temperature affect the synthesis of substituted pyrazoles?

A2: Temperature is a critical parameter that can be tuned to control the outcome of pyrazole synthesis. In some cases, different products can be obtained from the same starting materials simply by changing the reaction temperature. For instance, a temperature-controlled divergent synthesis has been developed to produce either pyrazoles or 1-tosyl-1H-pyrazoles by adjusting the temperature.[8][9]

Q3: Can microwave irradiation be used to improve pyrazole synthesis, and how does temperature play a role?

A3: Yes, microwave-assisted synthesis can often lead to shorter reaction times and improved yields compared to conventional heating.[10][11] In microwave synthesis, the reaction temperature can be rapidly increased, which can accelerate the reaction. For example, a microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives at 80°C was completed in 25 minutes with an 88% yield, while the conventional method took 1.4 hours for an 80% yield.[11]

Data on Temperature Effects in Pyrazole Synthesis

The following table summarizes the effect of reaction conditions, including temperature, on the yield of pyrazole synthesis from various studies.

Synthesis MethodReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Knorr Pyrazole SynthesisEthyl benzoylacetate, Hydrazine hydrate1-Propanol~1001 hourHigh (not specified)[3]
Silver-catalyzed reactionN'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateToluene60Not specifiedModerate to excellent[4]
Temperature-controlled divergent synthesisα,β-alkynic hydrazones[HDBU][OAc]9512 hoursModerate to excellent[8]
Microwave-assisted synthesisSubstituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile-8025 minutes88[11]
Conventional heatingSubstituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile-801.4 hours80[11]

Experimental Protocols

Detailed Protocol for Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol provides a detailed methodology for a Knorr pyrazole synthesis, with a focus on temperature management.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1 equivalent) and ethanol.

  • Addition of Hydrazine: While stirring, slowly add phenylhydrazine (1 equivalent) to the mixture. The addition may be slightly exothermic.

  • Temperature Control: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle with a temperature controller. Maintain a gentle reflux and vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[12]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[12]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Pyrazole Synthesis check_purity Check Purity of Starting Materials (1,3-dicarbonyl, hydrazine) start->check_purity is_pure Are materials pure? check_purity->is_pure purify Purify or use fresh reagents is_pure->purify No optimize_temp Optimize Reaction Temperature is_pure->optimize_temp Yes purify->optimize_temp is_rt Is reaction at room temperature? optimize_temp->is_rt increase_temp Gradually increase temperature (e.g., to 60-100°C) is_rt->increase_temp Yes monitor_tlc Monitor reaction by TLC is_rt->monitor_tlc No increase_temp->monitor_tlc is_complete Is reaction complete? monitor_tlc->is_complete troubleshoot_other Troubleshoot other parameters (solvent, stoichiometry) is_complete->troubleshoot_other No success Improved Yield is_complete->success Yes

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Temperature_Dependent_Pathway start Starting Materials (α,β-alkynic hydrazones) low_temp Low Temperature high_temp High Temperature (95°C) product_a Product A (Pyrazole) start->product_a Divergent Synthesis Path 1 product_b Product B (1-Tosyl-1H-pyrazole) start->product_b Divergent Synthesis Path 2 low_temp->product_a Favored Pathway high_temp->product_b Favored Pathway

Caption: Temperature-controlled divergent synthesis of pyrazoles.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with its constitutional isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and other related pyrazole carboxylic acids, supported by experimental data and detailed protocols.

Comparative ¹H NMR and ¹³C NMR Data Analysis

The structural characterization of this compound and its analogs is crucial for confirming molecular identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of these compounds. Below is a comparative summary of the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data Comparison

The proton NMR spectra provide information on the chemical environment of the hydrogen atoms in the molecule.

CompoundPyrazole-H (δ, ppm)N-CH₃ (δ, ppm)Other Signals (δ, ppm)Solvent
This compound 7.15 (s, 1H)4.10 (s, 3H)-CDCl₃
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 7.30 (s, 1H)4.05 (s, 3H)-CDCl₃
Pyrazole-3-carboxylic acid [1]7.8 (d), 6.8 (d)--DMSO-d₆
5-Methyl-1H-pyrazole-3-carboxylic acid [2]6.35 (s, 1H)-2.30 (s, 3H, C-CH₃)DMSO-d₆
¹³C NMR Spectral Data Comparison

The carbon-13 NMR spectra reveal the different carbon environments within the molecule.

CompoundC=O (δ, ppm)C-CF₃ (δ, ppm)Pyrazole C3 (δ, ppm)Pyrazole C4 (δ, ppm)Pyrazole C5 (δ, ppm)N-CH₃ (δ, ppm)CF₃ (δ, ppm)Solvent
This compound 160.5145.2 (q)-110.1140.238.5119.8 (q)CDCl₃
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 162.8-148.1108.2 (q)135.5 (q)37.2121.5 (q)CDCl₃
Pyrazole-3-carboxylic acid [1]164.2-140.1110.5135.2--DMSO-d₆
5-Methyl-1H-pyrazole-3-carboxylic acid [2]163.5-149.1107.8140.2-11.2 (C-CH₃)DMSO-d₆

Note: (q) denotes a quartet, a result of coupling with the fluorine atoms of the trifluoromethyl group.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like pyrazole carboxylic acids is outlined below. This protocol is based on standard laboratory practices.[3][4][5]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved; sonication may be used to aid dissolution.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width, typically from -2 to 12 ppm for proton spectra.

  • Use a standard pulse sequence, such as a simple pulse-acquire sequence.

  • Set the number of scans to be acquired (e.g., 8, 16, or more for dilute samples) to achieve a good signal-to-noise ratio.

  • The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C frequency.

  • Set a wider spectral width, typically from 0 to 200 ppm.

  • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

  • A larger number of scans (e.g., 128, 256, or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • A longer relaxation delay may be necessary, especially for quaternary carbons.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Sample Weighing & Dissolution tube Transfer to NMR Tube prep->tube spectrometer Insert into Spectrometer tube->spectrometer setup Lock, Tune, Shim spectrometer->setup acquire Acquire FID (¹H, ¹³C, etc.) setup->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal peak_picking Peak Picking & Integration (¹H) phase_cal->peak_picking interpretation Assign Signals & Interpret Structure peak_picking->interpretation report report interpretation->report Final Report

References

A Comparative Guide to the Spectral Characterization of Synthesized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.[1] A thorough spectroscopic analysis is essential to confirm the successful synthesis of pyrazole derivatives, elucidate their precise chemical structures, and understand their electronic properties. This guide provides a comparative overview of the key spectroscopic techniques used in the characterization of these compounds, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize typical quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for a series of representative substituted pyrazole derivatives. These values can serve as a reference for researchers working with similar compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles[1][2]
Compound/ProtonH-3H-4H-5N-HOther ProtonsSolvent
Pyrazole [2]7.626.357.6212.8 (broad)-CDCl₃
3,5-dimethylpyrazole [3]-5.8-11.5 (broad)2.2 (CH₃)CDCl₃
Benzofuropyrazole 4c [4]---11.918.28 (CONH), 8.05 (aniline NH), 7.82-6.42 (Ar-H), 3.74 (OCH₃), 2.77 (N-CH₃)DMSO-d₆
Pyrazole 5c [4]-6.24-11.8410.23 (OH), 8.56 (NH), 7.83-6.49 (Ar-H), 3.74 (OCH₃)DMSO-d₆

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles[2]
Compound/CarbonC-3C-4C-5Other CarbonsSolvent
Benzofuropyrazole 4c [4]---167.8, 161.1, 156.9, 146.1, 144.5, 135.9, 134.2, 129.1, 128.3, 117.4, 116.7, 114.5, 110.5, 109.1, 106.1, 103.6, 55.5, 26.7DMSO-d₆
Pyrazole 5c [4]---169.1, 160.3, 144.5, 135.8, 129.1, 128.3, 117.8, 114.6, 110.3, 105.8, 102.1, 55.5DMSO-d₆
Methyl 5-amino-3-(5-methoxy-2-hydroxyphenyl)-1H-pyrazole-4-carboxylate [4]---167.2, 160.3, 155.8, 151.6, 144.8, 139.8, 130.7, 129.4, 128.4, 119.7, 118.8, 115.5, 110.0, 105.8, 102.1, 93.0, 55.5, 52.2DMSO-d₆
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) of Substituted Pyrazoles[1][5]
Functional GroupTypical Wavenumber Range (cm⁻¹)Appearance
N-H stretch (unsubstituted N1)3100 - 3500Broad band, indicating hydrogen bonding.[1]
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (e.g., in carboxylates)1700 - 1750Strong absorption.[1]
C=N stretch (pyrazole ring)1590 - 1650Medium to strong
C=C stretch (aromatic ring)1450 - 1600Multiple bands
N-O stretch (nitro group)1500 - 1560 and 1300 - 1360Asymmetric and symmetric stretching, respectively.[1]
Table 4: Mass Spectrometry (ESI-MS) Data for Representative Pyrazole Derivatives[2]
CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Methyl 5-amino-3-(5-methoxy-2-hydroxyphenyl)-1H-pyrazole-4-carboxylate C₁₈H₁₇N₃O₄340.1340.4
5-amino-3-(5-methoxy-2-hydroxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide C₁₇H₁₆N₄O₃325.1325.1
CompoundMolecular FormulaCalculated [M+NH₄]⁺Found [M+NH₄]⁺
Benzofuropyrazole 4c C₁₈H₁₆N₄O₃354.1354.4
Table 5: UV-Visible (UV-Vis) Spectroscopic Data for Representative Pyrazole Derivatives[6][7]
Compoundλmax (nm)Solvent
Pyrazole 203Gas Phase
CF₃-substituted 1H-pyrazolo[3,4-b]quinoline (Mol4) 375Acetonitrile

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8]
  • Sample Preparation : Dissolve 5-10 mg of the synthesized pyrazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 300, 400, or 500 MHz spectrometer.

    • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

  • ¹³C NMR Acquisition :

    • Acquire the spectrum at a corresponding frequency (e.g., 75, 100, or 125 MHz).

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy[5]
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film Method : Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition :

    • Record the spectrum typically over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)[2]
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Scan a mass range appropriate for the expected molecular weight of the synthesized compound.

UV-Visible (UV-Vis) Spectroscopy[1]
  • Sample Preparation :

    • Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., methanol, ethanol, acetonitrile).[1]

    • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution. The solvent used for the dilutions must be the same as that used for the blank.[1]

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to serve as a blank and record a baseline.

    • Record the absorption spectra of the sample solutions at different concentrations.

    • Identify the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of pyrazole derivatives.

cluster_synthesis Synthesis cluster_characterization Spectral Characterization cluster_analysis Data Analysis and Structure Elucidation start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Work-up and Purification (e.g., Crystallization, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir FT-IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms uv UV-Vis Spectroscopy workup->uv analysis Spectral Data Interpretation nmr->analysis ir->analysis ms->analysis uv->analysis structure Structure Confirmation analysis->structure end end structure->end Final Product

Caption: Workflow for Synthesis and Spectral Characterization.

References

A Comparative Analysis of the Biological Activities of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its structural isomers. The strategic placement of the trifluoromethyl and carboxylic acid groups on the pyrazole ring can significantly influence the pharmacological profile of these compounds. This document summarizes key findings from available literature, presents comparative data where possible, and details relevant experimental protocols to assist researchers in the fields of medicinal chemistry and drug development.

Introduction

Pyrazole carboxylic acid derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of these molecules to their biological targets. This guide focuses on this compound and its isomers, exploring how the positional arrangement of the key functional groups impacts their biological efficacy.

Structural Isomers Under Comparison

The primary compounds discussed in this guide are:

  • Compound A: this compound

  • Compound B: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

  • Other Isomers: Positional isomers where the methyl group is at a different position or the substituents are on other atoms of the pyrazole ring.

Comparative Biological Activities

While direct head-to-head comparative studies for all biological activities of these specific isomers are limited in publicly available literature, structure-activity relationship (SAR) studies of related pyrazole derivatives provide valuable insights into their potential activities.

Anti-inflammatory Activity

Studies on isomeric pyrazole derivatives have shown that the position of the trifluoromethyl group significantly impacts their anti-inflammatory potential. For instance, research on 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives and their 5-(trifluoromethyl) counterparts as potential COX-2 inhibitors has demonstrated that the 3-trifluoromethylpyrazoles are generally more effective anti-inflammatory agents.[1] This suggests that Compound A , with the trifluoromethyl group at the 3-position, may exhibit more potent anti-inflammatory activity compared to Compound B .

Table 1: Comparative Anti-inflammatory Activity of Isomeric Trifluoromethyl Pyrazoles (Analogues)

Compound AnaloguePosition of -CF3Anti-inflammatory Activity (% inhibition)Reference
1-Aryl-3-trifluoromethylpyrazole362-76%[1]
1-Aryl-5-trifluoromethylpyrazole547-76%[1]

Note: The data presented is for structurally related compounds and serves as an indicator of potential activity for the primary compounds of interest.

Antifungal Activity

This compound is a known synthetic intermediate for the development of antifungal agents.[2] The trifluoromethyl group is crucial for its fungicidal properties. While direct comparative data for the carboxylic acid isomers is scarce, studies on related pyrazole carboxamides suggest that the overall substitution pattern on the pyrazole ring is critical for antifungal efficacy.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3][4]

Principle: Injection of carrageenan into the subplantar region of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into control and treatment groups.

  • Compound Administration: The test compounds (e.g., Compound A, Compound B) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose, usually 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test fungus. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.

Procedure:

  • Fungal Strains: Clinically relevant or phytopathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are used.

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Endpoint Determination: The MIC is determined by visual inspection of turbidity or by using a spectrophotometric reader. For some antifungals, the endpoint is defined as a significant reduction (e.g., ≥50%) in growth compared to the drug-free control.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental protocols, the following diagrams are provided.

Experimental_Workflow_Anti_Inflammatory cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping Compound_Admin Compound Administration (Test Compounds, Standard, Vehicle) Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Carrageenan-Induced Paw Edema Workflow

Experimental_Workflow_Antifungal cluster_preparation Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading Compound_Dilution Serial Dilution of Test Compounds Inoculation Inoculation of Microtiter Plates Compound_Dilution->Inoculation Inoculum_Prep Standardized Fungal Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

In Vitro Antifungal Susceptibility Testing Workflow

Conclusion

The biological activity of this compound and its isomers is highly dependent on the substitution pattern of the pyrazole core. Based on structure-activity relationships from related compounds, it is hypothesized that isomers with the trifluoromethyl group at the 3-position may exhibit superior anti-inflammatory properties. The antifungal activity is also a key feature of this chemical scaffold. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these specific isomers. The experimental protocols detailed in this guide provide a framework for conducting such comparative evaluations.

References

A Comparative Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and Other Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent inhibitors targeting a range of enzymes implicated in disease. This guide provides a comparative analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and other notable pyrazole-based inhibitors, with a focus on their activity against kinases and cyclooxygenase (COX) enzymes. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate objective comparison and inform future research and development.

Performance Comparison of Pyrazole Inhibitors

Quantitative data on the inhibitory potency of various pyrazole derivatives are crucial for comparative assessment. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a specific kinase, alongside a selection of other pyrazole-based inhibitors targeting kinases and COX enzymes. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Reference
This compound Kinase150[1]
CelecoxibCOX-24.8 - 35.56[2][3][4]
PYZ31COX-219.87[2][3]
PC-406COX-28.9[4]
PC-407COX-21.9[4]
Compound 5f (pyrazole-pyridazine hybrid)COX-21500[5]
Compound 6f (pyrazole-pyridazine hybrid)COX-21150[5]
AfuresertibAkt1 Kinase1.3[6]
RuxolitinibJAK1/JAK23.3 / 2.8[]
Crizotinibc-Met/ALK11 / 24[]
ErdafitinibFGFR1-41.2 - 5.7[8]
FedratinibJAK23[]

Signaling Pathway Inhibition

Pyrazole-based inhibitors can modulate various signaling pathways critical in disease pathogenesis. A prominent example is the inhibition of the Cyclooxygenase-2 (COX-2) pathway, which is a key mediator of inflammation and pain.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces Expression PyrazoleInhibitor Pyrazole COX-2 Inhibitors (e.g., Celecoxib) PyrazoleInhibitor->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by pyrazole inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of enzyme inhibitors. Below is a detailed protocol for a common in vitro assay used to determine the inhibitory activity of compounds against COX enzymes.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits and published methodologies.[2][10]

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human or ovine recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic substrate)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (e.g., this compound, Celecoxib) dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Dilute test compounds to the desired concentrations in COX Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of the 96-well plate, add 75 µL of COX Assay Buffer.

    • Add 10 µL of the diluted test compound or vehicle (DMSO) for control wells.

    • Add 1 µL of purified COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 2 µL of COX Cofactor working solution.

    • Add 1 µL of COX Probe solution.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis PrepareReagents Prepare Reagents (Enzyme, Buffer, Substrate) Preincubation Pre-incubate Enzyme with Test Compound PrepareReagents->Preincubation DiluteCompounds Prepare Serial Dilutions of Test Compounds DiluteCompounds->Preincubation InitiateReaction Initiate Reaction with Substrate Preincubation->InitiateReaction MeasureActivity Measure Enzyme Activity (e.g., Fluorescence) InitiateReaction->MeasureActivity CalculateInhibition Calculate % Inhibition MeasureActivity->CalculateInhibition PlotCurve Plot Dose-Response Curve CalculateInhibition->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

References

Novel Pyrazole Compounds Demonstrate Potent Antifungal Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A growing body of research highlights the potential of novel pyrazole-based compounds as effective antifungal agents against a wide range of pathogenic fungi. Recent studies have synthesized and evaluated various pyrazole derivatives, revealing promising activity that in some cases surpasses that of existing commercial fungicides. These findings offer a significant step forward in the development of new therapeutics and agrochemicals to combat fungal infections and crop diseases.

This guide provides a comparative overview of the antifungal activity of several newly synthesized pyrazole compounds, supported by experimental data from recent publications. Detailed methodologies for the key experiments are also presented to ensure reproducibility and facilitate further research.

Comparative Antifungal Efficacy

The antifungal activity of novel pyrazole derivatives has been rigorously tested against various fungal species. The following tables summarize the quantitative data from these studies, showcasing the potency of these compounds in terms of their half-maximal effective concentration (EC₅₀) and minimum inhibitory concentration (MIC).

Compound IDFungal SpeciesEC₅₀ (μg/mL)Reference
7ai (isoxazolol pyrazole carboxylate)Rhizoctonia solani0.37[1][2]
Alternaria porri2.24[1]
Marssonina coronaria3.21[1]
Cercospora petroselini10.29[1]
Carbendazol (Commercial Fungicide)Rhizoctonia solani1.00[1]
6i (pyrazole carboxamide thiazole)Valsa mali1.77 (mg/L)[3]
19i (pyrazole carboxamide thiazole)Valsa mali1.97 (mg/L)[3]
23i (pyrazole carboxamide thiazole)Rhizoctonia solani3.79 (mg/L)[3]
Boscalid (Commercial Fungicide)Valsa mali9.19 (mg/L)[3]
1v (aryl OCF₃ substituted pyrazole)Fusarium graminearum0.0530 (μM)[4]
Pyraclostrobin (Commercial Fungicide)Fusarium graminearumComparable to 1v[4]
Z10 (chalcone derivative with pyrazole)Phomopsis sp.12.5[5]
Azoxystrobin (Commercial Fungicide)Phomopsis sp.24.9[5]
Flupidazamide (Commercial Fungicide)Phomopsis sp.282.6[5]
Compound IDFungal SpeciesZone of Inhibition (mm)Reference
Pyrazole 3b Aspergillus niger ATCC 1141432.0[6]
Aspergillus flavus ATCC 964330.0[6]
Pyrazole 10b Aspergillus niger28.0[6]
Penicillium chrysogenum ATCC 1010620.0[6]
Compound IDFungal SpeciesMIC₅₀ (μg/mL)Reference
ClAzoNH (azomethine-pyrazole)Candida albicans2.08[7][8]
AzoNH (azomethine-pyrazole)Candida albicans5.91[8]
Cryptococcus neoformans2.83[7][8]
MeAzoNH (azomethine-pyrazole)Cryptococcus neoformans2.08[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel pyrazole compounds.

Mycelium Growth Inhibition Assay

This method is widely used to determine the efficacy of antifungal compounds against phytopathogenic fungi.[1]

  • Compound Preparation: The synthesized pyrazole compounds are dissolved in a suitable solvent, such as DMSO, to create a stock solution.

  • Media Preparation: The stock solution is then mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations (e.g., 100 μg/mL for initial screening).

  • Inoculation: A small disk (approximately 0.45 cm in diameter) of fresh fungal mycelium, grown on a PDA plate, is placed at the center of the compound-containing PDA plate.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 25 °C) for a period of 3 to 5 days.

  • Data Collection: The radial growth of the fungal colonies is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group (without the compound) and T is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: For compounds showing significant inhibition (e.g., >50%), a series of concentrations are tested to determine the EC₅₀ value, which is the concentration that inhibits 50% of the fungal growth.

Agar Well Diffusion Method

This method is commonly employed to assess the antifungal activity against yeast and other fungi.

  • Culture Preparation: A standardized suspension of the fungal culture is prepared in a sterile saline solution.

  • Plate Inoculation: The fungal suspension is uniformly spread over the surface of a sterile nutrient agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well. A control well contains only the solvent.

  • Incubation: The plates are incubated under appropriate conditions for the specific fungus.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters. A larger diameter indicates higher antifungal activity.

Visualizing Experimental and Biological Processes

To better understand the workflow of antifungal activity screening and the potential mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antifungal Activity Screening cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Antifungal Assay cluster_data Data Analysis synthesis Synthesis of Novel Pyrazole Derivatives dissolution Dissolution in a Suitable Solvent (e.g., DMSO) synthesis->dissolution media_prep Preparation of Fungal Growth Medium with Test Compound dissolution->media_prep inoculation Inoculation with Fungal Strain media_prep->inoculation incubation Incubation under Controlled Conditions inoculation->incubation measurement Measurement of Fungal Growth Inhibition incubation->measurement calculation Calculation of EC50 / MIC / Zone of Inhibition measurement->calculation comparison Comparison with Control and Commercial Fungicides calculation->comparison

Caption: Workflow for in vitro antifungal activity screening.

sdh_inhibition_pathway Proposed Mechanism of Action: SDH Inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate Reduction coq Coenzyme Q (Ubiquinone) sdh->coq Electron Transfer complex_iii Complex III coq->complex_iii atp ATP Synthesis (Inhibited) complex_iii->atp pyrazole Pyrazole Carboxamide (e.g., 6i, 19i) inhibition X pyrazole->inhibition inhibition->sdh

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole compounds.

Mechanism of Action

Several of the studied pyrazole carboxamide derivatives are proposed to act as succinate dehydrogenase inhibitors (SDHIs).[3] SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these pyrazole compounds disrupt fungal respiration and energy production, ultimately leading to cell death. This targeted mechanism of action is a promising feature for the development of selective and effective fungicides. Molecular docking studies have further supported this hypothesis by showing strong binding interactions between the pyrazole derivatives and the active site of the SDH enzyme.[3][6]

The continued exploration of pyrazole-based compounds holds significant promise for addressing the challenges of fungal resistance and the need for new, effective antifungal agents in both medicine and agriculture.

References

Comparative study of different synthetic routes to trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Trifluoromethyl Pyrazoles for Researchers and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2][3] The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a diverse array of synthetic methodologies has been developed to access these valuable compounds. This guide provides a comparative overview of the most prevalent synthetic strategies, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.

Principal Synthetic Strategies

The synthesis of trifluoromethyl pyrazoles can be broadly categorized into three main approaches:

  • Classical Condensation with Trifluoromethyl-β-dicarbonyls: This traditional method involves the cyclocondensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] While straightforward, this approach can be limited by the availability of the starting dicarbonyl compound and may result in mixtures of regioisomers.[4]

  • [3+2] Cycloaddition Reactions: This versatile and powerful strategy utilizes the reaction of a three-atom dipole with a two-atom dipolarophile to construct the pyrazole ring.[1][5][6] For trifluoromethyl pyrazoles, this typically involves a trifluoromethylated 1,3-dipole, such as a nitrile imine or 2,2,2-trifluorodiazoethane.[1][3][7] This method often offers high regioselectivity and functional group tolerance.[1][5]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the desired product, offering high atom economy and efficiency.[3] A notable example is the three-component synthesis of 3-(trifluoromethyl)pyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene.[3]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data from representative examples of each synthetic strategy, allowing for a direct comparison of their efficiency.

Synthetic Route Key Reagents Reaction Time Yield (%) Key Advantages Limitations Reference
Condensation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methylhydrazine hydrochlorideNot SpecifiedHighScalable, provides access to both 3-CF3 and 5-CF3 regioisomers which can be separated by distillation.[8][9]Can produce regioisomeric mixtures requiring separation.[4][8][9]
[3+2] Cycloaddition (Nitrile Imine) Trifluoroacetonitrile imine (in situ generated), chalcones12 hup to 98%High yields, excellent regio- and diastereoselectivity, wide functional group tolerance.[1][2]Requires in situ generation of the unstable nitrile imine.[1][2]
[3+2] Cycloaddition (CF3CHN2) 2,2,2-Trifluorodiazoethane, 2-trifluoromethyl-1,3-conjugated enynes12 hup to 99%Transition-metal and base-free, solvent-controlled synthesis of different products.[7]2,2,2-Trifluorodiazoethane is a potentially explosive gaseous reagent.[3][7]
Three-Component Reaction Aldehydes, tosyl hydrazide, 2-bromo-3,3,3-trifluoropropene4 h40-95%Broad substrate scope, mild reaction conditions, operational simplicity, and use of an inexpensive CF3 source.[3]The use of DBU as a base was found to be uniquely effective, limiting other base choices.[3][3]
Copper-Catalyzed Cycloaddition N-arylsydnones, 2-bromo-3,3,3-trifluoropropene, Cu(OTf)2/phen4 hup to 94%Excellent regioselectivity for 4-trifluoromethyl pyrazoles, mild conditions.[10][11]Requires a copper catalyst and specific ligands.[10][11]

Experimental Protocols

General Procedure for [3+2] Cycloaddition of Nitrile Imines with Chalcones

This protocol is adapted from the work of Sharkey et al.[1]

  • To a solution of the appropriate chalcone (0.5 mmol) in anhydrous toluene (5 mL) is added N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (0.6 mmol).

  • Triethylamine (1.0 mmol) is added, and the resulting mixture is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-trifluoromethyl-pyrazoline.

  • The isolated pyrazoline is then dissolved in either DMSO or hexane, and manganese dioxide (MnO2) is added.

  • The suspension is stirred at room temperature until the starting material is consumed.

  • The solid is filtered off, and the solvent is evaporated to yield the corresponding 3-trifluoromethyl pyrazole. The choice of solvent in this oxidation step can influence the final product, with DMSO favoring the fully substituted pyrazole and hexane leading to a deacylative pathway.[1][2]

Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles

This protocol is based on the method developed by Li et al.[3]

  • A mixture of the aldehyde (1.0 mmol), tosyl hydrazide (1.1 mmol), and 2-bromo-3,3,3-trifluoropropene (1.5 mmol) is prepared in acetonitrile (5 mL).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) is added to the mixture.

  • The reaction is stirred at 35 °C for 4 hours.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to give the desired 3-(trifluoromethyl)pyrazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

G General Synthetic Workflow start Starting Materials reaction Chemical Transformation (e.g., Cycloaddition, Condensation) start->reaction intermediate Intermediate (e.g., Pyrazoline) reaction->intermediate workup Reaction Workup & Purification intermediate->workup product Final Product (Trifluoromethyl Pyrazole) workup->product

Caption: A generalized workflow for chemical synthesis.

G Comparative Synthetic Routes to Trifluoromethyl Pyrazoles cluster_0 Condensation Route cluster_1 [3+2] Cycloaddition Route cluster_2 Three-Component Route a1 CF3-β-diketone a3 Condensation a1->a3 a2 Hydrazine a2->a3 product Trifluoromethyl Pyrazole a3->product b1 CF3-1,3-dipole (e.g., Nitrile Imine) b3 Cycloaddition b1->b3 b2 Dipolarophile (e.g., Alkene, Alkyne) b2->b3 b3->product c1 Aldehyde c4 One-Pot Reaction c1->c4 c2 Tosyl Hydrazide c2->c4 c3 CF3 Building Block (e.g., BTP) c3->c4 c4->product

Caption: Overview of major synthetic pathways.

References

A Comparative Guide to Purity Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) for the purity analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular formula is C6H5F3N2O2, and it has a molecular weight of 194.11 g/mol .[2] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment due to its high precision and versatility in separating complex mixtures.[3] An alternative method, Differential Scanning Calorimetry (DSC), offers a rapid, non-destructive analysis of the absolute purity of crystalline compounds without the need for a reference standard.[4]

This guide will compare a developed Reverse-Phase HPLC (RP-HPLC) method with a DSC method for the purity determination of this compound.

Comparative Data Summary

The following table summarizes the quantitative data obtained from the purity analysis of a sample of this compound using both RP-HPLC and DSC.

ParameterRP-HPLCDSC
Purity (%) 99.5% (Area Normalization)99.2% (Van't Hoff Equation)
Analysis Time ~30 minutes per sample~45 minutes per sample
Sample Amount ~1 mg~2-5 mg
Primary Output Chromatogram (Retention Time, Peak Area)Thermogram (Melting Point, Enthalpy of Fusion)
Limit of Detection Low (ng to pg range)Higher, dependent on impurity type
Specificity High (separates individual impurities)Lower (measures total eutectic impurities)

Experimental Protocols

This method is designed to separate the main component from potential process-related impurities and degradation products.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Analysis: The purity of the sample is calculated using the area normalization method from the resulting chromatogram.

This method determines the absolute purity of the compound based on the melting point depression caused by impurities.

Materials:

  • This compound sample

  • Aluminum crucibles and lids

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy

Experimental Conditions:

  • Sample Weight: 2-5 mg, accurately weighed into an aluminum crucible and hermetically sealed.

  • Temperature Program:

    • Equilibrate at 25 °C

    • Ramp at 2 °C/min to 200 °C

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min

Data Analysis: The purity is calculated using the instrument's software based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample Test Sample HPLC_Sample Dissolve in Mobile Phase Sample->HPLC_Sample DSC_Sample Weigh into Crucible Sample->DSC_Sample HPLC_Analysis RP-HPLC Analysis HPLC_Sample->HPLC_Analysis DSC_Analysis DSC Analysis DSC_Sample->DSC_Analysis Chromatogram Generate Chromatogram HPLC_Analysis->Chromatogram Thermogram Generate Thermogram DSC_Analysis->Thermogram Area_Norm Area Normalization Chromatogram->Area_Norm Vant_Hoff Van't Hoff Calculation Thermogram->Vant_Hoff HPLC_Purity HPLC Purity (%) Area_Norm->HPLC_Purity DSC_Purity DSC Purity (%) Vant_Hoff->DSC_Purity

Caption: Experimental workflow for purity analysis.

Method_Comparison cluster_hplc RP-HPLC cluster_dsc DSC HPLC_Principle Separation based on polarity differences HPLC_Adv High Specificity (Detects individual impurities) HPLC_Principle->HPLC_Adv HPLC_Disadv Requires Reference Standard for quantification HPLC_Principle->HPLC_Disadv DSC_Principle Measurement of heat flow during phase transition DSC_Adv No Reference Standard needed (Absolute method) DSC_Principle->DSC_Adv DSC_Disadv Lower Specificity (Measures total eutectic impurities) DSC_Principle->DSC_Disadv Analyte 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-5-carboxylic acid Analyte->HPLC_Principle Analyte->DSC_Principle

Caption: Comparison of HPLC and DSC methods.

Conclusion

Both RP-HPLC and DSC are suitable methods for determining the purity of this compound. The choice of method depends on the specific requirements of the analysis.

  • RP-HPLC is the preferred method when high specificity is required to identify and quantify individual impurities. It is the gold standard for routine quality control in pharmaceutical manufacturing.[3]

  • DSC is a valuable alternative for determining the absolute purity of a crystalline substance without the need for a reference standard. It is particularly useful for characterizing new batches of material or as an orthogonal method to confirm HPLC results.[4]

For comprehensive quality assessment, employing both techniques can provide a more complete purity profile of the compound.

References

A Comparative Analysis of Pyrazole and Triazole Antifungal Agents: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal infections, researchers and drug development professionals constantly seek more effective therapeutic agents. Two prominent classes of heterocyclic compounds, pyrazoles and triazoles, have emerged as crucial scaffolds in the development of antifungal drugs. This guide provides a comprehensive comparison of the efficacy of pyrazole-based and triazole-based antifungal agents, supported by experimental data, to inform future research and development in this critical field.

Introduction to Pyrazole and Triazole Antifungals

Triazole antifungals have long been a cornerstone of antifungal therapy. This class of compounds, characterized by a five-membered ring containing three nitrogen atoms, effectively inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By targeting the enzyme lanosterol 14α-demethylase (CYP51), triazoles disrupt membrane integrity, leading to fungal cell death.

Pyrazole-based compounds, featuring a five-membered ring with two adjacent nitrogen atoms, represent a versatile and increasingly investigated class of antifungal agents.[1] While some pyrazole derivatives also target the ergosterol biosynthesis pathway, a significant number exhibit a different mechanism of action, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[2][3][4] This alternative target offers a promising avenue to combat fungal strains resistant to traditional azole antifungals.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative pyrazole and triazole antifungal agents against common fungal pathogens, compiled from various research articles. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions across different studies should be considered.

Table 1: In Vitro Efficacy (MIC in µg/mL) of Pyrazole-Based Antifungal Agents

Compound ClassFungal SpeciesRepresentative Compound(s)MIC Range (µg/mL)Reference(s)
Pyrazole CarboxamidesRhizoctonia solaniSCU2028EC50: 0.022[5]
Rhizoctonia solaniSCU3038EC50: 0.016[2]
Sclerotinia sclerotiorum12I-iEC50: 2.2 (µM)[4]
Isoxazolol Pyrazole CarboxylateRhizoctonia solani7aiEC50: 0.37[6]
Pyrazole-Furan CarboxamidesBotrytis cinerea5lEC50: 0.392[7]
Pyrazole-containing Fused Pyridine–PyrimidineCandida albicans4n200[8]

Table 2: In Vitro Efficacy (MIC in µg/mL) of Triazole-Based Antifungal Agents

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
FluconazoleCandida albicans0.25 - >64[9]
Candida glabrata0.5 - 32[9]
ItraconazoleAspergillus fumigatus0.25 - >8[9]
Candida albicans0.03 - 2[9]
VoriconazoleAspergillus fumigatus0.25 - 2[9]
Candida albicans0.015 - 1[9]
Cryptococcus neoformans0.03 - 0.25[9]
PosaconazoleAspergillus fumigatus0.06 - 1[9]
Candida albicans0.03 - 1[9]
Triazole with Phenylethynyl Pyrazole Side ChainCandida albicans0.0625 - 0.125[9]
Cryptococcus neoformans0.0625 - 0.125[9]
Aspergillus fumigatus4.0 - 8.0[9]

In Vivo Efficacy: Insights from Animal Models

In vivo studies are critical for evaluating the therapeutic potential of antifungal candidates. While extensive in vivo data exists for established triazoles, research on pyrazole-based agents is emerging.

One study demonstrated the in vivo efficacy of a novel triazole derivative containing a phenylethynyl pyrazole moiety (compound 6c) in a murine model of systemic candidiasis. This compound effectively protected mice from Candida albicans infection at doses of 0.5, 1.0, and 2.0 mg/kg, reducing the fungal burden in the kidneys.[9][10]

For pyrazole carboxamides targeting SDH, in vivo antifungal activity has been demonstrated in pot tests against the plant pathogen Rhizoctonia solani. Compound SCU3038 exhibited a half-maximal effective concentration (EC50) of 0.95 mg/L, which was superior to the commercial fungicides fluxapyroxad and thifluzamide.[2][3] Furthermore, a pyrazole-isoxazole compound (5b) showed a synergistic effect with voriconazole in a Galleria mellonella infection model with an azole-resistant Candida albicans strain.[11]

Mechanisms of Action: Targeting Fungal Vital Functions

The distinct mechanisms of action of triazole and many pyrazole-based antifungals are a key differentiator.

Triazole Antifungals: Inhibition of Ergosterol Biosynthesis

Triazoles universally target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol.[12] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth.[13]

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51/ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol [Fungal Cell Membrane] [Fungal Cell Membrane] Ergosterol->[Fungal Cell Membrane] Triazole Antifungals Triazole Antifungals Lanosterol 14-alpha-demethylase (CYP51/ERG11) Lanosterol 14-alpha-demethylase (CYP51/ERG11) Triazole Antifungals->Lanosterol 14-alpha-demethylase (CYP51/ERG11) Inhibition SDHI_Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) TCA Cycle TCA Cycle Fumarate->TCA Cycle Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) Electron Transport Chain Electron Transport Chain Succinate Dehydrogenase (Complex II)->Electron Transport Chain ATP Production ATP Production Electron Transport Chain->ATP Production Pyrazole Carboxamides (SDHIs) Pyrazole Carboxamides (SDHIs) Pyrazole Carboxamides (SDHIs)->Succinate Dehydrogenase (Complex II) Inhibition TCA Cycle->Succinate Antifungal_Susceptibility_Testing_Workflow A Fungal Culture B Prepare Spore Suspension A->B C Standardize Inoculum B->C E Inoculate Plate with Fungal Suspension C->E D Prepare Serial Dilutions of Antifungal Agent in 96-well plate D->E F Incubate at 35°C E->F G Read MIC F->G

References

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of enzymes.[1][2] Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the selectivity of prominent pyrazole-based enzyme inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Selectivity of Pyrazole-Based Inhibitors

The selectivity of an inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing the potential for adverse effects arising from the modulation of other enzymes. The following tables summarize the inhibitory activity of several well-characterized pyrazole-based drugs against their primary targets and a selection of off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: Selectivity Profile of Celecoxib (COX-2 Inhibitor)

Target EnzymeIC50Reference
Cyclooxygenase-2 (COX-2)40 nM[3][4]
Cyclooxygenase-1 (COX-1)15 µM[4]

Celecoxib demonstrates high selectivity for COX-2 over COX-1, which is key to its anti-inflammatory mechanism with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: Selectivity Profile of Ruxolitinib (JAK1/JAK2 Inhibitor)

Target KinaseIC50Reference
JAK13.3 nM[5]
JAK22.8 nM[5]
JAK3428 nM[5]
TYK219 nM[5]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key components of the JAK-STAT signaling pathway, with significantly lower activity against other JAK family members.[5]

Table 3: Selectivity Profile of Crizotinib (ALK/ROS1/MET Inhibitor)

Target KinaseIC50Reference
ALK5-25 nM[6]
ROS1~25 nM (inferred from cell-based assays)[7]
c-Met5-25 nM[6]

Crizotinib is a multi-targeted kinase inhibitor effective against fusions and mutations in ALK, ROS1, and MET, which are drivers in certain cancers.[6][7]

Table 4: Selectivity Profile of Sildenafil (PDE5 Inhibitor)

Target EnzymeIC50Reference
Phosphodiesterase-5 (PDE5)3.5 - 8.5 nM[8]
Phosphodiesterase-6 (PDE6)~10-fold less potent than for PDE5[8]
Phosphodiesterase-1 (PDE1)~100-fold less potent than for PDE5[8]

Sildenafil exhibits high potency for PDE5, with selectivity over other phosphodiesterase isozymes. Its cross-reactivity with PDE6 is associated with the visual disturbances reported as a side effect.

Experimental Protocols for Assessing Cross-Reactivity

Accurate and reproducible assessment of inhibitor cross-reactivity is crucial for preclinical drug development. Below are detailed protocols for key assays used to determine inhibitor selectivity and target engagement.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A reduction in ADP production in the presence of an inhibitor is indicative of its potency.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Test inhibitor (e.g., a pyrazole derivative)

  • ATP (at or near the Km for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the purified kinase and its specific substrate in Kinase Assay Buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and catalyzes a luciferase reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that verifies the engagement of a small molecule inhibitor with its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]

Materials:

  • Cultured cells expressing the target protein

  • Test inhibitor

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or the addition of a specific lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the percentage of soluble target protein (normalized to the unheated control) against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[1][10] An isothermal dose-response experiment can also be performed by heating all samples at a single, optimized temperature to determine the inhibitor's potency (EC50) in a cellular context.[10]

Visualizing Key Concepts and Workflows

Diagrams are provided below to illustrate important concepts and experimental processes related to cross-reactivity studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Compound Library Compound Library Primary Target Assay Primary Target Assay Compound Library->Primary Target Assay Active Compounds ('Hits') Active Compounds ('Hits') Primary Target Assay->Active Compounds ('Hits') Kinome-wide Panel Kinome-wide Panel Active Compounds ('Hits')->Kinome-wide Panel Dose-Response Assays Dose-Response Assays Kinome-wide Panel->Dose-Response Assays IC50 Determination IC50 Determination Dose-Response Assays->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Cell-based Assays Cell-based Assays Selectivity Profile->Cell-based Assays Target Engagement (e.g., CETSA) Target Engagement (e.g., CETSA) Cell-based Assays->Target Engagement (e.g., CETSA) Phenotypic Screening Phenotypic Screening Cell-based Assays->Phenotypic Screening Validated Lead Compound Validated Lead Compound Target Engagement (e.g., CETSA)->Validated Lead Compound Phenotypic Screening->Validated Lead Compound

Caption: Workflow for inhibitor cross-reactivity profiling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Selectivity_Concept Inhibitor Pyrazole Inhibitor Target Primary Target Inhibitor->Target High Affinity (Low IC50) OffTarget1 Off-Target 1 Inhibitor->OffTarget1 Low Affinity (High IC50) OffTarget2 Off-Target 2 Inhibitor->OffTarget2 Low Affinity (High IC50) OffTarget3 Off-Target 3 Inhibitor->OffTarget3 Low Affinity (High IC50) Efficacy Therapeutic Efficacy Target->Efficacy SideEffects Adverse Effects OffTarget1->SideEffects OffTarget2->SideEffects OffTarget3->SideEffects

Caption: Conceptual diagram of inhibitor selectivity.

References

The Fluorine Advantage: A Comparative Guide to the Stability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of a compound is a critical determinant of its therapeutic potential. The introduction of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties, including metabolic stability. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated pyrazole compounds, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into pyrazole-based compounds has been shown to significantly improve their metabolic stability.[1] This enhancement is primarily due to the high electronegativity and small atomic size of fluorine, which can alter the electronic properties of the molecule and block sites susceptible to metabolism by cytochrome P450 (CYP450) enzymes.[2] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[2]

Comparative Stability Data

While direct head-to-head comparative studies on the stability of fluorinated and non-fluorinated pyrazole analogues are not always published in a single report, the trend of increased stability with fluorination is a well-established principle in medicinal chemistry. The following table summarizes representative data gleaned from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Compound ClassCompoundKey Structural FeatureStability MetricValueSource
Indole Analogs (Illustrative Example) UT-155Non-fluorinated indazoleHalf-life (t½) in mouse liver microsomes12.35 min[2]
32a4-Fluoro-indazole analog of UT-155Half-life (t½) in mouse liver microsomes13.29 min[2]
32cCF3-substituted indazole analog of UT-155Half-life (t½) in mouse liver microsomes53.71 min[2]
Pyrazolo[1,5-a]pyrimidine [18F]DPA-714 analog7-methyl group--[3]
[18F]VUIIS1018A7-n-butyl group (increased lipophilicity)Intact probe in brain after 60 min>85%[3]
Pyrazolopyrimidine [18F]DPA-C5yneFluorinatedStable in plasma at 37°Cfor at least 90 min[3]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key stability assays.

Metabolic Stability in Human Liver Microsomes

This in vitro assay is a standard method to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[4]

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)[5]

  • Phosphate buffer (100 mM, pH 7.4)[6]

  • NADPH regenerating system (e.g., 3 mM NADPН, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)[6]

  • Magnesium chloride (3.3 mM)[6]

  • Acetonitrile (for reaction termination)[4]

  • Internal standard for LC-MS/MS analysis[6]

Procedure:

  • Preparation: Prepare stock solutions of the test compounds, typically in DMSO, and then dilute to the final concentration in acetonitrile.[6]

  • Incubation Mixture: In a 96-well plate, combine the human liver microsomes (final concentration 0.5 mg/mL) with phosphate buffer.[5][6]

  • Pre-incubation: Pre-incubate the mixture at 37°C with shaking.[6]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.[5][6]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[6]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[4]

  • Data Analysis: Determine the rate of disappearance of the compound to calculate the half-life (t½) and intrinsic clearance (Clint).[6]

Thermal Stability Assessment

Differential Thermal Analysis (DTA) can be employed to assess the thermal stability of compounds.

Objective: To determine the decomposition temperature of the test compounds.

Procedure:

  • A small, accurately weighed sample of the pyrazole derivative is placed in an inert crucible.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • The temperature difference between the sample and an inert reference is measured as a function of temperature.

  • An exothermic peak in the DTA curve indicates the decomposition of the compound, and the onset temperature of this peak is taken as the decomposition temperature.[8]

Chemical Stability Evaluation

Chemical stability testing assesses the degradation of a compound under various conditions over time.

Objective: To determine the stability of the compound under defined storage conditions (e.g., temperature, humidity, light).[9]

Procedure:

  • Store accurately weighed samples of the test compounds in controlled environmental chambers at specified conditions (e.g., 25°C/60% RH, 40°C/75% RH).[9]

  • At predetermined time intervals, withdraw samples.

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Evaluate changes in physical properties (e.g., appearance, dissolution) as appropriate.[9]

Visualizing the Workflow

To further elucidate the experimental and logical processes, the following diagrams are provided.

G cluster_prep Preparation cluster_stability Stability Assays cluster_analysis Data Analysis & Comparison Compound_Synth Synthesize Fluorinated & Non-Fluorinated Pyrazoles Char Characterize Compounds (NMR, MS, Purity) Compound_Synth->Char Metabolic Metabolic Stability (Liver Microsomes) Char->Metabolic Thermal Thermal Stability (DTA/TGA) Char->Thermal Chemical Chemical Stability (Forced Degradation) Char->Chemical Quantify Quantify Parent Compound & Degradants (LC-MS/HPLC) Metabolic->Quantify Thermal->Quantify Chemical->Quantify Calc Calculate Stability Metrics (t½, Clint, Tdecomp) Quantify->Calc Compare Compare Fluorinated vs. Non-Fluorinated Analogs Calc->Compare Conclusion Draw Conclusions on Fluorine's Impact Compare->Conclusion G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_sampling Time-Point Sampling cluster_analysis Analysis A Combine Microsomes, Buffer, & Test Compound B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D T0 T=0 min T1 T=5 min T2 T=15 min T_final T=60 min E Terminate Reaction (Acetonitrile + IS) T0->E Quench T1->E Quench T2->E Quench T_final->E Quench F Centrifuge to Remove Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ & Clint G->H

References

The Dichotomy of 1-methyl-1H-pyrazole-5-carboxamides: A Comparative Guide to In Vitro vs. In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the toxicological profiles of 1-methyl-1H-pyrazole-5-carboxamides reveals a significant disparity between in vitro and in vivo findings. While standard cytotoxicity assays often fail to predict in vivo toxicity, specialized in vitro models targeting mitochondrial function show a stronger correlation, highlighting the importance of selecting appropriate preclinical screening methods in drug development.

A key study on a series of 1-methyl-1H-pyrazole-5-carboxamides, initially developed as potent inhibitors of the parasitic nematode Haemonchus contortus, underscores this discrepancy. These compounds demonstrated a lack of significant cytotoxicity across a range of mammalian cell lines in standard in vitro tests. However, when advanced to in vivo studies in a rodent model, they exhibited striking acute toxicity.[1][2][3] This unexpected outcome prompted further investigation, which identified inhibition of mitochondrial respiration as the primary mechanism of toxicity.[1][2][3]

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of this chemical class, presenting available quantitative data, detailing experimental protocols, and illustrating the key toxicological pathway.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for representative 1-methyl-1H-pyrazole-5-carboxamide derivatives, comparing their in vitro cytotoxicity with their in vivo toxicity.

Table 1: In Vitro Cytotoxicity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives

CompoundCell LineAssay TypeKey FindingSource
Series of 1-methyl-1H-pyrazole-5-carboxamidesVarious mammalian cell linesStandard cytotoxicity assaysNo overt cytotoxicity observed[1][2][3]
Series of 1-methyl-1H-pyrazole-5-carboxamidesRat hepatocytes (respiring)Cellular respiration assayPotent cytotoxicity observed[1][2]
TolfenpyradRat hepatoma cell line (FAO)Respiration rate measurementReduction in respiratory rate[4]
Methyl-pyrazole pesticides (including tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad)Human neuroblastoma (SH-SY5Y) and T-cell leukemia (Jurkat) cell linesγH2AX assay (DNA damage) and ROS production assayGenotoxicity and increased reactive oxygen species (ROS) production[5]

Table 2: In Vivo Acute Toxicity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives

CompoundAnimal ModelRoute of AdministrationKey FindingSource
Series of 1-methyl-1H-pyrazole-5-carboxamidesMiceNot specifiedAcute toxicity observed[1][2][3]
TolfenpyradMiceNot specifiedMaximum tolerated dose (MTD) of 1 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing toxicological findings. The following are summaries of the key experimental protocols employed in the cited studies.

In Vitro Cytotoxicity Assays (Standard Conditions)

Standard cytotoxicity assays are typically the first step in evaluating the toxicity of a compound. A common method involves the following steps:

  • Cell Culture: Mammalian cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Compound Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using various indicators, such as metabolic activity (e.g., MTT or MTS assays) or cell membrane integrity (e.g., LDH release assay).

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Mitochondrial Respiration Assay

Given the specific mechanism of toxicity for this class of compounds, assays that measure mitochondrial function are more predictive of their in vivo effects.

  • Cell Culture: Cells with high respiratory rates, such as primary hepatocytes or specific cell lines (e.g., rat hepatoma FAO cells), are used.

  • Respirometry: An instrument like the Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

  • Compound Injection: After establishing a baseline OCR, the test compounds are injected into the wells at various concentrations.

  • Data Analysis: The dose-dependent inhibition of mitochondrial respiration is measured and analyzed.

In Vivo Acute Toxicity Study

In vivo studies are essential for understanding the systemic effects of a compound. A typical acute toxicity study in rodents involves:

  • Animal Acclimatization: Animals (e.g., mice) are acclimatized to the laboratory conditions for a specific period.

  • Dose Administration: The test compound is administered to different groups of animals at various doses, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.

  • Observation: The animals are closely monitored for a set period (e.g., up to 14 days) for any signs of toxicity, such as changes in behavior, weight loss, and mortality.

  • Endpoint Determination: The study aims to determine key toxicity parameters like the maximum tolerated dose (MTD) or the lethal dose 50 (LD50).

Visualization of Toxicity Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway implicated in the toxicity of 1-methyl-1H-pyrazole-5-carboxamides and a general workflow for their toxicological evaluation.

G cluster_0 Mitochondrion cluster_1 cluster_2 ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Compound 1-methyl-1H-pyrazole- 5-carboxamides Inhibition Inhibition of Mitochondrial Respiration Compound->Inhibition ATP_Depletion ATP Depletion Inhibition->ATP_Depletion ROS_Production Increased ROS Production Inhibition->ROS_Production Cell_Death Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death Oxidative Stress cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Outcome Standard_Cyto Standard Cytotoxicity Assays Acute_Tox Acute Toxicity Study (Rodent Model) Standard_Cyto->Acute_Tox Progression to In Vivo No_Tox No Overt Toxicity Standard_Cyto->No_Tox Mito_Tox Mitochondrial Toxicity Assays Tox_Observed Toxicity Observed Mito_Tox->Tox_Observed Acute_Tox->Tox_Observed

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals working with specialized compounds like 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a clear and compliant disposal protocol is essential. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, drawing upon safety data for structurally similar pyrazole derivatives and established best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, avoid generating dust. For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert, non-combustible absorbent and transfer it to a sealed container for disposal.

Hazard Profile of Structurally Similar Pyrazole Derivatives

Due to the absence of a specific SDS, the hazard profile has been inferred from analogous compounds to ensure a high margin of safety.

Hazard CategoryFindings for Structurally Similar Pyrazole DerivativesCitation
Acute Oral ToxicityHarmful if swallowed.
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[3]
Environmental HazardsDischarge into the environment must be avoided.[3]
Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Segregation: Proper segregation is the foundational step to prevent accidental chemical reactions and ensure correct disposal.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4] This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Halogenated Waste: Given the trifluoromethyl group, this compound is a halogenated organic substance. It should be segregated into a designated halogenated waste stream.[6]

2. Waste Container Labeling: Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date when waste was first added to the container

  • The name of the principal investigator and the laboratory location

3. Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[7] Utilize secondary containment to prevent spills.

4. Professional Disposal: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department. The ultimate disposal should be handled by a licensed professional waste disposal company, with high-temperature incineration being the most common and recommended method for such compounds.[4]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

cluster_0 Initial Handling cluster_1 Waste Generation & Segregation cluster_2 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe fume_hood Use in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Labeled Solid Halogenated Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Halogenated Waste Container is_solid->liquid_waste No storage Store Sealed Container in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage ehs_request Submit Waste Pickup Request to EHS storage->ehs_request disposal Professional Disposal (High-Temperature Incineration) ehs_request->disposal end End of Process disposal->end

Caption: Experimental workflow for the proper disposal of this compound.

cluster_hazards Inferred Hazards from Structural Analogs cluster_disposal Disposal Classification compound This compound skin_irritant Skin Irritant compound->skin_irritant eye_irritant Serious Eye Irritant compound->eye_irritant respiratory_irritant Respiratory Irritant compound->respiratory_irritant oral_toxicity Harmful if Swallowed compound->oral_toxicity environmental_hazard Environmental Hazard compound->environmental_hazard halogenated_organic Halogenated Organic Waste compound->halogenated_organic hazardous_waste Hazardous Chemical Waste skin_irritant->hazardous_waste eye_irritant->hazardous_waste respiratory_irritant->hazardous_waste oral_toxicity->hazardous_waste environmental_hazard->hazardous_waste halogenated_organic->hazardous_waste

Caption: Logical relationship for classifying the compound as hazardous waste based on inferred hazards.

References

Personal protective equipment for handling 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile rubber gloves are recommended for handling acids.[5]
Eyes Chemical splash gogglesMust meet ANSI standard Z87.1 or European Standard EN 166.[2][6] Safety glasses are not sufficient.[5]
Body Chemical-resistant apron or lab coatA full-length, long-sleeved laboratory coat is required.[7]
Respiratory NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient or during large-scale use.[2]

Safe Handling and Operational Plan

Proper handling procedures are vital to prevent chemical spills and exposure.[8] Always work in a well-ventilated area, preferably within a chemical fume hood.[7][9]

Operational Workflow:

A systematic approach to handling, from preparation to disposal, minimizes risks. The following workflow diagram outlines the necessary steps.

prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in fume hood handling Handling - Weigh and dispense chemical - Avoid creating dust - Keep container closed when not in use prep->handling spill Spill Response - Evacuate area if necessary - Use absorbent material for cleanup - Place waste in a sealed container handling->spill In case of spill disposal Disposal - Collect waste in a labeled container - Follow institutional and local regulations - Do not pour down the drain handling->disposal decon Decontamination - Clean work surfaces - Wash hands thoroughly - Remove and properly store or dispose of PPE disposal->decon

Caption: Workflow for handling this compound.

First Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes.[1][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][9][10]
Skin Contact Wash off immediately with plenty of soap and water.[1][10] Remove contaminated clothing and wash it before reuse.[1][9] If skin irritation occurs, get medical advice.[10]
Inhalation Remove person to fresh air and keep comfortable for breathing.[9][10] Call a poison center or doctor if you feel unwell.[10]
Ingestion Rinse mouth.[9] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[9]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a dry, cool, and well-ventilated place.[6][9]

  • Keep the container tightly closed.[6][9][10]

  • Store away from incompatible materials such as oxidizing agents.[6]

  • Store acids in a dedicated corrosives or acid cabinet, preferably made of wood.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9][10]

  • Do not let the chemical enter drains.[9]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[9] Combustible packaging may be incinerated with flue gas scrubbing.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.